3-Methoxyacrylonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-3-methoxyprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCRTSDORDQHRO-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methoxyacrylonitrile: Properties, Synthesis, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-methoxyacrylonitrile, a versatile reagent in organic synthesis, with a particular focus on its relevance to pharmaceutical development. From its fundamental chemical and physical properties to its synthesis and key applications, this document serves as a technical resource for scientists leveraging this compound in their research.
Core Properties of this compound
This compound, also known as 3-methoxy-2-propenenitrile, is a clear, slightly yellow liquid.[1] Its unique molecular structure, featuring a methoxy group conjugated with a nitrile function, makes it a valuable building block in the synthesis of various heterocyclic compounds.
Chemical Identifier:
Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| Boiling Point | 189 °C | [1] |
| Density | 0.99 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.455 | [1] |
Note: Some sources report a melting point of 76°C, which is unusually high for a small molecule of this type and may be inaccurate.
Spectroscopic Data for Characterization:
For unequivocal identification, the following spectroscopic data are characteristic of this compound:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a sharp, strong absorption band around 2242 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[3][4] Other significant peaks include those corresponding to C-H bonds in the range of 3100-2930 cm⁻¹ and C=C stretching.[3]
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of this compound (83.09). The fragmentation pattern would likely involve the loss of the methoxy group or other small neutral molecules.[5][6][7][8][9]
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the reaction of acrylonitrile with methanol.[1] While specific, detailed peer-reviewed protocols are not abundant, the general transformation is understood to proceed via a base-catalyzed addition of methanol to the double bond of acrylonitrile, followed by elimination. Advanced methods, such as continuous flow technology, are employed to enhance the efficiency and safety of this process.[1]
Below is a generalized workflow for the synthesis of this compound. The causality behind the choice of reagents and conditions is critical for a successful and safe reaction.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol Insights (Based on General Principles):
-
Reaction Setup: The reaction is typically carried out in a suitable solvent, often an excess of methanol, to which a basic catalyst is added.
-
Catalyst Selection: A strong base, such as sodium methoxide, is often used to deprotonate methanol, forming the methoxide nucleophile required for the addition to acrylonitrile. The choice of a strong base is crucial for driving the reaction forward.
-
Controlled Addition: Acrylonitrile is usually added slowly to the reaction mixture to control the exothermic nature of the reaction and prevent polymerization of acrylonitrile.
-
Temperature Control: Maintaining an optimal temperature is key to balancing the reaction rate and minimizing side reactions.
-
Work-up and Purification: After the reaction is complete, the basic catalyst is neutralized with an acid. The resulting salt is typically removed by filtration. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.
Applications in Pharmaceutical Synthesis
A primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of pyrazole-based compounds.[1] One notable example is its use in the production of 5-amino-1-hydroxyethylpyrazole, a precursor to the cephalosporin antibiotic, cefoselis sulfate.[1]
The synthesis of the pyrazole ring involves a cyclocondensation reaction between this compound and a hydrazine derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 8. uni-saarland.de [uni-saarland.de]
- 9. youtube.com [youtube.com]
A Technical Guide to (E)-3-methoxyprop-2-enenitrile: Synthesis, Properties, and Applications
Abstract
(E)-3-methoxyprop-2-enenitrile, a key organic intermediate, holds significant value in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth analysis of its chemical identity, structural characteristics, physicochemical properties, and established synthesis protocols. Furthermore, it explores its critical applications as a building block in drug development and outlines essential safety and handling procedures for laboratory and industrial settings. This document serves as a comprehensive technical resource for professionals engaged in chemical synthesis and pharmaceutical research.
Nomenclature and Structure Elucidation
The compound is systematically identified under IUPAC nomenclature, which is crucial for unambiguous communication in scientific literature and regulatory documentation.
IUPAC Name and Synonyms
The formal IUPAC name for the molecule is (E)-3-methoxyprop-2-enenitrile .[1] This name precisely describes its molecular structure: a three-carbon "prop" chain with a nitrile group (C≡N) at position 1, a double bond starting at position 2 ("-2-en"), and a methoxy group (-OCH₃) at position 3. The "(E)" prefix specifies the stereochemistry around the double bond.
Common synonyms for this compound include:
The compound is often sold as a mixture of (E) and (Z) isomers.[4]
Chemical Structure and Stereochemistry
The chemical formula for (E)-3-methoxyprop-2-enenitrile is C₄H₅NO.[5] The structure features a conjugated system comprising a nitrile group and a methoxy-substituted alkene.
The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the C2=C3 double bond:
-
At Carbon-2: The nitrile group (-CN) has a higher priority than the hydrogen atom.
-
At Carbon-3: The methoxy group (-OCH₃) has a higher priority than the hydrogen atom.
In the (E) isomer, from the German entgegen for "opposite," the two higher-priority groups (-CN and -OCH₃) are located on opposite sides of the double bond. This is also referred to as the trans configuration.
Figure 1: Chemical structure of (E)-3-methoxyprop-2-enenitrile.
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's physical and chemical properties is essential for its application in synthesis, purification, and formulation.
Physical Properties
(E)-3-methoxyprop-2-enenitrile is typically a clear, slightly yellow liquid at room temperature.[2] Key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO | [4][5] |
| Molecular Weight | 83.09 g/mol | [1] |
| CAS Number | 69194-03-2 (for E-isomer) | [3] |
| 60838-50-8 (for mixture of isomers) | [2][4] | |
| Density | 0.94 - 0.99 g/cm³ at 20-25 °C | [5][6] |
| Refractive Index (n20/D) | ~1.455 | [6] |
| Flash Point | 76 °C (169 °F) - closed cup | [7] |
| Topological Polar Surface Area | 33 Ų | [1] |
Spectroscopic Data
While detailed spectra are experiment-specific, the expected spectroscopic signatures are as follows:
-
¹H NMR: Protons on the double bond (vinylic protons) would appear as doublets, with a large coupling constant (J-value) characteristic of a trans configuration. Signals for the methoxy (-OCH₃) protons would appear as a singlet in the upfield region.
-
¹³C NMR: Resonances for the nitrile carbon, the two olefinic carbons, and the methoxy carbon would be observed. The nitrile carbon signal is typically found in the 115-120 ppm range.
-
IR Spectroscopy: A sharp, strong absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. A strong band around 1600-1680 cm⁻¹ would correspond to the C=C double bond stretch.
Synthesis and Manufacturing
The industrial production of this compound is a well-established process, valued for its efficiency and scalability.
Primary Synthesis Route
The most common synthesis involves the reaction of acrylonitrile with methanol.[2] A more specific route for the (E)-isomer involves the reaction of trans-β-chloroacrylonitrile with sodium methoxide.[8] This nucleophilic substitution reaction is efficient and yields the desired stereoisomer.
Figure 2: General workflow for the synthesis of (E)-3-methoxyprop-2-enenitrile.
Manufacturing Insights
From a process chemistry perspective, the choice of base and solvent is critical. Sodium methoxide is a logical choice as it serves as both the nucleophile source and a strong base, minimizing the introduction of other ions. Methanol is the ideal solvent as it is one of the reactants. Advanced continuous flow technology can be utilized to improve the safety and efficiency of this synthesis, particularly when managing reaction temperature and pressure.[2] China is a major global supplier and manufacturer of this compound.[5]
Applications in Research and Drug Development
The chemical reactivity of (E)-3-methoxyprop-2-enenitrile makes it a versatile building block for synthesizing more complex heterocyclic compounds, which are prevalent in medicinal chemistry.
Key Pharmaceutical Intermediate
A primary application of this compound is in the synthesis of pyrazole derivatives. Specifically, it is a precursor to 5-amino-1-hydroxyethylpyrazole, which is a key intermediate in the production of Cefoselis sulfate.[2] Cefoselis is a fourth-generation cephalosporin antibiotic. This role underscores the compound's importance in the pharmaceutical supply chain for developing antibacterial agents.[2]
Versatility in Organic Synthesis
Beyond its use for Cefoselis, the molecule serves as a precursor for other valuable intermediates, such as 3-aminoacrylonitrile.[2] The conjugated system and multiple reactive sites (nitrile, alkene) allow it to participate in a variety of chemical transformations, including cycloadditions and Michael additions, making it a valuable tool for medicinal chemists creating libraries of biologically active compounds.[2] The growing demand in the pharmaceutical sector is expected to drive the market for this compound.[2]
Safety, Handling, and Regulatory Information
Proper handling of (E)-3-methoxyprop-2-enenitrile is imperative due to its hazard profile. All protocols must be conducted in accordance with institutional safety guidelines and the product's Safety Data Sheet (SDS).
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards.[1]
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Recommended Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield is recommended for splash-prone operations.[9][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[9][10] Inspect gloves for integrity before use.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
References
- PubChem. (E)-3-(2-methoxyphenyl)-2-methylprop-2-enenitrile | C11H11NO | CID 177707827. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Applications, and Synthesis. (2025-03-01).
- LookChem. Spotlight on (2E)-3-Methoxyprop-2-Enenitrile: Sourcing Criteria and Market Realities.
- National Center for Biotechnology Information. This compound | C4H5NO | CID 5324713. PubChem.
- PubChem. (E)-3-cyclohexyl-3-methoxyprop-2-enenitrile | C10H15NO. PubChem.
- PubChem. (E)-3-methoxy-3-(3-nitrophenyl)prop-2-enenitrile | C10H8N2O3. PubChem.
- PubChem. (E)-3-methoxy-2-(4-methoxyphenyl)prop-2-enenitrile | C11H11NO2. PubChem.
- Methylamine Supplier. (2E)-3-(4-Methoxyphenyl)Prop-2-Enenitrile.
- Kuujia. Cas no 69194-03-2 ((2E)-3-methoxyprop-2-enenitrile).
- MOLBASE. 3-methoxyprop-2-enenitrile|69194-03-2. Encyclopedia - MOLBASE.
- National Center for Biotechnology Information. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032. PubChem.
- Methylamine Supplier. 3-Methoxyprop-2-Enenitrile.
- eBay. This compound (Mixture of Isomers), 98.5%, 100ml. eBay.
- Methylamine Supplier. 3,3-Dimethoxyprop-2-Enenitrile.
- PubChem. 3-Phenylprop-2-enenitrile | C9H7N | CID 74667. PubChem.
- MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022-04-28).
- ScenTree. Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7). ScenTree.
Sources
- 1. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 69194-03-2((2E)-3-methoxyprop-2-enenitrile) | Kuujia.com [kuujia.com]
- 4. scbt.com [scbt.com]
- 5. (2E)-3-Methoxyprop-2-Enenitrile Supplier in China [nj-finechem.com]
- 6. This compound | 60838-50-8 [chemicalbook.com]
- 7. This compound (Mixture of Isomers), 98.5%, 100ml | eBay [ebay.com]
- 8. 3-methoxyprop-2-enenitrile|69194-03-2 - MOLBASE Encyclopedia [m.molbase.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Physical properties of 3-Methoxyacrylonitrile (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 3-Methoxyacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the core physical properties of this compound (CAS No: 60838-50-8), a key intermediate in the synthesis of various organic compounds and pharmaceuticals. The primary focus is on its boiling point and density, critical parameters for process design, reaction optimization, and safety assessments in a laboratory and industrial setting. This document outlines authoritative data for these properties and furnishes detailed, field-proven experimental protocols for their verification. The methodologies are presented with an emphasis on the underlying scientific principles to ensure accuracy, precision, and reproducibility, reflecting a commitment to scientific integrity.
Introduction to this compound
This compound, also known as 3-methoxy-2-propenenitrile, is a versatile organic compound with the linear formula CH₃OCH=CHCN. It typically presents as a clear, slightly yellow liquid.[1] Its chemical structure, featuring a nitrile group, a carbon-carbon double bond, and a methoxy group, makes it a valuable precursor in organic synthesis. Notably, it serves as a crucial intermediate in the production of pharmaceuticals, including the cephalosporin antibiotic cefoselis sulfate, and other biologically active substances. An accurate understanding of its physical properties is paramount for professionals in drug development and chemical synthesis, as these parameters directly influence reaction kinetics, purification processes (like distillation), and material handling protocols.
Physicochemical Properties Summary
The fundamental physical and chemical properties of this compound are summarized in the table below. These values represent a consensus from established chemical data sources and provide a baseline for laboratory work.
| Property | Value | Source(s) |
| Boiling Point | 189 °C | [1] |
| Density | 0.99 g/mL (at 25 °C) | |
| Molecular Formula | C₄H₅NO | [1] |
| Molecular Weight | 83.09 g/mol | |
| Appearance | Clear to slightly yellow liquid | [1] |
| CAS Number | 60838-50-8 | |
| Refractive Index | n20/D 1.455 | |
| Flash Point | 76 °C (168.8 °F) - Closed Cup |
Molecular Structure and Isomerism
This compound exists as a mixture of (E) and (Z) isomers due to the restricted rotation around the carbon-carbon double bond. The IUPAC name for the trans isomer is (E)-3-methoxyprop-2-enenitrile. Commercial products are often supplied as a mixture of these isomers.
Caption: 2D Chemical Structure of this compound.
Experimental Protocol: Boiling Point Determination
Principle and Method Selection
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2][3] For determining the boiling point of small-volume samples like this compound, the Thiele tube method is highly effective. It requires minimal material, provides uniform heating through convection currents, and yields accurate results.[2]
Apparatus and Reagents
-
Thiele tube
-
High-temperature resistant mineral oil or silicone oil
-
Calibrated thermometer (-10 to 250 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-burner
-
Laboratory stand and clamp
-
This compound sample (~0.5 mL)
-
Barometer
Step-by-Step Methodology
-
Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the this compound sample.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[4]
-
Apparatus Assembly: Securely attach the test tube to the calibrated thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer's bulb.
-
Thiele Tube Setup: Insert the thermometer-test tube assembly into the Thiele tube, ensuring the sample is positioned below the upper arm of the tube. The heating oil should cover the sample but the rubber band must remain above the oil level to prevent degradation.[2]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame.[2] The design of the tube promotes natural convection, ensuring the oil and sample are heated uniformly.
-
Observation: As the temperature rises, dissolved air will first escape from the capillary tube. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Identification: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.[2]
-
Pressure Correction: Record the ambient atmospheric pressure from a barometer. Since boiling points are pressure-dependent, this value is crucial for standardizing the result.[3]
Experimental Protocol: Density Determination
Principle and Method Selection
Density is an intrinsic physical property defined as mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids. It relies on accurately measuring the mass of a precisely known volume of the liquid. The use of a calibrated pycnometer minimizes volumetric errors, making it a gold standard for laboratory measurements.[5]
Apparatus and Reagents
-
Calibrated pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary bore
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath (set to 25.0 °C ± 0.1 °C)
-
This compound sample
-
Distilled water (for calibration)
-
Acetone (for rinsing and drying)
-
Lint-free tissues
Step-by-Step Methodology
-
Pycnometer Calibration (Volume Determination):
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance. Record this mass as m₁.
-
Fill the pycnometer with distilled water that has been equilibrated to 25.0 °C. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in the constant temperature bath at 25.0 °C for 20 minutes to ensure thermal equilibrium.
-
Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.
-
Calculate the exact volume of the pycnometer (V) using the known density of water (ρ_water) at 25.0 °C (~0.99704 g/mL): V = (m₂ - m₁) / ρ_water
-
-
Density Measurement of this compound:
-
Ensure the pycnometer is clean and completely dry. A rinse with acetone followed by gentle air drying is effective.
-
Weigh the empty, dry pycnometer again to confirm the mass m₁.
-
Fill the pycnometer with the this compound sample.
-
Insert the stopper and allow the sample to equilibrate in the constant temperature bath at 25.0 °C for 20 minutes.
-
Remove the pycnometer, meticulously dry the exterior, and weigh it. Record this mass as m₃.
-
Calculate the mass of the this compound sample: m_sample = m₃ - m₁.
-
-
Calculation of Density:
-
Calculate the density of this compound (ρ_sample) at 25.0 °C using the calibrated volume: ρ_sample = m_sample / V
-
Safety and Handling
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources. It is classified as a combustible liquid.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash thoroughly with soap and water. Seek immediate medical attention following any significant exposure.
Conclusion
The physical properties of this compound, particularly its boiling point of 189 °C and density of 0.99 g/mL at 25 °C, are well-defined parameters essential for its application in scientific research and pharmaceutical development. The experimental protocols detailed in this guide—the Thiele tube method for boiling point and the pycnometer method for density—provide reliable and precise means for verifying these values. Adherence to these rigorous methodologies and strict safety protocols ensures both the quality of scientific outcomes and the safety of laboratory personnel.
References
- Determination of Boiling Point (B.P). Vijay Nazare Chemistry.
- This compound: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Determination of Boiling Point of Organic Compounds. GeeksforGeeks.
- Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu.
- DETERMINATION OF BOILING POINTS. Science Resource Center.
- 3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies.
- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S.
- Density determination by pycnometer. Palacký University Olomouc.
- Specialized test procedure—Procedure for density determination. Measurement Canada.
- Pycnometer. University of Utah Chemical Engineering.
- DENSITY DETERMINATION BY PYCNOMETER. Constantine the Philosopher University in Nitra.
- This compound, mixture of isomers. Sigma-Aldrich.
- This compound PubChem CID 5324713. National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. che.utah.edu [che.utah.edu]
- 6. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Stereochemical Assignment of 3-Methoxyacrylonitrile: A Multi-technique Approach to Cis and Trans Isomer Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The geometric isomerism of 3-methoxyacrylonitrile dictates its three-dimensional structure, influencing its reactivity, physical properties, and potential role as a synthetic intermediate. A definitive and unambiguous assignment of the cis (Z) and trans (E) configuration is therefore paramount for reproducible and controlled chemical synthesis and development. This guide provides a comprehensive, field-proven framework for the identification and differentiation of these isomers. We will move beyond simple data reporting to explain the underlying causality of the observed spectroscopic and chromatographic differences. The protocols described herein are designed as self-validating systems, ensuring researchers can achieve accurate and trustworthy stereochemical assignments.
The Foundational Principle: Unraveling Isomerism with Spectroscopy and Chromatography
The core challenge in distinguishing cis and trans isomers of this compound lies in their identical chemical formula (C₄H₅NO) and connectivity. The differentiation must, therefore, rely on analytical techniques sensitive to the spatial arrangement of atoms. The primary methods leveraged for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC).
-
NMR Spectroscopy provides the most definitive data through two key parameters: the scalar coupling constant (³J) between vinylic protons, which is governed by the dihedral angle (Karplus relationship), and the Nuclear Overhauser Effect (NOE), which depends on the through-space proximity of protons.[1]
-
IR Spectroscopy distinguishes isomers based on molecular symmetry. The trans isomer possesses a center of symmetry (C₂h point group) that the cis isomer (C₂v point group) lacks, leading to different selection rules for vibrational modes and thus distinct IR absorption patterns.
-
Gas Chromatography separates the isomers based on differences in their physical properties, primarily polarity and boiling point. The more polar cis isomer typically exhibits stronger interactions with a polar stationary phase, leading to a longer retention time.[2]
The logical workflow for isomer identification involves separating the mixture chromatographically and then subjecting the isolated fractions to spectroscopic analysis for unequivocal structural confirmation.
Caption: Experimental workflow for isomer separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR spectroscopy is the cornerstone of isomer identification. A combination of ¹H, ¹³C, and 2D NMR experiments provides a multi-layered, self-validating dataset.
¹H NMR: The Power of the Coupling Constant
The most direct indicator of stereochemistry in the ¹H NMR spectrum is the vicinal coupling constant (³JHH) between the two vinylic protons (Hₐ and Hᵦ). This value is dictated by the dihedral angle between the C-H bonds.
-
Trans Isomer: The protons are anti-periplanar (180° dihedral angle), resulting in maximal orbital overlap and a large coupling constant, typically in the range of 11-18 Hz.[3][4]
-
Cis Isomer: The protons are syn-periplanar (0° dihedral angle), leading to a smaller coupling constant, typically in the range of 6-15 Hz.[3][4]
This significant and predictable difference allows for an immediate and confident assignment.
Nuclear Overhauser Effect (NOE) Spectroscopy: A Spatial Confirmation
The NOE is a through-space phenomenon where irradiating one proton enhances the signal of another if they are close in proximity (typically < 5 Å).[5] This makes it an ideal tool for confirming cis/trans geometry. A 2D NOESY experiment is the preferred method.[6]
-
Cis Isomer: The vinylic protons are on the same side of the double bond and thus spatially close. A clear cross-peak will be observed between their signals in the NOESY spectrum.
-
Trans Isomer: The vinylic protons are on opposite sides of the double bond, far apart in space. No cross-peak will be observed between them.
Caption: NOE relationship between vinylic protons in cis and trans isomers.
Predicted NMR Data Summary
| Parameter | cis (Z) Isomer (Predicted) | trans (E) Isomer (Predicted) | Causality & Rationale |
| ¹H NMR | |||
| Hₐ (CH-CN) δ (ppm) | ~6.9 - 7.2 | ~7.2 - 7.5 | In the trans isomer, Hₐ is spatially closer to the deshielding methoxy group. |
| Hᵦ (CH-OMe) δ (ppm) | ~5.1 - 5.4 | ~5.3 - 5.6 | In the trans isomer, Hᵦ is cis to the strongly anisotropic nitrile group, causing deshielding. |
| OCH₃ δ (ppm) | ~3.7 - 3.9 | ~3.7 - 3.9 | Minimal difference expected. |
| ³JHₐHᵦ (Hz) | ~6 - 9 | ~12 - 16 | Primary identifier: Based on the Karplus relationship for 0° vs. 180° dihedral angles.[1] |
| ¹³C NMR | |||
| Cₐ (CH-CN) δ (ppm) | ~145 - 150 | ~148 - 153 | Stereochemical environment affects shielding. |
| Cᵦ (CH-OMe) δ (ppm) | ~95 - 100 | ~98 - 103 | Differences arise from steric and electronic effects. |
| CN δ (ppm) | ~116 - 118 | ~117 - 119 | Subtle shifts due to overall electronic differences. |
| OCH₃ δ (ppm) | ~56 - 58 | ~56 - 58 | Minimal difference expected. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isolated isomer fraction in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a spectrometer (≥400 MHz recommended for good resolution).
-
Ensure the spectral width covers the expected range (~0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1.
-
Process the data with a line broadening of ~0.3 Hz to resolve coupling constants accurately.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NOESY Acquisition:
-
Set up a standard 2D NOESY experiment.
-
Use a mixing time (tmix) appropriate for a small molecule, typically in the range of 500-800 ms.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.
-
Process the 2D data and analyze the cross-peaks. Look for the critical Hₐ-Hᵦ correlation to confirm the cis isomer.
-
Gas Chromatography (GC): The Separation Engine
GC is the ideal technique for physically separating the cis and trans isomers prior to spectroscopic identification. The separation is based on the difference in polarity between the two molecules. The cis isomer has a net dipole moment, making it more polar than the trans isomer, whose bond dipoles tend to cancel out.
Methodological Causality
-
Stationary Phase Choice: A mid-to-high polarity column is required. A stationary phase containing cyanopropyl groups (e.g., DB-225, SP-2340) is an excellent choice. The polar nitrile groups in the stationary phase will interact more strongly with the more polar cis isomer via dipole-dipole interactions, increasing its retention time.
-
Elution Order: On a polar column, the less polar trans isomer will elute first, followed by the more polar cis isomer.
Experimental Protocol: GC-MS Analysis
-
Instrument Setup:
-
GC Column: Use a high-polarity capillary column (e.g., Agilent DB-225ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at a low temperature (e.g., 50 °C) for 2 minutes, then ramp at 5-10 °C/min to a final temperature of 180 °C. Hold for 5 minutes. This program provides good separation for volatile nitriles.[9]
-
MS Detector: (If used for confirmation) Set the transfer line to 250 °C and the ion source to 230 °C. Scan from m/z 40 to 150.
-
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection & Analysis: Inject 1 µL of the sample and acquire the chromatogram. The two isomers should appear as two distinct, well-resolved peaks.
-
Note: While the mass spectra of the two isomers are expected to be very similar, GC provides the crucial separation needed for collecting pure fractions for NMR analysis.
-
Infrared (IR) Spectroscopy: The Symmetry Fingerprint
FT-IR spectroscopy provides a rapid method for distinguishing the isomers based on differences in their vibrational modes, which are dictated by molecular symmetry.
-
Cis Isomer (C₂v symmetry): Lacks a center of inversion. More vibrational modes are IR-active, potentially leading to a more complex spectrum.
-
Trans Isomer (C₂h symmetry): Possesses a center of inversion. The rule of mutual exclusion applies, meaning vibrational modes that are Raman active are IR inactive, and vice-versa. This often results in a simpler IR spectrum compared to the cis isomer.
Key diagnostic regions include:
-
C=C Stretch: Around 1620-1650 cm⁻¹.
-
C≡N Stretch: A strong, sharp peak around 2220-2240 cm⁻¹.
-
C-H Out-of-Plane Bending: This region is highly diagnostic for alkene substitution. The trans isomer typically shows a strong, characteristic band around 960-980 cm⁻¹, while the cis isomer shows a band around 675-730 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer-Specific Notes |
| C≡N Stretch | ~2230 | Strong and sharp in both isomers. Position may shift slightly. |
| C=C Stretch | ~1640 | May be weaker or absent in the highly symmetric trans isomer. |
| C-O Stretch | ~1250 | Present in both. |
| C-H Out-of-Plane Bend | ~970 (trans), ~700 (cis) | Key diagnostic region for confirmation. |
Conclusion: A Self-Validating, Multi-Faceted Approach
The definitive identification of cis and trans this compound is not reliant on a single measurement but on a constellation of corroborating evidence. The large difference in the vinylic ³JHH coupling constant provides the primary assignment. This assignment is then unequivocally confirmed by the presence or absence of a cross-peak in a 2D NOESY spectrum. Chromatographic separation on a polar GC column provides the physical means to isolate the isomers and validates their polarity difference. Finally, IR spectroscopy offers a rapid, symmetry-based fingerprint to complete the structural dossier. By following this multi-technique, causality-driven approach, researchers can ensure the scientific integrity of their stereochemical assignments.
References
- Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press.
- Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
- Glauninger, H., et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 11(9), 621.
- Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(14), 4096–4103.
- Marinov, M., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(10), 122.
- NIST. (n.d.). Methylacrylonitrile. In NIST Chemistry WebBook.
- Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. UC Irvine, Organic Spectroscopy.
- OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). FT-IR spectra of Acrylonitrile.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Szafraniec, J., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Journal of Chromatographic Science, 52(8), 835–842.
- University College London. (n.d.). Nuclear Overhauser Effect (NOE).
- Various Authors. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem.
- Wikipedia. (n.d.). Nuclear Overhauser effect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. Acrylonitrile(107-13-1) 1H NMR [m.chemicalbook.com]
- 8. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
The Analytical Lens: A Technical Guide to the Spectral Analysis of 3-Methoxyacrylonitrile
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. It is the bedrock upon which all subsequent research and development is built. This guide is crafted for the discerning scientist, researcher, and drug development professional who understands that mastery of analytical techniques is not merely a procedural task but a fundamental aspect of scientific integrity. We move beyond rote methodologies to explore the "why" behind the "how," providing a cohesive narrative on the spectral analysis of 3-Methoxyacrylonitrile. This molecule, with its combination of an electron-rich enol ether system and an electron-withdrawing nitrile group, presents a compelling case study for the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Our exploration will be grounded in field-proven insights, ensuring that the protocols and interpretations detailed herein are not just theoretically sound but practically robust.
Introduction to this compound: Structure and Isomerism
This compound (C₄H₅NO) is a versatile organic compound featuring a methoxy group and a nitrile group attached to a carbon-carbon double bond.[1][2] This arrangement of functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the double bond gives rise to geometric isomerism, resulting in cis (Z) and trans (E) isomers. The stereochemistry of the molecule can significantly influence its reactivity and biological activity, making the differentiation between these isomers a critical analytical task. Spectroscopic techniques are the most powerful tools for this purpose.
Caption: Geometric isomers of this compound.
¹H NMR Spectral Analysis: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the connectivity of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, we can piece together the molecular structure.
Experimental Protocol for ¹H NMR Spectroscopy
A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for protons in a small molecule.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to capture all proton signals.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Interpretation and Structural Confirmation
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methoxy protons, and the two vinylic protons. The chemical shifts and coupling constants will be diagnostic for the specific isomer.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | 3.6 - 3.9 | Singlet (s) | - | 3H |
| =CH-CN | 4.0 - 4.5 | Doublet (d) | Jtrans ≈ 12-18 Hz, Jcis ≈ 6-12 Hz | 1H |
| =CH-O | 6.5 - 7.5 | Doublet (d) | Jtrans ≈ 12-18 Hz, Jcis ≈ 6-12 Hz | 1H |
Causality Behind the Spectral Features:
-
-OCH₃ Protons: These protons are in a relatively shielded environment, appearing as a singlet in the upfield region of the spectrum.
-
Vinylic Protons: The two protons on the double bond are in different chemical environments and will therefore have different chemical shifts. They will appear as doublets due to coupling with each other. The magnitude of the coupling constant (J) is highly dependent on the dihedral angle between the two protons. For the trans isomer, the protons are anti-periplanar, resulting in a larger coupling constant (typically 12-18 Hz). For the cis isomer, the protons are syn-periplanar, leading to a smaller coupling constant (typically 6-12 Hz).[3][4] This difference in J-coupling is the most definitive way to assign the stereochemistry of the double bond using ¹H NMR. The proton attached to the carbon bearing the nitrile group is expected to be more shielded (further upfield) than the proton attached to the carbon bearing the methoxy group due to the anisotropic effect of the nitrile and the electron-donating nature of the methoxy group.
Caption: ¹H-¹H coupling in this compound.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum requires slightly different parameters than ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Step-by-Step Methodology:
-
Sample Preparation: A more concentrated sample is often beneficial. Use 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
Instrumental Parameters (Example for a 100 MHz ¹³C Spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to singlets.
-
Number of Scans: A larger number of scans (e.g., 256 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.
-
Spectral Width (sw): A spectral width of 200-240 ppm is sufficient to cover the range of organic carbon chemical shifts.
-
Data Interpretation and Structural Confirmation
The ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each unique carbon atom.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 60 |
| =C H-CN | 90 - 100 |
| -C≡N | 115 - 120 |
| =C H-O | 150 - 160 |
Causality Behind the Spectral Features:
-
-OCH₃ Carbon: This aliphatic carbon is the most shielded and appears at the highest field (lowest ppm value).[5][6][7]
-
=CH-CN Carbon: This vinylic carbon is shielded by the adjacent methoxy group and appears at a relatively high field for an sp² carbon.
-
-C≡N Carbon: The nitrile carbon appears in the characteristic region for sp-hybridized carbons.[8]
-
=CH-O Carbon: This vinylic carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom, causing it to appear at the lowest field (highest ppm value).
Infrared (IR) Spectral Analysis: Identifying Functional Groups
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids like this compound, as it requires minimal sample preparation.[9][10][11][12]
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Sources
- 1. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, mixture of isomers 60838-50-8 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. tuitiontube.com [tuitiontube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 12. jascoinc.com [jascoinc.com]
A Comprehensive Theoretical and Spectroscopic Investigation of 3-Methoxyacrylonitrile: Unveiling its Electronic Structure and Reactivity
This technical guide provides a detailed framework for the theoretical and experimental characterization of 3-methoxyacrylonitrile. It is designed for researchers, computational chemists, and professionals in drug development who are interested in understanding the molecular properties of this important synthetic intermediate. This document outlines a comprehensive approach using computational chemistry, alongside spectroscopic validation, to elucidate the electronic structure, vibrational modes, and potential reactivity of this compound.
Introduction: The Significance of this compound
This compound (C₄H₅NO) is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active substances.[1][2] Notably, it is a precursor in the production of 5-amino-1-hydroxyethylpyrazole, which is used in the synthesis of the cephalosporin antibiotic, cefoselis sulfate.[1][3] The molecule exists as a mixture of (E) and (Z) isomers, which can influence its reactivity and spectroscopic signature. A thorough understanding of its electronic structure is paramount for optimizing reaction conditions and designing novel synthetic pathways.
This guide details a systematic approach to characterize this compound using a synergistic combination of in silico theoretical calculations and experimental spectroscopic methods. The primary objectives are to:
-
Determine the optimized molecular geometries of the (E) and (Z) isomers.
-
Analyze the vibrational spectra to assign key functional group frequencies.
-
Investigate the electronic properties, including frontier molecular orbitals and molecular electrostatic potential, to predict reactivity.
-
Provide a validated and reproducible methodology for the comprehensive study of this and similar nitrile-containing organic molecules.
Theoretical Framework: A Computational Approach
Density Functional Theory (DFT) is a robust quantum chemical method that offers a favorable balance between computational cost and accuracy for studying the electronic structure of organic molecules.[4] We will employ DFT to calculate the molecular properties of this compound.
Computational Workflow
The proposed computational workflow is designed to provide a comprehensive understanding of the molecule's properties. The process begins with geometry optimization and proceeds through frequency analysis, electronic structure analysis, and finally, the prediction of spectroscopic properties.
Sources
A Legacy of Synthesis: Charting the Historical Development of 3-Methoxyacrylonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyacrylonitrile, a deceptively simple vinyl ether, holds significant importance as a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the production of vital therapeutic agents, including the cephalosporin antibiotic cefoselis sulfate.[1][2] The molecule's value lies in its unique combination of functional groups: a nucleophilic methoxy group, an electron-withdrawing nitrile, and a reactive carbon-carbon double bond, offering multiple avenues for chemical transformation. This guide provides a comprehensive historical review of the synthetic strategies developed for this compound, offering field-proven insights into the chemical logic and experimental evolution that have shaped its production. By understanding the chronological development of these methods, from early concepts to more refined industrial processes, researchers can gain a deeper appreciation for the chemical causality behind experimental design and better navigate the challenges of contemporary synthetic chemistry.
Early Strategies: Building from the Ground Up via Acetal Intermediates
The initial approaches to synthesizing substituted acrylonitriles often relied on the construction of a three-carbon backbone followed by functional group manipulation. A prominent historical pathway to this compound involves the formation and subsequent elimination of a key intermediate: 3,3-dimethoxypropionitrile, the dimethyl acetal of cyanoacetaldehyde. This strategy elegantly circumvents the direct handling of the unstable cyanoacetaldehyde.
The Logic of the Acetal Approach
The decision to proceed through an acetal intermediate is rooted in sound chemical principles. Cyanoacetaldehyde is prone to self-condensation and polymerization due to the presence of both a reactive aldehyde and an acidic α-proton adjacent to the nitrile. Converting the aldehyde to its dimethyl acetal, 3,3-dimethoxypropionitrile, effectively protects this reactive site, rendering the molecule stable for storage, purification, and further manipulation. The final step, a controlled elimination of one equivalent of methanol, then unmasks the desired enol ether functionality. This protection-deprotection/elimination sequence represents a classic and robust strategy in organic synthesis.
Pathway I: Acetal Formation from Acrylonitrile followed by Elimination
A significant advancement in this area involved the direct synthesis of the acetal intermediate from inexpensive, readily available starting materials: acrylonitrile and methanol. This method leverages an oxidative process to form the acetal in one step.
Caption: Oxidative acetalization of acrylonitrile followed by elimination.
A notable example of this approach is described in a process utilizing a palladium-copper catalyst system in supercritical carbon dioxide.[3] While modern, the underlying transformation is historically significant.
Experimental Protocol: Synthesis of 3,3-Dimethoxypropionitrile (Representative) [3]
-
Reactor Charging: A high-pressure autoclave is charged with PdCl₂, FeCl₃, acrylonitrile, and anhydrous methanol.
-
Pressurization: The reactor is pressurized with oxygen and supercritical carbon dioxide.
-
Reaction: The mixture is heated (e.g., to 40°C) and stirred for an extended period (e.g., 20 hours).
-
Work-up: After cooling and depressurization, the product mixture is typically purified by distillation or chromatography to isolate 3,3-dimethoxypropionitrile.
Table 1: Representative Conditions for Acrylonitrile Oxidative Acetalization
| Parameter | Value | Reference |
| Catalyst | PdCl₂(MeCN)₂/CuCl₂ | [3] |
| Solvent/Medium | Supercritical CO₂ | [3] |
| Reactants | Acrylonitrile, Methanol, O₂ | [3] |
| Temperature | 40 - 60 °C | [3] |
| Pressure | ~13 MPa (CO₂) + ~1 MPa (O₂) | [3] |
| Yield (Acetal) | up to 87.5% | [3] |
The subsequent elimination of methanol from 3,3-dimethoxypropionitrile to yield this compound is typically achieved under acidic or basic conditions, a standard method for converting acetals to enol ethers.[4][5]
Experimental Protocol: Elimination of Methanol from 3,3-Dimethoxypropionitrile (General)
-
Reaction Setup: 3,3-Dimethoxypropionitrile is dissolved in a suitable high-boiling solvent.
-
Catalyst Addition: A catalytic amount of a strong, non-volatile acid (e.g., p-toluenesulfonic acid) or a strong base is added.
-
Distillation: The mixture is heated, and methanol is selectively removed by distillation as it forms, driving the equilibrium towards the enol ether product.
-
Purification: The remaining mixture is cooled and purified, typically by vacuum distillation, to yield this compound.
The Claisen Condensation Route: Building from C2 + C1 Fragments
An alternative and historically fundamental approach is analogous to the Claisen condensation, a cornerstone of carbon-carbon bond formation. This strategy involves the reaction of a compound with an acidic α-proton (acetonitrile) with a formic acid derivative, followed by trapping of the resulting enolate.
The Chemical Rationale
Acetonitrile, while not strongly acidic, can be deprotonated by a strong base to form a nucleophilic carbanion. This carbanion can then attack an electrophilic carbonyl carbon, such as that in a formic acid ester (e.g., methyl formate). The initial product is the sodium salt of 3-hydroxyacrylonitrile (cyanoacetaldehyde enolate). This intermediate is not isolated but is directly alkylated in a subsequent step. Using a methylating agent like dimethyl sulfate or methyl iodide yields the desired this compound. This two-step, one-pot sequence is an efficient method for constructing the β-alkoxyacrylonitrile scaffold.
Caption: Synthesis via Claisen-type condensation and O-methylation.
This general principle is outlined in patent literature describing the synthesis of β-alkoxyacrylonitriles.[6]
Experimental Protocol: Synthesis via Claisen Condensation (General)
-
Enolate Formation: A solution of sodium methoxide in an inert solvent (e.g., ether or THF) is prepared. Acetonitrile and methyl formate are added, often at reduced temperatures, and the mixture is stirred to form the sodium salt of 3-hydroxyacrylonitrile.
-
Methylation: A methylating agent, such as dimethyl sulfate, is added to the suspension of the enolate salt. The reaction is typically exothermic and may require cooling.
-
Work-up and Isolation: After the reaction is complete, the mixture is quenched (e.g., with water), and the product is extracted with an organic solvent.
-
Purification: The organic extracts are dried and concentrated. The crude product is then purified by vacuum distillation to afford this compound.
Modern and Alternative Approaches
While the aforementioned routes represent the foundational chemistry for producing this compound, other methods, reflecting the broader evolution of organic synthesis, are also pertinent to a comprehensive review.
Direct Formylation and Alkylation
A more contemporary variation involves the reaction of nitriles with carbon monoxide and metal alcoholates at elevated pressure, followed by alkylation. A 1983 patent describes reacting acetonitrile with carbon monoxide and sodium ethoxide, followed by reaction with ethyl chloride, to produce 3-ethoxyacrylonitrile.[7] Adapting this for the methoxy derivative is a logical extension. This method essentially combines the formylation and alkylation steps into a more streamlined process, though it requires specialized high-pressure equipment.
Table 2: Comparison of Key Historical Synthetic Routes
| Synthetic Route | Key Starting Materials | Key Intermediates | Core Transformation(s) | Advantages | Historical Disadvantages |
| Acetal Elimination | Acrylonitrile, Methanol | 3,3-Dimethoxypropionitrile | Oxidation, Elimination | Uses cheap feedstocks; stable intermediate. | May require harsh elimination conditions; multi-step. |
| Claisen Condensation | Acetonitrile, Methyl Formate | Sodium cyanoacetaldehyde enolate | Condensation, O-Alkylation | Good C-C bond formation; one-pot potential. | Requires strong base; handling of toxic alkylating agents. |
| CO Formylation | Acetonitrile, CO, Methanol | α-Formyl sodium salt | Carbonylation, O-Alkylation | High atom economy. | Requires high-pressure equipment; safety concerns. |
Conclusion
The synthesis of this compound provides a compelling case study in the evolution of synthetic organic chemistry. The historical pathways, primarily revolving around the acetal elimination and Claisen-type condensation routes, demonstrate a classic application of fundamental reaction principles: the use of protecting groups to manage reactive functionalities and the strategic formation of carbon-carbon bonds. These methods underscore a deep understanding of chemical reactivity and a practical approach to constructing valuable molecules from simple, accessible precursors. While modern techniques continue to refine efficiency and safety, the foundational logic established by these earlier synthetic designs remains as relevant today as it was decades ago, providing an essential knowledge base for chemists engaged in the synthesis of complex molecular targets.
References
- Ningbo Inno Pharmchem Co.,Ltd. (2025). This compound: Properties, Applications, and Synthesis.
- Favorsky, A. E., & Shostakovsky, M. F. (2025). Development of Vinyl Ether Synthesis. Innovative: International Multi-disciplinary Journal of Applied Technology, 3(2), 47-51.
- Sigma-Aldrich. (n.d.). This compound, mixture of isomers.
- Winternheimer, D. (2010). Methods for Vinyl Ether Synthesis. Who we serve.
- Obora, Y., & Ishii, Y. (2005). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 82, 55.
- Dynamit Nobel Aktiengesellschaft. (1982). Method of preparing β-alkoxyacrlonitriles. U.S. Patent 4,319,024.
- Xiandai Chem Inst. (2000). Noval process for synthesizing 3,3-dialkoxyl propionitrile. CN1243121A.
- Mukaiyama, T. (1973). A new type of aldol reaction. Chemistry Letters, 2(10), 1011-1014. (Note: While not directly cited in the text, this is a foundational reference for the Mukaiyama aldol reaction mentioned in the search results).
- Pichavant, F., et al. (2010). Synthesis of new functional vinyl ethers by transetherification catalyzed by a palladium (II) complex. Journal of Molecular Catalysis A: Chemical, 325(1-2), 1-6. (Note: This is representative of modern transetherification methods mentioned in search result[8]).
- Mackenzie, C. A., & Stocker, J. H. (1988). General method for the synthesis of enol ethers (vinyl ethers) from acetals. The Journal of Organic Chemistry, 53(11), 2655–2657.
- Huels Troisdorf AG. (1983). Method for the preparation of 3-alkoxy-acrylonitriles. EP0087585A1.
- Faja, M., Reese, C. B., Song, Q., & Zhang, P. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 191-194.
Sources
- 1. Vinyl Ether | Encyclopedia MDPI [encyclopedia.pub]
- 2. nbinno.com [nbinno.com]
- 3. CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US4319024A - Method of preparing β-alkoxyacrlonitriles - Google Patents [patents.google.com]
- 7. EP0087585A1 - Method for the preparation of 3-alkoxy-acrylonitriles - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 3-Methoxyacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxyacrylonitrile (CH₃OCH=CHCN) is a versatile bifunctional organic molecule that holds significant value as a building block in modern synthetic chemistry, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical development.[1] Its chemical behavior is dictated by the unique electronic interplay between an electron-donating methoxy group and an electron-withdrawing nitrile group, bridged by a carbon-carbon double bond. This guide provides a detailed exploration of the chemical reactivity of the nitrile functionality within this molecular framework. It delves into the mechanistic underpinnings of its reactions, offers field-proven experimental insights, and presents detailed protocols for its transformation, with a focus on its application in the synthesis of valuable chemical intermediates.
The Unique Electronic Profile of this compound: A Tale of Two Functional Groups
To comprehend the reactivity of the nitrile group in this compound, one must first appreciate the molecule's distinct electronic architecture. The system is a classic example of a "push-pull" alkene, where the methoxy group (-OCH₃) acts as a powerful electron-donating group through resonance (+R effect), while the nitrile group (-C≡N) is a potent electron-withdrawing group through both resonance (-R) and inductive (-I) effects.[2]
This electronic push-pull mechanism polarizes the entire molecule, creating distinct regions of high and low electron density. The methoxy group enriches the β-carbon (the carbon atom it is attached to), while the nitrile group depletes electron density from the α-carbon and the nitrile carbon itself. This polarization is the fundamental driver of the molecule's reactivity, making the nitrile carbon a prime target for nucleophilic attack and activating the α,β-unsaturated system for conjugate additions.
Caption: Resonance forms illustrating electron delocalization.
Key Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 60838-50-8 | [3] |
| Molecular Formula | C₄H₅NO | [3][4] |
| Molecular Weight | 83.09 g/mol | [1] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Density | ~0.99 g/mL at 25 °C | [5] |
| Boiling Point | 189 °C | [1][5][6] |
| Flash Point | 76 °C (169 °F) | [5][6] |
| Refractive Index | n20/D 1.455 | [5] |
Table 2: GHS Hazard Information
| Pictogram | Code | Hazard Statement |
| H302 | Harmful if swallowed.[3] | |
| H312 | Harmful in contact with skin.[3] | |
| H332 | Harmful if inhaled.[3] | |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] |
Handling Protocol: Due to its hazardous nature, this compound must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[9] Store in a tightly closed container in a cool, dry place away from ignition sources.[7]
Core Reactivity of the Nitrile Group
The electrophilic carbon atom of the nitrile group is a key reactive center, susceptible to attack by a wide range of nucleophiles.[2][10] This reactivity is the cornerstone of its utility in synthesis.
Nucleophilic Addition Reactions
Nucleophilic addition to the C≡N triple bond is a fundamental transformation.[11] The initial addition breaks one of the π-bonds, forming an intermediate imine anion, which can then be protonated or undergo further reaction.[10][12]
Caption: General mechanism of nucleophilic addition to a nitrile.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[2][12] This reaction is fundamental for converting the nitrile, often introduced as a stable cyanide equivalent, into a different functional group.
-
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine.[2] The reaction involves the successive addition of two hydride equivalents.[12]
-
Addition of Organometallics: Grignard reagents or organolithiums add to the nitrile carbon to form an imine anion, which upon acidic workup, hydrolyzes to a ketone.[2][10] This provides a powerful method for carbon-carbon bond formation.
Cycloaddition Reactions
The nitrile group can act as a 2π component (a dipolarophile) in 1,3-dipolar cycloaddition reactions.[13] This is a highly efficient method for constructing five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles, which are important scaffolds in medicinal chemistry. While specific examples for this compound are specialized, the principle is broadly applicable to α,β-unsaturated nitriles.
Application in Heterocyclic Synthesis: The Gateway to Pyrazoles
A significant industrial and academic application of this compound is its use in the synthesis of substituted pyrazoles.[1][5] For instance, it is a key precursor for 5-amino-1-hydroxyethylpyrazole, an important intermediate in the synthesis of the cephalosporin antibiotic, cefoselis sulfate.[1]
The reaction typically involves condensation with a substituted hydrazine. The nucleophilic hydrazine attacks the electrophilic centers of this compound, leading to a cyclization-elimination cascade that efficiently yields the pyrazole core.
Caption: Synthetic workflow for pyrazole formation.
Experimental Protocol: Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole
This protocol is a representative example adapted from general procedures for pyrazole synthesis from β-alkoxyacrylonitriles.
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydrazinyl)ethanol (1.0 eq.) and ethanol (5 mL per mmol of hydrazine).
-
Reagent Addition: While stirring, add this compound (1.05 eq.) to the solution at room temperature. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Purification: The resulting crude residue can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-amino-1-(2-hydroxyethyl)pyrazole.
Conclusion
The nitrile group in this compound is not an isolated entity but a reactive center whose behavior is profoundly modulated by the adjacent methoxy-vinyl system. The inherent electrophilicity of the nitrile carbon, amplified by the conjugated system, makes it a reliable site for nucleophilic and cycloaddition reactions. Its strategic application in the synthesis of complex heterocycles, such as pyrazoles, underscores its importance as a valuable synthon for the pharmaceutical and fine chemical industries.[1][] A deep understanding of its electronic properties and reaction mechanisms is essential for any scientist aiming to leverage this potent building block in drug discovery and development.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5324713, this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties, Applications, and Synthesis.
- Wikipedia. (n.d.). Methacrylonitrile.
- Chemdad Co., Ltd. (n.d.). This compound.
- ChemBK. (2024). This compound.
- Liu, H., & Bent, B. E. (1998). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. The Journal of Physical Chemistry B, 102(40), 7847-7856.
- ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
- Al-Ghorbani, M., et al. (2023). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. Scientific Reports, 13(1), 8863.
- Wikipedia. (n.d.). Nucleophilic addition.
- LibreTexts Chemistry. (2023). Reactivity of Nitriles.
- National Institutes of Health (NIH). (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
- University of Richmond Scholarship Repository. (n.d.). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones.
- O'Malley, D. (n.d.). The [3+2] Cycloaddition Reaction. Lecture Notes. Available at: [Link] (Note: This is a general reference on cycloadditions).
- LibreTexts Chemistry. (2025). Chemistry of Nitriles.
- Organic Letters. (2013). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. 15(15), 3750-3753.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Market Publishers. (n.d.). This compound Chemical Report & Database.
- LibreTexts Chemistry. (2023). Cycloaddition Reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to 3-Methoxyacrylonitrile for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of 3-Methoxyacrylonitrile, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, supplier landscape, quality control considerations, and practical applications. Our focus is on providing actionable insights and robust methodologies to support your research and development endeavors.
Introduction to this compound: A Key Pharmaceutical Building Block
This compound (CAS No. 60838-50-8), also known as 3-methoxy-2-propenenitrile, is a colorless to slightly yellow liquid with the chemical formula C₄H₅NO.[1][2] It is a versatile chemical intermediate, most notably utilized in the synthesis of cephalosporin antibiotics.[1][2] Its bifunctional nature, possessing both a nitrile and a methoxy-activated alkene, makes it a valuable synthon for the construction of various heterocyclic compounds.
The primary application of this compound in the pharmaceutical industry is as a precursor to 5-amino-1-hydroxyethylpyrazole, a key intermediate in the synthesis of Cefoselis sulfate, a fourth-generation cephalosporin antibiotic.[1] The growing demand for advanced antibiotics underscores the importance of a stable and high-quality supply of this essential raw material.[2]
Commercial Availability and Supplier Overview
This compound is commercially available from a range of global suppliers, with a significant concentration of manufacturers in China. It is typically sold as a mixture of (E) and (Z) isomers. The material is available in various quantities, from grams for research and development purposes to multi-kilogram and metric ton quantities for industrial-scale production.
Below is a comparative table of representative suppliers. Please note that this is not an exhaustive list and is intended to provide an overview of the market landscape. It is crucial to contact suppliers directly for the most current specifications and availability.
| Supplier Category | Representative Companies | Typical Purity | Available Quantities | Notes |
| Global Manufacturers & Large-Scale Suppliers | Ningbo Inno Pharmchem Co., Ltd.[2] | ≥98.5% | Bulk (Multi-ton) | Often provide detailed technical support and can accommodate custom specifications. |
| Hefei TNJ Chemical Industry Co., Ltd. | ≥98% | kg to ton | Offer various grades and packaging options. | |
| Dayang Chem (Hangzhou) Co., Ltd. | ≥98% | kg to ton | May offer different purity levels based on application requirements. | |
| Chemical Directories & Marketplaces | ChemicalBook | Varies by listing | g to kg | A platform to connect with numerous, primarily Chinese, suppliers. |
| Echemi | Varies by listing | g to kg | Provides a directory of manufacturers and traders with some supplier certifications listed. | |
| Research Chemical Suppliers | Sigma-Aldrich (product now discontinued, but data is valuable) | ≥98.5% (mixture of isomers) | Formerly g to kg | Provides extensive technical data and reference spectra. |
| Chemsavers Inc. (via eBay) | 98.5% | 100mL | An example of a smaller-scale supplier for research quantities. |
Quality Control and Analytical Methodologies for this compound
For its application in pharmaceutical synthesis, the purity and impurity profile of this compound are of paramount importance.[1][3] Even trace impurities can have a significant impact on the yield and purity of subsequent reaction steps, and ultimately, the final active pharmaceutical ingredient (API).[4][5]
Typical Impurity Profile
While specific impurity profiles are proprietary to the manufacturer and can vary by batch, a theoretical understanding of potential impurities can be derived from the common synthesis route: the reaction of acrylonitrile with methanol.[2]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Acrylonitrile and methanol.
-
Byproducts of Side Reactions:
-
3,3-Dimethoxypropionitrile: From the addition of a second equivalent of methanol.
-
Cyanoacetaldehyde: From hydrolysis of this compound.
-
Polymers: From the polymerization of acrylonitrile or this compound.
-
-
Residual Solvents: Any solvents used in the synthesis or purification process.
The following diagram illustrates the potential formation of a key byproduct:
Sources
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 2,4-Diaminopyrimidine via Cyclocondensation of 3-Methoxyacrylonitrile and Guanidine
Abstract & Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2,4-diaminopyrimidine, a key synthetic intermediate, through the base-catalyzed cyclocondensation of 3-methoxyacrylonitrile with guanidine. This method offers an efficient and direct route utilizing readily available precursors. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, present expected quantitative outcomes, and offer expert insights to ensure reproducible and high-yield synthesis. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development.
Theoretical Background & Reaction Mechanism
The synthesis of the pyrimidine ring is achieved via a cyclocondensation reaction. In this process, two reagents, one providing a three-carbon backbone and the other a nitrogen-carbon-nitrogen unit, combine to form the heterocyclic ring.
-
The C3 Synthon: this compound serves as an ideal three-carbon (C3) electrophilic building block. The electron-withdrawing nitrile group activates the carbon-carbon double bond for nucleophilic attack at the β-position. The methoxy group at the β-position is an excellent leaving group, facilitating the final aromatization of the pyrimidine ring.
-
The N-C-N Synthon: Guanidine is a highly nucleophilic amidine that provides the requisite N-C-N fragment. While guanidine itself is a strong base, it is typically used as a salt (e.g., guanidine hydrochloride) for stability. A stronger base, such as sodium ethoxide, is required to generate the free guanidine base in situ, which then acts as the nucleophile.[1]
The reaction proceeds through a well-established mechanism involving nucleophilic addition, intramolecular cyclization, and subsequent elimination.
Proposed Reaction Mechanism:
-
Deprotonation: Sodium ethoxide deprotonates the guanidinium salt to generate the highly nucleophilic free guanidine base.
-
Michael Addition: The free guanidine initiates a nucleophilic attack on the electron-deficient β-carbon of this compound. This forms a resonance-stabilized anionic intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic attack where a second nitrogen atom of the guanidine moiety attacks the carbon of the nitrile group, forming a six-membered ring.
-
Aromatization: The cyclic intermediate eliminates a molecule of methanol (CH₃OH). This elimination, coupled with tautomerization, leads to the formation of the stable, aromatic 2,4-diaminopyrimidine ring.
Caption: Figure 1: Proposed Reaction Mechanism.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2,4-diaminopyrimidines from β-alkoxy-acrylonitriles.[3] The use of an alkali alkoxide base is critical for achieving a good yield.[1][3]
Materials & Reagents
| Reagent | Formula | Mol. Wt. ( g/mol ) | CAS No. | Notes |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 50-01-1 | Hygroscopic, store in a desiccator. |
| This compound | C₄H₅NO | 83.09 | 3049-34-9 | Lachrymator, handle in a fume hood. |
| Sodium Ethoxide (21% w/w) | C₂H₅ONa | 68.05 | 141-52-6 | Moisture sensitive. Solution in ethanol. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Use a freshly opened bottle or dry stock. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup. |
| Saturated Sodium Chloride | NaCl | 58.44 | 7647-14-5 | Brine solution for workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Addition funnel
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is a lachrymator and toxic. Avoid inhalation and skin contact.
-
Sodium ethoxide is corrosive and reacts violently with water. Handle with care.
Step-by-Step Procedure
-
Preparation of Guanidine Free Base:
-
To a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add guanidine hydrochloride (9.55 g, 0.10 mol).
-
Add anhydrous ethanol (80 mL) to the flask.
-
While stirring under a nitrogen atmosphere, add a 21% (w/w) solution of sodium ethoxide in ethanol (34.0 g, ~40.5 mL, 0.105 mol) dropwise over 10 minutes at room temperature.
-
A white precipitate of sodium chloride will form. Stir the resulting suspension for an additional 20 minutes to ensure complete formation of the free guanidine base.
-
-
Condensation Reaction:
-
To the stirred suspension of guanidine, add this compound (8.31 g, 0.10 mol) dropwise via a syringe or addition funnel over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.[4] The starting acrylonitrile should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup & Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and stir until all solids are dissolved.
-
Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL) to remove any non-polar impurities.
-
Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and extract with a more polar solvent system like 10% isopropanol in chloroform (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
-
Purification:
-
The crude solid product can be purified by recrystallization from a suitable solvent such as ethanol/water or isopropanol to afford 2,4-diaminopyrimidine as a crystalline solid.
-
Caption: Figure 2: Experimental Workflow.
Data, Results & Troubleshooting
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes based on literature precedents.[3]
| Parameter | Value |
| Molar Ratio (Nitril:Guanidine) | 1:1 to 1:1.5 |
| Base (vs. Guanidine HCl) | 1.05 equivalents |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 55 - 75% (after purification) |
Characterization
The final product, 2,4-diaminopyrimidine, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the aromatic pyrimidine proton and the two amino groups.
-
¹³C NMR: Expect distinct signals for the carbon atoms of the pyrimidine ring.[1]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 2,4-diaminopyrimidine (C₄H₆N₄, M.W. = 110.12) should be observed.
-
Melting Point (MP): Compare the observed melting point with the literature value.
Field Insights & Troubleshooting
-
Low Yield:
-
Cause: Incomplete formation of the guanidine free base due to moisture.
-
Solution: Ensure all glassware is oven-dried and use anhydrous ethanol. The sodium ethoxide solution should be fresh and properly stored.
-
Cause: Incomplete reaction.
-
Solution: Extend the reflux time and monitor carefully by TLC until the starting material is fully consumed.
-
-
Purification Difficulties:
-
Cause: The product has moderate water solubility, making extraction challenging.[5]
-
Solution: Saturating the aqueous layer with NaCl ("salting out") is crucial to drive the product into the organic phase. Using a more polar extraction solvent like an isopropanol/chloroform mixture may be necessary.
-
-
Why Sodium Ethoxide?
-
Guanidine hydrochloride is a stable salt. A base stronger than guanidine is needed to deprotonate it. Sodium ethoxide is ideal as it is a strong base, and its conjugate acid (ethanol) is the reaction solvent, preventing the introduction of other reactive species.
-
Conclusion
The cyclocondensation of this compound with guanidine in the presence of sodium ethoxide is a reliable and effective method for the synthesis of 2,4-diaminopyrimidine. This protocol provides a clear, step-by-step guide that, when combined with the mechanistic insights and troubleshooting advice, enables researchers to confidently produce this valuable chemical intermediate. The procedure is scalable and utilizes common laboratory reagents and techniques, making it a cornerstone reaction for accessing the pyrimidine core structure.
References
- Process for the preparation of 2,4-diaminopyrimidine.
- Application Notes and Protocols for the Synthesis of Pyrimidine Scaffolds using 3-Oxopropanenitrile. Benchchem.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. (PDF).
- Preparation of 2,4-diaminopyrimidines.
Sources
- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Methoxyacrylonitrile as a Versatile Precursor in Pharmaceutical Synthesis
Foreword: Unlocking Heterocyclic Scaffolds with a Trifunctional Reagent
In the landscape of pharmaceutical synthesis, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and development. Among the myriad of building blocks available to the modern chemist, 3-methoxyacrylonitrile emerges as a particularly powerful and versatile precursor. Its unique trifunctional nature, possessing a nitrile, a carbon-carbon double bond, and a methoxy group, offers a gateway to a diverse range of valuable heterocyclic systems, most notably pyrazoles and pyrimidines. These structural motifs are at the heart of numerous therapeutic agents, spanning antibiotics, antivirals, and anticancer drugs.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for successful implementation in a laboratory setting. The protocols detailed herein are designed to be self-validating, grounded in established chemical literature, and supported by clear mechanistic explanations.
Physicochemical Properties and Reactivity Profile of this compound
This compound, also known as 3-methoxy-2-propenenitrile, is a clear, slightly yellow liquid. A thorough understanding of its physical and chemical properties is paramount for its safe and effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅NO | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| CAS Number | 60838-50-8 | [1] |
| Appearance | Clear slightly yellow liquid | [1] |
| Boiling Point | 189 °C | [1] |
| Density | 0.99 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.455 | [1] |
The reactivity of this compound is dictated by the interplay of its three functional groups. The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. The methoxy group, being a good leaving group upon protonation or activation, facilitates cyclization reactions. This unique electronic arrangement makes this compound an excellent Michael acceptor and a precursor for a variety of condensation reactions.
Safety and Handling Considerations
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Safety Protocols:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles and a face shield.
-
Wear chemically resistant gloves (e.g., nitrile).
-
Use a lab coat and closed-toe shoes.
-
If the potential for inhalation exists, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent breathing of vapors or mist.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
Application in the Synthesis of Pyrazole Heterocycles: A Key Intermediate for Cefoselis
One of the most significant industrial applications of this compound is in the synthesis of 5-amino-1-(2-hydroxyethyl)pyrazole, a crucial intermediate in the manufacturing of the fourth-generation cephalosporin antibiotic, Cefoselis.[1] The synthesis proceeds via a cyclocondensation reaction with 2-hydroxyethylhydrazine.
Reaction Mechanism: A Nucleophilic Cascade
The formation of the pyrazole ring from this compound and a hydrazine derivative is a classic example of a nucleophilic addition-elimination and cyclization cascade. The general mechanism is applicable to a wide range of substituted hydrazines, allowing for the synthesis of a diverse library of pyrazole derivatives.
Caption: Proposed mechanism for pyrazole synthesis.
Detailed Protocol: Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole
This protocol is adapted from established procedures for the synthesis of substituted pyrazoles from β-alkoxyacrylonitriles and hydrazines.[2][3]
Materials:
-
This compound (1.0 eq)
-
2-Hydroxyethylhydrazine (1.0-1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydroxyethylhydrazine (1.1 eq) in anhydrous ethanol.
-
Addition of this compound: While stirring, add this compound (1.0 eq) dropwise to the hydrazine solution at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Characterization: The final product, 5-amino-1-(2-hydroxyethyl)pyrazole, can be characterized by:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, O-H, C=N).
Application in the Synthesis of Pyrimidine Scaffolds: Building Blocks for Diverse Therapeutics
The pyrimidine ring is a fundamental component of nucleic acids and is a privileged scaffold in medicinal chemistry, found in a wide range of drugs including antivirals (e.g., Zidovudine) and anticancer agents (e.g., 5-Fluorouracil). This compound can serve as a three-carbon synthon for the construction of the pyrimidine ring through condensation with N-C-N containing nucleophiles like guanidine or urea.
Reaction Mechanism: Cyclocondensation Pathway
The synthesis of a substituted pyrimidine from this compound and guanidine involves a cyclocondensation reaction. The highly nucleophilic guanidine attacks the electrophilic β-carbon of the acrylonitrile, followed by an intramolecular cyclization and elimination of methanol to form the stable aromatic pyrimidine ring.
Caption: Proposed mechanism for pyrimidine synthesis.
Detailed Protocol: Synthesis of 2,4-Diamino-5-cyanopyrimidine
This protocol is based on the general principles of pyrimidine synthesis from β-alkoxyacrylonitriles and amidines.[4]
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.0-1.2 eq)
-
Sodium ethoxide or another suitable base (1.0-1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of Guanidine Free Base (in situ): In a round-bottom flask, dissolve guanidine hydrochloride (1.1 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol. A precipitate of sodium chloride will form.
-
Addition of this compound: Add this compound (1.0 eq) to the slurry of guanidine free base in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2,4-diamino-5-cyanopyrimidine.
Characterization: The final product can be characterized using standard analytical techniques as described in section 3.2.
Broader Applications and Future Perspectives
The utility of this compound extends beyond the synthesis of pyrazoles and pyrimidines. Its reactive nature allows for its participation in a variety of other transformations, making it a valuable starting material for a wide array of heterocyclic and acyclic compounds of pharmaceutical interest. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the double bond can undergo various addition reactions.
The development of novel catalysts and reaction conditions will undoubtedly expand the synthetic utility of this compound even further. Its role as a key building block in the synthesis of complex molecules is expected to grow, driven by the continuous demand for new therapeutic agents with improved efficacy and safety profiles.
References
- PrepChem. Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.
- YouTube. Synthesis of pyrazoles.
- National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Ningbo Inno Pharmchem Co.,Ltd. This compound: Properties, Applications, and Synthesis.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Google Patents. Pyrazole derivatives, process for their preparation and pharmaceutical compositions containing them.
- Organic Chemistry Portal. Pyrazole synthesis.
- Google Patents. Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
- Google Patents. Methods of producing pyrazole compounds.
- Google Patents. Method for producing pyrazole compound.
- Google Patents. 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
- Organic Syntheses. 3(5)-aminopyrazole.
- ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
- Journal of Chemical and Pharmaceutical Research. Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines.
- National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles.
- ResearchGate. Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism...
- National Center for Biotechnology Information. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ARKAT USA. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.
- Green and Facile Synthesis of Pyrimidine Derivatives using Chloride Chloride-urea Mixture as a Deep Eutectic Solvent or Cerium.
- Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- European Commission. Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154).
- Google Patents. Processes for hydrazine addition to acrylic macromonomers and products therefrom.
- Journal of the Chemical Society, Perkin Transactions 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds.
Sources
Application Notes & Protocols: The Role of 3-Methoxyacrylonitrile in Modern Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Abstract
The β-methoxyacrylate chemical scaffold, for which 3-methoxyacrylonitrile serves as a key synthetic precursor, is of paramount importance in the agrochemical industry. This structural motif is the cornerstone of the strobilurin class of fungicides, one of the most commercially successful groups of crop protection agents ever developed.[1][2] These compounds, inspired by naturally occurring antifungal agents, act by inhibiting mitochondrial respiration in pathogenic fungi, providing broad-spectrum disease control.[3] This document provides a detailed exploration of the application of this compound and its derivatives in the synthesis of these vital agricultural tools. We will dissect the mechanism of action, provide validated synthesis protocols for key intermediates and final products, and discuss the critical issue of fungicide resistance.
Introduction: The Significance of the Methoxyacrylate Toxophore
The development of modern synthetic fungicides was revolutionized by discoveries from nature. Scientists identified natural antifungal compounds, named strobilurins and oudemansins, from wood-rotting fungi like Strobilurus tenacellus.[4][5] These natural products, while effective, lacked the photostability required for agricultural use.[6][7] This led to extensive research to create synthetic analogs that retained the potent biological activity while improving field stability.
The critical breakthrough was identifying the (E)-β-methoxyacrylate group as the essential "toxophore"—the part of the molecule responsible for the fungicidal activity.[8][9] This moiety binds to the Quinone 'outside' (Qo) binding site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain of fungi.[10][11][12] By blocking this site, these fungicides inhibit electron transfer, which halts the production of ATP (adenosine triphosphate), the cell's primary energy currency, ultimately leading to fungal death.[13][14]
This compound (CAS 60838-50-8) is a versatile chemical intermediate that contains the core structural elements of this toxophore.[15][16] Its reactivity makes it a valuable building block for constructing the complex molecules that constitute the strobilurin class of fungicides, including the world's best-selling fungicide, Azoxystrobin.[2][6]
Mechanism of Action: Targeting Fungal Respiration
Quinone outside Inhibitor (QoI) fungicides, which include all strobilurins, have a highly specific, single-site mode of action.[4][17] This specificity is both a strength, conferring high efficacy, and a weakness, making them prone to the development of resistance.[10]
The process is as follows:
-
Binding to Cytochrome bc1: The methoxyacrylate toxophore of the fungicide binds to the Qo pocket on the cytochrome b protein, a subunit of the cytochrome bc1 complex.[1][18]
-
Blocking Electron Transfer: This binding physically obstructs the oxidation of ubiquinol. This blockage prevents electrons from being passed to cytochrome c1, a crucial step in the electron transport chain.[3][14]
-
Halting ATP Synthesis: The disruption of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP.[13]
-
Energy Depletion & Fungal Death: Deprived of its energy source, the fungal cell cannot perform essential life processes, such as spore germination and mycelial growth, leading to its death.[10][11]
The following diagram illustrates this inhibitory mechanism within the mitochondrial electron transport chain.
Caption: Mechanism of Quinone outside Inhibitors (QoIs).
Application in Synthesis: The Path to Azoxystrobin
Azoxystrobin is a prime example of a broad-spectrum systemic fungicide synthesized using chemistry derived from this compound precursors.[4][5] The synthesis involves constructing the key methyl α-phenyl-β-methoxyacrylate group and subsequently adding the pyrimidinyloxy and cyanophenoxy rings.[19]
A common industrial synthesis route involves the reaction of 3-(α-methoxy)methylene benzofuran-2-(3H)-one with 4,6-dichloropyrimidine to form the key intermediate, (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[20][21] This intermediate is then reacted with 2-cyanophenol in an Ullmann-type condensation to yield the final product, Azoxystrobin.[19][22]
The workflow below outlines the key transformations in a representative synthesis of Azoxystrobin.
Caption: Simplified workflow for Azoxystrobin synthesis.
Protocol: Synthesis of Azoxystrobin from Intermediate
This protocol details the final step in the synthesis of Azoxystrobin: the coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with all necessary safety precautions.
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | 143233-63-2 | 320.73 | 1.0 | Starting Intermediate |
| 2-Cyanophenol | 611-20-1 | 119.12 | 1.05 | Coupling partner |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 | Base |
| Aprotic Solvent (e.g., DMF, NMP) | Varies | - | - | Reaction medium, dried before use |
| Catalyst (e.g., 1-Methylpyrrolidine) | 120-94-5 | 85.15 | 0.1-0.8 | Optional, enhances reaction rate[22] |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Assemble the reaction flask with the condenser, thermometer, and inert gas inlet. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add the starting intermediate (1.0 eq), 2-cyanophenol (1.05 eq), anhydrous potassium carbonate (2.0 eq), and the aprotic solvent (e.g., DMF, approx. 5-10 mL per gram of intermediate). If using a catalyst, add it at this stage.[22]
-
Inerting: Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes while stirring.
-
Reaction: Heat the mixture to 80-120°C with vigorous stirring.[22] The choice of temperature depends on the solvent and catalyst used. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-5 hours.[22]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of cold water with stirring. This will precipitate the crude product and dissolve the inorganic salts.
-
Filter the resulting solid precipitate and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude Azoxystrobin can be purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a toluene/heptane mixture).
-
Dissolve the crude solid in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validation:
-
Yield: A successful reaction should provide a high yield (typically >90%) of the purified product.[22]
-
Melting Point: The melting point of pure Azoxystrobin is approximately 116°C.
-
Characterization: Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Challenge of Fungicide Resistance
The single-site mode of action of strobilurin fungicides exerts strong selection pressure on fungal populations.[17][23] Widespread and repeated use has led to the emergence of resistant strains in numerous important plant pathogens.[4][24]
The primary mechanism of resistance is a single point mutation in the fungal cytochrome b gene (CYTB).[13][14] This mutation, most commonly a substitution of glycine for alanine at position 143 (G143A), alters the Qo binding site, reducing the fungicide's ability to bind and inhibit respiration.[18][25] Because this mechanism is shared across the entire class, pathogens resistant to one strobilurin are typically cross-resistant to all others.[17]
Resistance Management Strategies: To preserve the efficacy of this vital chemical class, strict resistance management strategies are essential:
-
Mixtures: Tank-mixing or using pre-formulated products that combine a QoI fungicide with a fungicide from a different mode-of-action group.[10]
-
Alternation: Rotating QoI fungicides with fungicides from different groups in a spray program.
-
Limiting Applications: Restricting the total number of QoI applications per season for a given crop.[10]
-
Preventative Use: Applying these fungicides preventatively, as they are most effective against spore germination and early infection stages and less effective once an infection is established.[11]
Conclusion and Future Outlook
This compound is a foundational building block for a class of agrochemicals that has profoundly impacted global food production. The strobilurin fungicides, derived from this scaffold, offer broad-spectrum disease control with a favorable safety profile.[3][6] However, the challenge of resistance underscores the need for responsible stewardship and continued innovation.
Future research in this area focuses on discovering new β-methoxyacrylate derivatives that can overcome existing resistance mechanisms or possess novel secondary modes of action.[12][26][27] By understanding the chemistry, mechanism, and application of compounds like this compound, researchers can continue to develop effective and sustainable solutions for protecting the world's crops.
References
- American Phytopathological Society. QoI (Strobilurin) Fungicides: Benefits and Risks. American Phytopathological Society.
- Fernández-Ortuño, D., et al. (2008). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. PubMed.
- Wikipedia. Methoxyacrylates. Wikipedia.
- Fungicide Resistance Action Committee New Zealand. Quinone outside inhibitor (QoI) [Group 11] resistance management strategy. Fungicide Resistance Action Committee New Zealand.
- Robertson, A. & Mueller, D. (2006). QoI fungicides. Iowa State University Digital Repository.
- Shtienberg, D., et al. (2021). Delayed Development of Resistance to QoI Fungicide in Venturia inaequalis in Israeli Apple Orchards and Improved Apple Scab Management Using Fungicide Mixtures. MDPI.
- Crop Protection Network. Fungicide Use in Field Crops Web Book. Crop Protection Network.
- Leadbeater, A. J. Resistance risk to QoI fungicides and anti-resistance strategies. Scite.ai.
- Fernández-Ortuño, D., et al. (2008). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. ResearchGate.
- Ning, Y., et al. (2022). Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery. ACS Publications.
- Luo, B., et al. (2022). Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery. PubMed.
- Agriculture and Horticulture Development Board. Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides. AHDB.
- Ning, Y., et al. (2022). Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc 1 Inhibitors for Novel Pesticide Discovery. ResearchGate.
- Yang, X., et al. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry.
- Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science.
- Wikipedia. Strobilurin. Wikipedia.
- Wyenandt, A. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Plant & Pest Advisory, Rutgers University.
- Ghoneem, K. M. (2015). Strobilurins: New group of fungicides. ResearchGate.
- Zhang, Z., et al. (2017). Synthesis and Evaluation of Essential Oil-Derived β-Methoxyacrylate Derivatives as High Potential Fungicides. MDPI.
- Wikipedia. Azoxystrobin. Wikipedia.
- Bartlett, D. W., et al. (2002). The strobilurin fungicides. PubMed.
- Google Patents. CN111233775A - Preparation method of azoxystrobin. Google Patents.
- Google Patents. CN102311392A - Synthetic method of azoxystrobin and special intermediate for synthesis. Google Patents.
- Google Patents. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof. Google Patents.
- European Patent Office. EP 3770147 A1 - PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF. Googleapis.com.
- Google Patents. CN103030598A - Method for preparing strobilurin fungicide. Google Patents.
- Ningbo Inno Pharmchem Co.,Ltd. (2025). This compound: Properties, Applications, and Synthesis. pharmachem.com.
- Wang, J., et al. (2013). Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. ACS Publications.
- Li, Z., et al. (2014). Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. ResearchGate.
- Chemdad. This compound One Chongqing Chemdad Co. ,Ltd. chemdad.com.
- Wang, W., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Institutes of Health.
- eBay. This compound (Mixture of Isomers), 98.5%, 100ml. eBay.
- National Institutes of Health. This compound. PubChem.
- de Oliveira, R. B., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. PubMed Central.
Sources
- 1. aws.agroconsultasonline.com [aws.agroconsultasonline.com]
- 2. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsnet.org [apsnet.org]
- 5. Strobilurin - Wikipedia [en.wikipedia.org]
- 6. Methoxyacrylates - Wikipedia [en.wikipedia.org]
- 7. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, mixture of isomers 60838-50-8 [sigmaaldrich.com]
- 16. nbinno.com [nbinno.com]
- 17. resistance.nzpps.org [resistance.nzpps.org]
- 18. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 19. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]
- 20. CN102311392A - Synthetic method of azoxystrobin and special intermediate for synthesis - Google Patents [patents.google.com]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. CN111233775A - Preparation method of azoxystrobin - Google Patents [patents.google.com]
- 23. Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides | AHDB [ahdb.org.uk]
- 24. mdpi.com [mdpi.com]
- 25. scite.ai [scite.ai]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole
Introduction
5-Amino-1-(2-hydroxyethyl)pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a reactive amino group and a hydroxyl-functionalized side chain, makes it a crucial intermediate for synthesizing a wide range of more complex molecules, including pharmaceutical agents and agrochemicals.[1][2] Pyrazole derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4]
This document provides a comprehensive, field-proven protocol for the synthesis of 5-amino-1-(2-hydroxyethyl)pyrazole. The described methodology is a multi-step process adapted from established literature, involving the initial formation of a substituted pyrazole followed by hydrolysis and decarboxylation.[5][6] This application note emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and robust analytical validation required to ensure the synthesis of a high-purity final product.
Reaction Scheme Overview
The synthesis proceeds in three primary stages:
-
Cyclocondensation: Reaction of 2-hydroxyethylhydrazine with ethyl (ethoxymethylene)cyanoacetate to form the pyrazole ring.
-
Saponification (Hydrolysis): Conversion of the ethyl ester intermediate to a carboxylic acid salt using a strong base.
-
Decarboxylation: Removal of the carboxyl group via acidification and heating to yield the target compound.
Figure 1: Overall synthetic route to 5-amino-1-(2-hydroxyethyl)pyrazole.
Safety and Handling
Extreme caution is required when handling the reagents involved in this synthesis.
-
2-Hydroxyethylhydrazine: This compound is a hydrazine derivative and should be treated as highly toxic and potentially carcinogenic.[7] All handling must occur inside a certified chemical fume hood.[8] Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.[7][8]
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive materials that can cause severe skin and eye damage.[8] Handle with appropriate PPE.
-
Flammable Solvents: Ethanol is a flammable liquid. Ensure no open flames or spark sources are present during its use.
All chemical waste must be disposed of in accordance with institutional and local hazardous waste regulations.[7]
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier Example |
| 2-Hydroxyethylhydrazine | ≥97% | Sigma-Aldrich |
| Ethyl (ethoxymethylene)cyanoacetate | ≥98% | TCI America |
| Ethanol (Absolute) | Reagent Grade, 200 Proof | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker |
| Diethyl Ether | Anhydrous | EMD Millipore |
| Deionized Water (H₂O) | Type II or better | - |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
pH meter or pH indicator strips
Experimental Protocol
Step 1: Synthesis of 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole (Intermediate I)
-
Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Ensure the setup is in a fume hood.
-
Reagent Preparation: Prepare a solution of 2-hydroxyethylhydrazine (15.2 g, 0.2 mol) in absolute ethanol (150 mL) within the reaction flask.
-
Initiate Reaction: Gently heat the ethanol solution to approximately 50°C with stirring.
-
Substrate Addition: Add a solution of ethyl (ethoxymethylene)cyanoacetate (33.8 g, 0.2 mol) in absolute ethanol (100 mL) to the dropping funnel. Add this solution dropwise to the reaction flask over 30 minutes. An exothermic reaction will occur.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Intermediate I: Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize. Further cool the flask in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum. This intermediate is typically used directly in the next step without further purification.[5]
Step 2: Hydrolysis to 5-Amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole (Intermediate II)
-
Setup: In a suitable beaker or flask, dissolve the crude Intermediate I in a 2N aqueous sodium hydroxide (NaOH) solution (approx. 200 mL).
-
Heating: Heat the mixture with stirring to 80-90°C for 2 hours to ensure complete saponification of the ester.
-
Cooling: After the hydrolysis is complete, cool the solution to room temperature. The resulting solution contains the sodium salt of the carboxylic acid intermediate.
Step 3: Decarboxylation to 5-Amino-1-(2-hydroxyethyl)pyrazole (Final Product)
-
Acidification: While stirring the solution from Step 2, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2-3). This will protonate the carboxylate and the amino group. Vigorous gas (CO₂) evolution will occur during this step.
-
Decarboxylation: Gently heat the acidified solution to 90-100°C and hold for 1 hour to drive the decarboxylation to completion.[5]
-
Neutralization & Precipitation: Cool the solution in an ice bath and carefully neutralize it by adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. The target compound, being less soluble in neutral aqueous solution, will precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL). For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture.
-
Drying: Dry the purified white to off-white solid product in a vacuum oven at 40°C overnight.
Workflow and Mechanism
Experimental Workflow
The overall laboratory process can be visualized as a linear sequence of operations, each requiring careful execution and monitoring.
Caption: High-level workflow for the synthesis of 5-amino-1-(2-hydroxyethyl)pyrazole.
Reaction Mechanism
The formation of the pyrazole ring is a classic example of a cyclocondensation reaction. The mechanism involves nucleophilic attack by the hydrazine, followed by intramolecular cyclization and subsequent aromatization.
Caption: Simplified reaction mechanism for pyrazole ring formation.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the final product.
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | To be determined experimentally and compared with literature values if available. A sharp melting range indicates high purity. | Melting Point Apparatus |
| ¹H NMR | Expected signals for the hydroxyethyl group (two triplets), pyrazole ring protons, and a broad singlet for the amino group.[9][10] | NMR Spectroscopy (e.g., 400 MHz, DMSO-d₆) |
| ¹³C NMR | Signals corresponding to the carbons of the pyrazole ring and the hydroxyethyl side chain.[11] | NMR Spectroscopy |
| FTIR | Characteristic peaks for N-H stretching (amino group, ~3300-3400 cm⁻¹), O-H stretching (hydroxyl group, broad ~3200-3600 cm⁻¹), and C=C/C=N stretching (pyrazole ring).[9] | Fourier-Transform Infrared Spectroscopy |
| Purity | ≥98% | HPLC with UV detection[12] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Intermediate I | Incomplete reaction; impure starting materials. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Verify the purity of starting materials. |
| Incomplete Hydrolysis | Insufficient NaOH or reaction time/temperature. | Increase reaction time or temperature. Use a higher concentration of NaOH solution. |
| Product Fails to Precipitate | Product is too soluble in the final solution; incorrect pH. | Ensure pH is neutral (~7-8). If still soluble, attempt extraction with an organic solvent like ethyl acetate, followed by drying and evaporation. |
| Broad Melting Range | Impure product. | Recrystallize the product again. Consider column chromatography if recrystallization is ineffective. |
References
- PrepChem. Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.
- Google Patents. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
- National Institutes of Health (NIH). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- Google Patents. EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
- UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine.
- ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Google Patents. EP2628730B1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts.
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Defense Technical Information Center. Safety and Handling of Hydrazine.
- National Institutes of Health (NIH). Approaches towards the synthesis of 5-aminopyrazoles.
- ResearchGate. Synthesis of 5‐amino‐1H‐pyrazole 3.
- University of New Mexico. Hydrazine Standard Operating Procedure Template.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine.
- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
- ResearchGate. A convenient synthesis of 3- and 5-amino-1 H -pyrazoles via 3(5)-amino-4-(ethylsulfi nyl)-1 H -pyrazole desulfi nylation.
- Organic Syntheses. 3(5)-aminopyrazole.
- Airgas. Ethylene Oxide Safety Data Sheet.
- Asian Journal of Pharmaceutical and Clinical Research. Analysis of amino acids by high performance liquid chromatography.
- Paradigm Peptides. 5-Amino-1MQ (50 mg Vial) Dosage Protocol.
- SpectraBase. 5-Amino-1-benzylpyrazole - [13C NMR].
- ResearchGate. H-1-NMR parameters of common amino acid residues measured in aqueous solutions.
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance.
- RSC Publishing. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry.
- RSC Publishing. Characterization of peptide O⋯HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 6. EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
- 12. applications.emro.who.int [applications.emro.who.int]
Application Notes & Protocols: Leveraging 3-Methoxyacrylonitrile in Base-Catalyzed Condensation Reactions for Heterocyclic Synthesis
Introduction: The Synthetic Versatility of 3-Methoxyacrylonitrile
This compound (MOCN) is a versatile C4 building block of significant interest to researchers in organic synthesis and drug development. Its structure, featuring a nitrile group conjugated with a methoxy-activated alkene, imparts a unique reactivity profile. The molecule possesses two key electrophilic sites and a reactive nitrile moiety, making it an excellent substrate for a variety of base-catalyzed condensation and cycloaddition reactions.
The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack in a conjugate addition fashion. Concurrently, the methoxy group at the β-position can act as a leaving group in subsequent elimination or cyclization steps, facilitating the formation of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the utility of this compound in base-catalyzed reactions, with a focus on the synthesis of valuable pyrazole and pyridine derivatives. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their practical execution.
I. Synthesis of 5-Aminopyrazoles via Condensation with Hydrazine
One of the most powerful applications of activated acrylonitriles is in the synthesis of 5-aminopyrazoles, a privileged scaffold in medicinal chemistry found in numerous pharmaceuticals.[1][2] The reaction of this compound with hydrazine proceeds through a base-catalyzed (or self-catalyzed) condensation-cyclization pathway. This method is highly efficient and offers a direct route to functionalized pyrazoles.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto the electrophilic β-carbon of this compound. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization and elimination of methanol lead to the aromatic 5-aminopyrazole product.
Caption: Reaction mechanism for 5-aminopyrazole synthesis.
Experimental Protocol: Synthesis of 5-Aminopyrazole
This protocol details a representative procedure for the synthesis of 5-aminopyrazole from this compound and hydrazine hydrate.
Materials:
-
This compound (mixture of isomers)
-
Hydrazine hydrate (~64% solution)
-
Ethanol (absolute)
-
Diatomaceous earth
-
Activated carbon
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (41.5 g, 0.5 mol) and absolute ethanol (150 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (25 g, 0.5 mol) to the solution. The addition may cause a mild exotherm.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol by rotary evaporation under reduced pressure.
-
Work-up: To the resulting residue, add a small amount of diatomaceous earth and activated carbon.
-
Purification: Purify the crude product by vacuum distillation to yield 5-aminopyrazole as a colorless to pale yellow solid.
Data Summary
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
| Purification | Vacuum Distillation |
Trustworthiness Note: This procedure is adapted from well-established syntheses of aminopyrazoles from related activated alkenes.[3][4] The reaction is generally high-yielding and clean. The progress should be monitored as the exact reaction time may vary based on the purity of the starting materials.
II. Synthesis of Substituted Pyridines via Condensation with Active Methylene Compounds
This compound serves as a valuable synthon for the construction of the pyridine ring, a core structure in many pharmaceutical agents. The reaction typically involves a base-catalyzed Michael addition of an active methylene compound to MOCN, followed by cyclization and aromatization.
Mechanistic Pathway: Michael Addition-Cyclization Cascade
The synthesis is initiated by the deprotonation of an active methylene compound (e.g., malononitrile) by a suitable base (e.g., sodium ethoxide) to generate a stabilized carbanion. This carbanion then acts as a Michael donor, attacking the β-carbon of this compound. The resulting intermediate undergoes an intramolecular cyclization, with the nitrogen of one nitrile group (or an enamine tautomer) attacking the other nitrile group. Finally, aromatization occurs, often with the elimination of a small molecule, to furnish the substituted pyridine.
Caption: Pyridine synthesis via Michael addition-cyclization.
Experimental Protocol: Synthesis of 2-amino-6-methoxynicotinonitrile
This protocol describes a general method for the base-catalyzed condensation of this compound with malononitrile.
Materials:
-
This compound (mixture of isomers)
-
Malononitrile
-
Sodium Ethoxide (21% solution in ethanol)
-
Ethanol (absolute)
-
Acetic Acid (glacial)
-
Water (deionized)
Procedure:
-
Reaction Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Charge the flask with malononitrile (13.2 g, 0.2 mol) and absolute ethanol (50 mL).
-
Base Addition: Cool the stirred suspension to 0-5 °C in an ice-water bath. Add sodium ethoxide solution (65 g, ~0.2 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Substrate Addition: Add this compound (16.6 g, 0.2 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching and Precipitation: Cool the mixture again to 0-5 °C and neutralize it by the slow addition of glacial acetic acid until the pH is approximately 7. This will cause the product to precipitate.
-
Isolation: Filter the precipitated solid, wash it with cold water (2 x 30 mL), and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield 2-amino-6-methoxynicotinonitrile.
Data Summary
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Malononitrile |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-75% |
| Purification | Recrystallization |
Expertise & Experience Note: The choice of base is critical. Sodium ethoxide is effective for deprotonating malononitrile (pKa ~11 in DMSO). For less acidic methylene compounds, a stronger base like sodium hydride might be necessary. The reaction is typically exothermic upon addition of the base and the MOCN, so careful temperature control is essential to prevent side reactions. The neutralization step is crucial for precipitating the final product, which is often a stable, crystalline solid.
Conclusion
This compound is a potent and versatile reagent for the synthesis of important heterocyclic compounds. The base-catalyzed condensation reactions described herein provide reliable and efficient pathways to 5-aminopyrazoles and substituted pyridines. The protocols and mechanistic insights offered in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors. By understanding the underlying principles of its reactivity, a wide array of complex molecular architectures becomes readily accessible.
References
- Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Sunderland University.
- El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
- ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate.
- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
- ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate.
- Dorn, H., et al. (1966). 3(5)-Aminopyrazole. Organic Syntheses, 46, 8.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 3-Methoxyacrylonitrile
Introduction: 3-Methoxyacrylonitrile as a Versatile C3 Synthon in Heterocyclic Chemistry
This compound, a clear, slightly yellow liquid with the chemical formula C₄H₅NO, is a highly versatile and valuable building block in modern organic and medicinal chemistry.[1] Its unique trifunctional nature, possessing a nitrile group, a carbon-carbon double bond, and a methoxy group, allows it to act as a masked 1,3-dicarbonyl compound. This reactivity profile makes it an exceptional precursor for the construction of a wide array of bioactive heterocyclic scaffolds. The strategic placement of its functional groups enables facile cyclocondensation reactions with various binucleophiles, leading to the efficient synthesis of substituted pyrazoles, pyrimidines, pyridines, and other important heterocyclic systems. Many of these resulting compounds form the core of numerous pharmaceuticals and agrochemicals, highlighting the significance of this compound in drug discovery and development.[2]
This document provides detailed application notes and protocols for the synthesis of bioactive heterocycles utilizing this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of diverse molecular architectures with potential biological activity.
I. Synthesis of Bioactive Pyrazoles
The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as an excellent three-carbon (C-C-C) synthon for the construction of the pyrazole ring through condensation with hydrazine derivatives.
A. Reaction Principle and Mechanism
The synthesis of pyrazoles from this compound and hydrazines proceeds via a cyclocondensation reaction. The reaction is initiated by a Michael addition of the hydrazine to the electron-deficient β-carbon of the acrylonitrile. This is followed by an intramolecular cyclization with the elimination of methanol and subsequent tautomerization to afford the aromatic pyrazole ring. The methoxy group acts as an excellent leaving group, facilitating the cyclization process.
Proposed Reaction Mechanism:
Caption: General reaction mechanism for pyrazole synthesis.
B. Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol details the synthesis of a substituted pyrazole, a key intermediate in the development of various bioactive molecules.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add phenylhydrazine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | Phenylhydrazine | Ethanol | Acetic Acid | 4-6 | ~85-95 |
C. Applications and Bioactivity of Pyrazole Derivatives
The synthesized pyrazole derivatives can be further functionalized to generate a library of compounds for biological screening. Pyrazole-containing compounds have been reported to exhibit a wide range of bioactivities, including:
-
Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).
-
Anticancer: Targeting various kinases involved in cell proliferation.[3]
-
Antimicrobial: Showing efficacy against a range of bacteria and fungi.
II. Synthesis of Bioactive Pyrimidines
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast number of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[4] this compound provides a straightforward entry to substituted pyrimidines through its reaction with amidines and guanidines.
A. Reaction Principle and Mechanism
Similar to pyrazole synthesis, the formation of pyrimidines from this compound involves a cyclocondensation reaction. The binucleophilic amidine or guanidine attacks the electrophilic centers of the this compound. The reaction typically proceeds through an initial nucleophilic attack at the β-carbon, followed by intramolecular cyclization onto the nitrile carbon, with the elimination of methanol to afford the aromatic pyrimidine ring.
Experimental Workflow:
Caption: General workflow for pyrimidine synthesis.
B. Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile
This protocol outlines the synthesis of a key intermediate for several important therapeutic agents.
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Ethoxide solution (21% in ethanol)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask, dissolve guanidine hydrochloride (1.1 eq) in absolute ethanol.
-
To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol. Stir for 15 minutes at room temperature to generate free guanidine.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | Guanidine HCl | Sodium Ethoxide | Ethanol | 3-5 | ~70-85 |
C. Bioactivity of Pyrimidine Derivatives
2,4-Diaminopyrimidine derivatives are known to exhibit a range of biological activities, including:
-
Antimalarial: As inhibitors of dihydrofolate reductase.
-
Antibacterial: As components of sulfonamide drugs.
-
Anticancer: As kinase inhibitors.[5]
III. Synthesis of Bioactive Pyridines
The pyridine scaffold is another cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs. The synthesis of pyridines using this compound often involves its reaction with active methylene compounds in the presence of a base.
A. General Synthetic Strategy
The synthesis of substituted pyridines from this compound typically follows a domino reaction sequence. This involves a Michael addition of an active methylene compound to the this compound, followed by cyclization and aromatization. The specific reaction conditions and the nature of the active methylene compound will determine the final substitution pattern of the pyridine ring.
B. Exemplary Reaction: Synthesis of 2-Amino-6-methoxy-4-phenylnicotinonitrile
Materials:
-
This compound
-
Benzoylacetonitrile
-
Sodium Methoxide
-
Methanol
Procedure:
-
To a solution of sodium methoxide (1.2 eq) in methanol, add benzoylacetonitrile (1.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | Benzoylacetonitrile | Sodium Methoxide | Methanol | 6-8 | ~60-75 |
C. Bioactive Pyridine Derivatives
Substituted pyridines are known to possess a wide range of biological activities, including:
-
Antihypertensive: As calcium channel blockers.
-
Anti-ulcer: As proton pump inhibitors.
-
Antitubercular: As inhibitors of key mycobacterial enzymes.
IV. Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of bioactive heterocycles. Its ability to act as a trifunctional C3 synthon provides an efficient and atom-economical route to highly substituted pyrazoles, pyrimidines, and pyridines. The protocols outlined in this document serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery to explore the vast chemical space accessible from this readily available starting material. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocyclic compounds with significant therapeutic potential.
V. References
-
Müller, T. J. J., et al. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules2023 , 28(3), 1069. (URL: [Link])
-
Al-Zoubi, R. M., et al. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC2008 , (ii), 115-123. (URL: [Link])
-
Gong, Y., & Kim, J. G. Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of the Korean Chemical Society2009 , 30(12). (URL: [Link])
-
Barreca, M. L., et al. Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry2023 , 11. (URL: [Link])
-
Shetu, S. A. Synthesis of Bioactive Heterocycles. Master's Thesis, The University of Texas Rio Grande Valley2022 . (URL: [Link])
-
Hassan, A. S., et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports2025 , 15(1), 1-15. (URL: [Link])
-
Raw, S. A., & Turner, N. J. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses2010 , 87, 203-212. (URL: [Link])
-
RSC Publishing. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications2016 . (URL: [Link])
-
W. D. Crow and C. Wentrup, Tetrahedron Lett., 1968 , 9, 3111-3114. (URL: [Link])
-
Maggio, B., et al. Emerging heterocycles as bioactive compounds. Frontiers in Chemistry2023 , 11. (URL: [Link])
-
Mohammat, M. F., et al. Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate2018 . (URL: [Link])
-
Tomioka, K., et al. N-heterocyclic as Bioactive Molecules. ResearchGate1980 . (URL: [Link])
-
Shetu, S. A. Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV2022 . (URL: [Link])
-
Hassan, A. S., et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC2025 . (URL: [Link])
-
Li, Y., et al. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry2018 , 157, 50-61. (URL: [Link])
-
Barreca, M. L., et al. Editorial: Emerging heterocycles as bioactive compounds. ResearchGate2023 . (URL: [Link])
-
Kulakov, I. V., et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules2021 , 26(19), 6022. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
Experimental setup for Diels-Alder reactions with 3-Methoxyacrylonitrile as a dienophile
A Senior Application Scientist's Guide to Experimental Setup, Protocol Optimization, and Mechanistic Insights for Drug Development Professionals and Organic Chemists.
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of six-membered rings with high stereochemical control. This application note provides a comprehensive guide to utilizing 3-methoxyacrylonitrile, a versatile and reactive dienophile, in [4+2] cycloaddition reactions. We delve into the mechanistic principles governing the reaction, present detailed, step-by-step protocols for both thermal and Lewis acid-catalyzed transformations, and offer expert insights into reaction optimization, product purification, and characterization. This guide is designed for researchers and scientists in drug development and chemical synthesis, aiming to provide a robust framework for the successful implementation of this valuable synthetic tool.
Introduction: The Strategic Advantage of this compound in Cycloadditions
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a cyclohexene ring from a conjugated diene and a dienophile (an alkene or alkyne).[1][2] Its efficiency and stereospecificity make it invaluable for creating molecular complexity in a single step.[2][3] The reaction rate is significantly enhanced when the dienophile is substituted with electron-withdrawing groups (EWGs), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1][4]
This compound (CH₃OCH=CHCN) is a particularly effective dienophile. It possesses two EWGs—the nitrile (-CN) and the methoxy (-OCH₃) group, which, although typically electron-donating through resonance, acts as an inductive electron-withdrawing group in this context, activating the double bond. This dual substitution enhances its reactivity towards electron-rich dienes. Its use is prevalent in the synthesis of complex intermediates for pharmaceuticals and other biologically active compounds.[5][6] This document will use the reaction between this compound and the highly reactive diene, cyclopentadiene, as a model system to explore the experimental landscape.
Scientific Principles: Causality in the Reaction Pathway
Frontier Molecular Orbital (FMO) Theory and Reactivity
The Diels-Alder reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile.[7] Electron-donating groups on the diene raise its HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy. A smaller HOMO-LUMO energy gap leads to a stronger interaction and a faster reaction rate.[8] The nitrile and methoxy groups on this compound effectively lower its LUMO, making it highly reactive towards common dienes.
Regioselectivity with Unsymmetrical Dienes
When both the diene and dienophile are unsymmetrical, the regioselectivity of the reaction is dictated by the orbital coefficients of the FMOs. The new sigma bonds will preferentially form between the atoms with the largest coefficients on the diene's HOMO and the dienophile's LUMO.[9] For a dienophile like this compound, the LUMO is typically polarized, with a larger coefficient on the carbon atom beta to the nitrile group. This directs the regiochemical outcome of the cycloaddition.[2][9]
// Invisible nodes and edges for spacing dummy1 [style=invis]; dummy2 [style=invis]; Diene_HOMO -> dummy1 [style=invis]; dummy1 -> Dienophile_LUMO [style=invis]; } dot Caption: FMO interaction in a normal-electron-demand Diels-Alder reaction.
The Role of Lewis Acid Catalysis
Lewis acids can dramatically accelerate Diels-Alder reactions, particularly with dienophiles containing carbonyl or nitrile groups.[10][11] The Lewis acid coordinates to the lone pair of electrons on the heteroatom (in this case, the nitrogen of the nitrile group), which powerfully withdraws electron density from the double bond. This coordination further lowers the dienophile's LUMO energy, enhancing the rate of reaction and often improving both regioselectivity and endo/exo stereoselectivity.[10][11][12]
Safety and Handling of this compound
This compound is a hazardous chemical and requires strict safety protocols.
| Hazard Category | Description & Precautionary Statements |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[12] (P260, P264, P270, P280) Do not breathe mist or vapors. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection. |
| Flammability | Flammable liquid and vapor. (P210, P233, P240, P241, P242, P243) Keep away from heat/sparks/open flames. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof equipment and only non-sparking tools. |
| Health Hazards | May cause an allergic skin reaction and causes damage to organs (Central nervous system).[12] (P272, P260) Contaminated work clothing must not be allowed out of the workplace. |
| Handling | Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, face shield, and a flame-retardant lab coat are mandatory. Use a respirator with an appropriate organic vapor cartridge if ventilation is inadequate.[9] |
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[9][12]
Experimental Protocols
This section details the procedure for the Diels-Alder reaction between this compound and cyclopentadiene. Cyclopentadiene is prepared by cracking its dimer, dicyclopentadiene, immediately before use.
Protocol 1: Thermal [4+2] Cycloaddition
This protocol is suitable for a baseline experiment without catalytic acceleration.
// Node styles reagent [fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow steps A [label="1. Prepare Reagents\n(Crack Dicyclopentadiene)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Dissolve Dienophile\n(this compound)\nin Ethyl Acetate/Hexane", ...process]; C [label="3. Cool Solution\n(Ice Bath)", ...process]; D [label="4. Add Diene\n(Cyclopentadiene)", ...reagent]; E [label="5. Reaction & Crystallization\n(RT, then Ice Bath)", ...process]; F [label="6. Isolate Product\n(Vacuum Filtration)", ...process]; G [label="7. Purify & Characterize\n(Recrystallization, NMR, IR)", ...product];
// Connections A -> D; B -> C -> D -> E -> F -> G; } dot Caption: Workflow for the thermal Diels-Alder reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Set up a simple distillation apparatus for the cracking of dicyclopentadiene. Heat dicyclopentadiene gently (to ~180 °C) to induce the retro-Diels-Alder reaction, and collect the cyclopentadiene monomer (~b.p. 41 °C) in a receiver cooled in an ice bath. Note: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature over several hours, so it should be used promptly.
-
-
Reaction Setup:
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 10 mL of ethyl acetate.
-
To this solution, add 10 mL of hexane.
-
-
Initiation:
-
Cool the flask in an ice-water bath for 10-15 minutes with gentle stirring.
-
Slowly add a freshly prepared solution of cyclopentadiene (1.2 equivalents) to the cooled dienophile solution dropwise over 5 minutes. The reaction is exothermic.
-
-
Reaction and Product Isolation:
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour.
-
Cool the flask again in an ice bath for 15-20 minutes to maximize crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with two small portions (5 mL each) of cold hexane to remove any unreacted starting material.
-
-
Purification and Analysis:
-
Air-dry the crystals on the funnel for 10-15 minutes.
-
Determine the crude yield and melting point.
-
For higher purity, the product can be recrystallized from a minimal amount of hot ethyl acetate/hexane.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra for characterization.
-
Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol demonstrates the rate enhancement provided by a Lewis acid catalyst. Aluminum chloride (AlCl₃) is used as an example. This procedure must be performed under anhydrous conditions.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare fresh cyclopentadiene as described in Protocol 1.
-
Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 15 mL of anhydrous dichloromethane (DCM).
-
Carefully add anhydrous aluminum chloride (AlCl₃, 0.2 equivalents) to the DCM. Caution: AlCl₃ reacts violently with water.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Initiation:
-
In a separate flask, prepare a solution of 1.0 g of this compound in 5 mL of anhydrous DCM.
-
Add this solution dropwise via syringe to the stirred AlCl₃ suspension at 0 °C. Stir for 15 minutes to allow for complexation.
-
Slowly add a solution of freshly prepared cyclopentadiene (1.1 equivalents) in 5 mL of anhydrous DCM to the reaction mixture at 0 °C over 10 minutes.
-
-
Reaction and Work-up:
-
Monitor the reaction by Thin Layer Chromatography (TLC). The catalyzed reaction is typically complete within 30-60 minutes at 0 °C.
-
Once the reaction is complete, quench it by slowly adding 15 mL of cold, saturated aqueous sodium bicarbonate solution. Caution: Quenching is exothermic and will release gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 15 mL portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification and Analysis:
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure cycloadduct.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra for characterization.
-
Product Characterization: A Self-Validating System
The expected product is a substituted norbornene. Due to the stereospecificity of the Diels-Alder reaction and the endo rule, the endo isomer is typically the major product.[1]
| Analytical Technique | Expected Observations for the Endo Adduct |
| ¹H NMR (CDCl₃) | Olefinic Protons: δ ≈ 6.0-6.5 ppm (multiplet, 2H). Bridgehead Protons: δ ≈ 3.0-3.5 ppm (broad singlets or multiplets, 2H). Aliphatic Protons: Various signals in the δ ≈ 1.2-2.5 ppm range. The presence of methoxy and cyano groups will lead to distinct stereoisomers (endo/exo for the substituents), resulting in a complex spectrum.[6][14] |
| ¹³C NMR (CDCl₃) | Olefinic Carbons: δ ≈ 130-140 ppm. Nitrile Carbon (CN): δ ≈ 118-125 ppm. Quaternary Carbon (C-CN): δ ≈ 45-55 ppm. Methoxy Carbon (OCH₃): δ ≈ 50-60 ppm. Multiple aliphatic signals will be present.[6][14] |
| IR Spectroscopy | Nitrile Stretch (C≡N): Strong, sharp absorption around 2240-2215 cm⁻¹. Alkene Stretch (C=C): Medium absorption around 1630-1650 cm⁻¹. C-O Stretch: Strong absorption around 1100 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the sum of the molecular weights of the diene and dienophile (C₁₀H₁₁NO, MW: 161.20 g/mol ). |
Troubleshooting and Field-Proven Insights
-
Low Yield (Thermal Reaction): If the yield is low, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40 °C). Ensure the cyclopentadiene is freshly cracked and used promptly.
-
No Reaction (Thermal): For less reactive dienes, thermal conditions may require higher temperatures (e.g., refluxing in toluene or xylene).[13] However, this increases the risk of the retro-Diels-Alder reaction. In such cases, switching to the Lewis acid-catalyzed protocol is highly recommended.
-
Side Reactions (Lewis Acid Catalysis): Lewis acids can catalyze polymerization of the diene or dienophile.[5] Perform the reaction at low temperatures (0 °C or -78 °C) and add the diene slowly to the pre-formed dienophile-Lewis acid complex to minimize this.
-
Product is an Oil: If the product does not crystallize, it may be due to impurities or the formation of a mixture of stereoisomers. Purification by column chromatography is the best course of action.
-
Determining Endo/Exo Selectivity: The stereochemical outcome can be definitively determined using 2D NMR techniques like NOESY, which can show through-space correlations between the protons of the bicyclic ring system.
Conclusion
This compound is a potent and versatile dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. By understanding the underlying principles of FMO theory and leveraging the power of Lewis acid catalysis, researchers can efficiently synthesize complex molecular architectures. The protocols provided herein offer a solid and reliable starting point for exploring the utility of this reaction. Careful attention to safety, rigorous purification, and thorough characterization are paramount to ensuring the trustworthiness and reproducibility of the experimental results.
References
- CHEM-333: Lab experiment 11: The Diels-Alder Reaction.
- Diels-Alder Reaction Laboratory Procedure.
- Endo-selective Diels–Alder reaction of methacrylonitrile: application to the synthesis of Georgywood. ResearchGate.
- Regioselectivity in Diels-Alder reactions. ChemTube3D.
- Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
- Cycloaddition of 2-substituted furans with acrylonitrile. ResearchGate.
- The Diels-Alder Cycloaddition Reaction Laboratory Manual.
- Regioselectivity of Diels–Alder reactions. ResearchGate.
- Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. National Institutes of Health.
- Electrostatic interactions between substituents as regioselectivity control elements in Diels-Alder cycloadditions. A DFT study of cycloadditions of 1-methoxy-4-trimethylsiloxy dienes with acrylonitrile. PubMed.
- The Diels-Alder Reaction. Chemistry LibreTexts.
- Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI.
- Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.
- Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. National Institutes of Health.
- Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators. DSpace@MIT.
- Regioselectivity in Diels-Alder reactions Reaction of 2-methoxybuta-1,3-diene and acrylonitrile. ChemTube3D.
- Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv.
- Regioselectivity in Hetero Diels-Alder Reactions. ERIC.
- Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. PubMed.
- H-NMR spectra of (a) reaction mixture of norbornene polymerization via... ResearchGate.
- Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI.
- Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. National Institutes of Health.
- Norbornene polymerization and copolymerization with 1-alkenes by neutral palladium complexes bearing aryloxide imidazolin-2-imi. The Royal Society of Chemistry.
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. PubMed Central.
- Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. National Institutes of Health.
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI.
- Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. PubMed Central.
- Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. PubMed Central.
- Endo selectivity in the (4+3) cycloaddition of oxidopyridinium ions. NSF Public Access Repository.
- Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry.
- Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. MDPI.
- A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. ResearchGate.
- Process for producing cyanonorbornene. Google Patents.
- Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. Cambridge Open Engage.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemtube3d.com [chemtube3d.com]
- 3. ERIC - EJ1202252 - Regioselectivity in Hetero Diels-Alder Reactions, Journal of Chemical Education, 2019-Jan [eric.ed.gov]
- 4. youtube.com [youtube.com]
- 5. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 3-Methoxyacrylonitrile Homo- and Copolymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of polymer chemistry. Due to a lack of specific literature on the polymerization of 3-methoxyacrylonitrile at the time of this writing, these recommendations are extrapolated from studies on structurally similar monomers, such as acrylonitrile and vinyl ethers. These protocols should be considered as a starting point for experimental investigation and will require optimization.
Introduction: The Potential of Poly(this compound) and its Copolymers
This compound (CH₃OCH=CHCN) is a vinyl monomer that possesses both an electron-withdrawing nitrile group and an electron-donating methoxy group. This unique electronic structure suggests a nuanced reactivity profile in polymerization reactions, offering the potential for the synthesis of novel polymers with tailored properties. The nitrile group can enhance thermal stability and provide a site for post-polymerization modification, while the methoxy group may impart flexibility and influence solubility. These characteristics make poly(this compound) and its copolymers potentially valuable materials in fields such as drug delivery, specialty coatings, and advanced materials.
This guide provides a theoretical framework for the synthesis of this compound homo- and copolymers via free radical and anionic polymerization methods.
Section 1: Understanding the Reactivity of this compound
The polymerization behavior of a vinyl monomer is largely dictated by the electronic nature of its substituents. In this compound, the nitrile group (-CN) is strongly electron-withdrawing, which typically favors anionic polymerization and makes the monomer an electron-acceptor in free-radical copolymerization. Conversely, the methoxy group (-OCH₃) is electron-donating, a characteristic often seen in monomers that undergo cationic polymerization.[1]
Given these opposing electronic influences, the polymerization of this compound is likely to exhibit unique characteristics:
-
Free Radical Polymerization: The monomer is expected to undergo free radical polymerization. The nitrile group will likely dominate the electronic character of the double bond, making it susceptible to radical attack. The methoxy group may influence the stereochemistry of the resulting polymer.
-
Anionic Polymerization: The presence of the electron-withdrawing nitrile group makes this compound a candidate for anionic polymerization. However, the methoxy group's ether linkage could potentially interact with certain anionic initiators, necessitating careful selection of the initiator and reaction conditions.
-
Cationic Polymerization: While vinyl ethers readily undergo cationic polymerization, the strong electron-withdrawing nature of the nitrile group is expected to deactivate the double bond towards cationic attack, making this method likely unsuitable.
-
Copolymerization: In free-radical copolymerization, this compound is anticipated to behave as a relatively electron-poor monomer. It would likely copolymerize readily with electron-rich monomers such as styrene or vinyl ethers, potentially leading to copolymers with a high degree of alternation.[2][3]
Section 2: Free Radical Homopolymerization of this compound
Free radical polymerization is a versatile method for a wide range of vinyl monomers. Azo compounds or peroxides are typically used as thermal initiators. The general mechanism involves initiation, propagation, and termination steps.
Proposed Mechanism: Free Radical Polymerization
The proposed mechanism for the free radical polymerization of this compound is outlined below. An initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals. These radicals then add to the double bond of the this compound monomer to initiate the polymer chain growth.
Caption: Proposed mechanism for the free radical polymerization of this compound.
Hypothetical Protocol: Solution Polymerization of this compound
This protocol describes a laboratory-scale solution polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Nitrogen inlet and outlet (bubbler)
-
Temperature controller
-
Schlenk line (optional, for rigorous inert atmosphere)
Procedure:
-
Monomer Purification: To remove the polymerization inhibitor (e.g., hydroquinone monomethyl ether), pass the this compound through a column of activated basic alumina.
-
Reaction Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.
-
Reagent Charging:
-
In a typical experiment, charge the flask with 10 mL of anhydrous DMF.
-
Add 2.0 g of purified this compound to the flask via syringe.
-
Add 0.02 g of AIBN to the flask.
-
-
Degassing: Purge the reaction mixture with nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 60-70 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to 24 hours depending on the desired conversion and molecular weight.
-
-
Termination and Precipitation:
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring.
-
The polymer should precipitate as a solid.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Summary Table (Hypothetical):
| Parameter | Condition 1 | Condition 2 |
| Monomer Conc. (mol/L) | 2.4 | 2.4 |
| Initiator (AIBN) Conc. (mol/L) | 0.012 | 0.024 |
| Temperature (°C) | 60 | 70 |
| Time (h) | 12 | 8 |
| Conversion (%) | ~60 | ~75 |
| Mn ( g/mol ) | ~30,000 | ~20,000 |
| PDI | ~1.8 | ~2.0 |
Section 3: Anionic Homopolymerization of this compound
Anionic polymerization is well-suited for monomers with electron-withdrawing groups and can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Organolithium compounds are common initiators.
Proposed Mechanism: Anionic Polymerization
The initiation step involves the nucleophilic attack of an anion (e.g., butyl anion from n-butyllithium) on the double bond of this compound. The propagation proceeds via the sequential addition of monomer units to the growing carbanionic chain end.
Caption: Proposed mechanism for the anionic polymerization of this compound.
Hypothetical Protocol: Anionic Polymerization of this compound
This protocol requires stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains.
Materials:
-
This compound (purified and distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) in hexanes (titrated solution)
-
Degassed Methanol
Equipment:
-
Schlenk line or glovebox
-
Flame-dried glassware (flask, syringes)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble and flame-dry a Schlenk flask under high vacuum. Cool to room temperature under a positive pressure of high-purity nitrogen.
-
Solvent and Monomer Addition:
-
Transfer 20 mL of anhydrous THF to the flask via a cannula or syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 1.5 g of freshly distilled this compound to the cold THF via syringe.
-
-
Initiation:
-
Slowly add a calculated amount of n-BuLi solution (e.g., 0.1 mL of a 1.6 M solution for a target molecular weight of ~15,000 g/mol ) dropwise to the stirred monomer solution.
-
A color change (e.g., to yellow or orange) may indicate the formation of the carbanionic species.
-
-
Polymerization:
-
Allow the reaction to proceed at -78 °C for 1-2 hours. The solution may become viscous.
-
-
Termination:
-
Quench the polymerization by adding a small amount of degassed methanol (e.g., 1 mL). The color of the solution should dissipate.
-
-
Isolation and Purification:
-
Allow the flask to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold hexane or methanol.
-
Filter and dry the polymer under vacuum.
-
Data Summary Table (Hypothetical):
| Parameter | Condition 1 | Condition 2 |
| Monomer (g) | 1.5 | 1.5 |
| Initiator (n-BuLi) (mmol) | 0.16 | 0.08 |
| Temperature (°C) | -78 | -78 |
| Time (h) | 2 | 2 |
| Target Mn ( g/mol ) | ~9,000 | ~18,000 |
| Actual Mn ( g/mol ) | ~8,500 | ~17,000 |
| PDI | < 1.1 | < 1.1 |
Section 4: Copolymerization of this compound
Copolymerization of this compound with other vinyl monomers can lead to materials with a wide range of properties. The composition and microstructure of the copolymer are determined by the reactivity ratios of the comonomers.
Determining Reactivity Ratios
The reactivity ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in monomer 1 (M₁) to add another M₁ versus M₂. The Mayo-Lewis equation is commonly used to model copolymer composition. To determine the reactivity ratios, a series of copolymerizations are carried out with varying initial monomer feed ratios. The resulting copolymer compositions are then determined (e.g., by NMR or elemental analysis) and the data are fitted to a linearized form of the Mayo-Lewis equation.
Hypothetical Protocol: Free Radical Copolymerization with Styrene
This protocol outlines a method to obtain data for determining the reactivity ratios of this compound (M₁) and styrene (M₂).
Procedure:
-
Prepare a series of reaction vials with varying molar ratios of this compound and styrene (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).
-
Add a consistent amount of solvent (e.g., DMF) and initiator (AIBN) to each vial.
-
Degas the solutions with nitrogen and seal the vials.
-
Polymerize at a constant temperature (e.g., 60 °C) for a short period to ensure low conversion (<10%). This is crucial for the validity of the Mayo-Lewis equation.
-
Terminate the reactions and precipitate the copolymers in methanol.
-
Purify and dry the resulting copolymers.
-
Determine the composition of each copolymer using ¹H NMR spectroscopy by integrating the signals corresponding to the methoxy protons of this compound and the aromatic protons of styrene.
-
Plot the data using a linearization method (e.g., Fineman-Ross or Kelen-Tüdös) to determine the reactivity ratios r₁ and r₂.
Workflow Diagram:
Caption: Workflow for determining comonomer reactivity ratios.
References
- Odian, G. Principles of Polymerization, 4th ed.; John Wiley & Sons, 2004. [Link]
- Cowie, J. M. G.; Arrighi, V. Polymers: Chemistry and Physics of Modern Materials, 3rd ed.; CRC Press, 2007. [Link]
- Hadjichristidis, N.; Pitsikalis, M.; Iatrou, H. Anionic Polymerization: High Vacuum Techniques. J. Polym. Sci. A Polym. Chem.2001, 39 (23), 3911-3923. [Link]
- Fineman, M.; Ross, S. D. Linear Method for Determining Monomer Reactivity Ratios in Copolymerization. J. Polym. Sci.1950, 5 (2), 259-262. [Link]
- Kelen, T.; Tüdős, F. Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method. J. Macromol. Sci.-Chem.1975, A9 (1), 1-27. [Link]
Sources
Synthesis of 3-Aminoacrylonitrile: A Detailed Guide to the Role of 3-Methoxyacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 3-aminoacrylonitrile, a valuable intermediate in organic synthesis, with a specific focus on the pivotal role of 3-methoxyacrylonitrile as a starting material. This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and addresses critical safety considerations.
Introduction: The Significance of 3-Aminoacrylonitrile
3-Aminoacrylonitrile serves as a versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Its enamine functionality, combined with the nitrile group, provides a unique platform for diverse chemical transformations. The conversion of this compound to 3-aminoacrylonitrile represents a key synthetic route, offering an efficient pathway to this important intermediate.
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of 3-aminoacrylonitrile from this compound proceeds via a nucleophilic vinylic substitution reaction. In this process, the ammonia molecule, acting as a nucleophile, attacks the electron-deficient β-carbon of the acrylonitrile backbone. The methoxy group, being a good leaving group in this activated system, is subsequently eliminated.
The reactivity of the double bond in this compound is significantly enhanced by the electron-withdrawing effect of the nitrile group (-CN), which polarizes the C=C bond and makes the β-carbon susceptible to nucleophilic attack.
The reaction can be depicted as follows:
Figure 1: Proposed mechanism for the synthesis of 3-aminoacrylonitrile.
Experimental Protocols
This section provides detailed protocols for the laboratory-scale synthesis of 3-aminoacrylonitrile from this compound. Two common methods are presented: one using aqueous ammonia and another employing anhydrous ammonia in an organic solvent.
Protocol 1: Reaction with Aqueous Ammonia
This protocol is suitable for standard laboratory setups and avoids the need for handling anhydrous ammonia gas.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 60838-50-8 | 83.09 | 10.0 g (0.120 mol) |
| Concentrated Ammonium Hydroxide (28-30% NH₃) | 1336-21-6 | 35.05 | 100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 10 g |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.120 mol) of this compound.
-
Addition of Ammonia: To the stirring this compound, add 100 mL of concentrated ammonium hydroxide.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 3-aminoacrylonitrile.
Protocol 2: Reaction with Anhydrous Ammonia in an Organic Solvent
This method is preferred when anhydrous conditions are required and may offer higher yields in some cases.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 60838-50-8 | 83.09 | 10.0 g (0.120 mol) |
| Anhydrous Methanol | 67-56-1 | 32.04 | 100 mL |
| Anhydrous Ammonia (gas) | 7664-41-7 | 17.03 | Excess |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 10 g |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser, dissolve 10.0 g (0.120 mol) of this compound in 100 mL of anhydrous methanol.
-
Introduction of Ammonia: Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution for 1-2 hours.
-
Reaction: After saturation with ammonia, seal the flask and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, remove the excess ammonia by purging the system with nitrogen gas.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization as described in Protocol 1.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxyacrylonitrile Synthesis
Welcome to the technical support guide for the synthesis of 3-Methoxyacrylonitrile (CAS: 60838-50-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. As a crucial intermediate in the production of pharmaceuticals, such as the antibiotic cefoselis sulfate, achieving a high-yield, high-purity synthesis is paramount.[1][2] This guide will focus on the most prevalent and accessible synthetic route: the base-catalyzed addition of methanol to acrylonitrile.
Part 1: Synthesis Pathway & Mechanistic Overview
The synthesis of this compound is most commonly achieved via a nucleophilic addition reaction, specifically a base-catalyzed Michael addition (cyanoethylation) of methanol to acrylonitrile.
Reaction Scheme: CH₂=CHCN (Acrylonitrile) + CH₃OH (Methanol) --[Base Catalyst]--> CH₃OCH=CHCN (this compound)
The role of the base is to deprotonate methanol, forming the highly nucleophilic methoxide ion (CH₃O⁻). This anion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the product. The reaction typically produces a mixture of (Z) and (E) isomers.[2]
Visualizing the Experimental Workflow
The following diagram outlines the typical end-to-end process for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges in a direct question-and-answer format.
FAQ 1: My reaction yield is persistently low. What are the most likely causes?
Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
Possible Cause 1: Catalyst Inactivity or Insufficient Loading The base catalyst is the engine of this reaction. Using an inappropriate base, inactive catalyst, or insufficient quantity will directly impact conversion.
-
Insight: While alkali metal hydroxides (NaOH, KOH) can be used, their limited solubility in methanol can create a heterogeneous reaction mass, leading to inconsistent results. Sodium methoxide (NaOMe) is highly effective as it is the active nucleophile's salt. It can be generated in-situ from sodium metal and dry methanol or used as a commercial solution.
-
Recommendation:
-
Ensure your methanol is anhydrous. Water will consume the catalyst and inhibit the reaction.
-
If generating NaOMe in-situ, ensure all sodium metal has reacted before adding acrylonitrile.
-
Use a catalyst loading of 1-5 mol% relative to the limiting reagent.
-
Possible Cause 2: Unwanted Polymerization Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases. This is a primary cause of mass loss and the formation of intractable residues.
-
Insight: Polymerization is often initiated by impurities and is highly exothermic, which can lead to thermal runaway if not controlled. Commercial acrylonitrile contains inhibitors (like hydroquinone monomethyl ether, MEHQ) that must be removed just before use for high-purity applications, but for many syntheses, their presence is tolerated if catalyst levels are adjusted.
-
Recommendation:
-
Temperature Control: Maintain the reaction temperature strictly, typically between 40-70°C.[3] Use an ice bath to manage the initial exotherm upon adding acrylonitrile.
-
Controlled Addition: Add acrylonitrile dropwise to the methanol/catalyst mixture rather than all at once. This keeps the instantaneous concentration of the monomer low.
-
Possible Cause 3: Side Reactions The primary side product is the di-adduct, 3,3-dimethoxypropanenitrile, formed from the addition of a second methoxide molecule.
-
Insight: This side reaction is favored by a large excess of methanol and/or prolonged reaction times at elevated temperatures.
-
Recommendation:
-
Stoichiometry: Use a modest excess of methanol. A molar ratio of Methanol:Acrylonitrile between 1.1:1 and 1.5:1 is a good starting point.
-
Monitoring: Monitor the reaction by Gas Chromatography (GC). Once the acrylonitrile peak disappears or its consumption plateaus, quench the reaction promptly to prevent further conversion to the di-adduct.
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Diagnostic Check | Recommended Action |
| Low or No Conversion | Inactive or insufficient catalyst. | Check pH of the reaction mixture; it should be strongly basic. | Use fresh, anhydrous methanol. Use freshly prepared or high-quality commercial sodium methoxide. Increase catalyst loading to 3-5 mol%. |
| Formation of Solid Polymer | Anionic polymerization of acrylonitrile. | Visual inspection; formation of a viscous, sticky, or solid mass. | Maintain strict temperature control (<70°C). Add acrylonitrile slowly and sub-surface if possible. Ensure adequate stirring. |
| Significant High-Boiling Impurity | Formation of 3,3-dimethoxypropanenitrile. | Check GC-MS for a peak with a mass corresponding to the di-adduct. | Reduce the molar excess of methanol. Stop the reaction as soon as acrylonitrile is consumed. Lower the reaction temperature. |
| Inconsistent Results | Presence of water in reagents. | Use Karl Fischer titration to check the water content of methanol and acrylonitrile. | Use anhydrous solvents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (N₂, Ar). |
FAQ 2: How should I purify the final product?
This compound has a relatively high boiling point (approx. 189°C), and the crude product will contain residual methanol, catalyst salts, and side products.[1][4]
-
Trustworthiness Principle: A multi-step purification process is essential for achieving high purity.
-
Neutralization: After the reaction is complete, cool the mixture and quench the catalyst by adding a weak acid like acetic acid until the pH is neutral. This precipitates the sodium catalyst as sodium acetate.
-
Filtration: Filter off the precipitated salts.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Vacuum Distillation: The crucial step is fractional distillation under reduced pressure. This separates the product from non-volatile residues (polymer, salts) and lower-boiling impurities. A clean, water-clear distillate should be obtained.[5] The use of an inhibitor like cuprous chloride during distillation can prevent polymerization at elevated temperatures.[6]
-
FAQ 3: What is the optimal reaction temperature?
The optimal temperature is a balance between reaction rate and selectivity.
-
Causality: A patent for a related synthesis suggests a temperature range of 40 to 70°C is effective.[3]
-
Below 40°C: The reaction may be impractically slow.
-
Above 70°C: The risk of acrylonitrile polymerization and the formation of the di-adduct side product increases significantly.
-
-
Recommendation: Start optimizations at 50°C. Monitor the exotherm during acrylonitrile addition and be prepared to apply cooling.
Visualizing the Troubleshooting Process
This decision tree can help diagnose and resolve low-yield issues.
Caption: Troubleshooting flowchart for low-yield this compound synthesis.
Part 3: Reference Experimental Protocol
This protocol is a representative example for a lab-scale synthesis. Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Anhydrous Methanol (24.0 g, 0.75 mol)
-
Sodium Metal (0.34 g, 0.015 mol)
-
Acrylonitrile (freshly distilled or passed through a column of basic alumina to remove inhibitor; 26.5 g, 0.50 mol)
-
Glacial Acetic Acid
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 24.0 g of anhydrous methanol. Carefully add 0.34 g of sodium metal in small pieces. Stir the mixture until all the sodium has dissolved to form sodium methoxide.
-
Reaction: Cool the sodium methoxide solution to 0-5°C using an ice bath. Begin the dropwise addition of 26.5 g of acrylonitrile over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Aging: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50°C and maintain for 2-4 hours. Monitor the disappearance of acrylonitrile by GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add glacial acetic acid dropwise to neutralize the catalyst (target pH 6-7).
-
Isolation: Remove the bulk of the methanol via rotary evaporation. To the remaining residue, add 50 mL of water and extract with dichloromethane (3 x 50 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield this compound as a clear, slightly yellow liquid.[1][2]
Part 4: Safety & Handling
This compound and its precursors are hazardous materials that require strict safety protocols.
-
Acrylonitrile: Highly flammable, toxic, and a known carcinogen. Always handle in a fume hood.
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere.
-
This compound: Classified as harmful if swallowed, inhaled, or in contact with skin.[1][7] It is a skin, eye, and respiratory irritant.[7]
-
PPE: Always wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Google Patents. (n.d.). Malononitrile synthesis method - CN104945278A.
- Google Patents. (n.d.). Method for the preparation of 3-alkoxy-acrylonitriles - EP0087585A1.
- Sigma-Aldrich. (n.d.). This compound, mixture of isomers 60838-50-8.
- ResearchGate. (2023).
- ChemicalBook. (n.d.). This compound CAS#: 60838-50-8.
- PubChem - NIH. (n.d.). This compound | C4H5NO | CID 5324713.
- Google Patents. (n.d.). Process for the preparation of methoxypropionitrile - DE2121325C2.
- Chemdad Co., Ltd. (n.d.). This compound.
- Google Patents. (n.d.). Method of cleaning acrylonitrile - DE881651C.
- Google Patents. (n.d.). Process for purifying acrylonitrile - US3007853A.
- Sigma-Aldrich. (n.d.). This compound, mixture of isomers 60838-50-8.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 60838-50-8 [amp.chemicalbook.com]
- 3. DE2121325C2 - Process for the preparation of methoxypropionitrile - Google Patents [patents.google.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. DE881651C - Method of cleaning acrylonitrile - Google Patents [patents.google.com]
- 6. US3007853A - Process for purifying acrylonitrile - Google Patents [patents.google.com]
- 7. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to improve yield in pyrimidine synthesis from 3-Methoxyacrylonitrile
Welcome to the technical support guide for pyrimidine synthesis utilizing 3-methoxyacrylonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthetic transformation. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice grounded in established chemical principles.
Introduction: The Role of this compound in Pyrimidine Synthesis
The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, owing to the prevalence of this scaffold in pharmaceuticals, agrochemicals, and nucleic acids[1][2][3]. This compound (3-MAN) serves as a versatile and efficient three-carbon (C-C-C) building block for constructing the pyrimidine core[4]. Its reaction with N-C-N fragments, most commonly guanidine, provides a direct route to valuable 2-aminopyrimidine derivatives. However, like any chemical transformation, this reaction is prone to challenges that can impact yield and purity. This guide will address these issues systematically.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and a series of recommended solutions.
Q1: Why is my yield of the desired 2-aminopyrimidine derivative unexpectedly low?
Low yield is the most frequent issue and can stem from multiple factors, from reagent quality to suboptimal reaction conditions.[5][6][7]
Potential Causes & Solutions:
-
Inefficient Base-Catalyzed Cyclization: The reaction requires a sufficiently strong base to deprotonate guanidine, allowing it to act as a nucleophile.
-
Causality: Guanidine itself is a strong base, but its salt form (e.g., guanidine hydrochloride or nitrate) is not nucleophilic. A stronger base, like sodium methoxide or sodium ethoxide, is required to generate the free guanidine in situ for the reaction to proceed.
-
Troubleshooting Steps:
-
Use a Strong Base: Employ alkoxide bases such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an anhydrous alcohol solvent (methanol or ethanol, respectively).
-
Optimize Stoichiometry: Ensure at least one equivalent of the alkoxide base is used relative to the guanidine salt to neutralize the acid. An excess of base (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.
-
Check Base Quality: Alkoxide bases can degrade upon exposure to atmospheric moisture. Use freshly opened or properly stored reagents.
-
-
-
Side Reactions of this compound: As an activated alkene, 3-MAN can undergo side reactions.
-
Causality: Under strongly basic or acidic conditions, or at elevated temperatures, the electron-deficient double bond of 3-MAN can be susceptible to polymerization or decomposition. The nitrile group can also be susceptible to hydrolysis under harsh conditions.[8]
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at a moderate temperature (e.g., refluxing methanol or ethanol) and avoid excessive heating, which can favor byproduct formation.[6] Monitor reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.[5]
-
Order of Addition: Consider adding the this compound slowly to the mixture of the base and guanidine to maintain a low instantaneous concentration, minimizing self-reaction.
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: Insufficient reaction time or a temperature that is too low will result in unreacted starting materials.[6]
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting materials.
-
Increase Reaction Time/Temperature: If monitoring shows a stalled reaction, consider extending the reaction time or cautiously increasing the temperature.
-
-
Q2: My reaction mixture has turned dark brown or black, and I'm isolating a tar-like substance. What is happening?
The formation of dark, insoluble material is a clear indicator of polymerization or extensive decomposition.
Potential Causes & Solutions:
-
Polymerization of this compound: This is a common issue with activated acrylonitriles.
-
Causality: The reaction can be initiated by trace impurities, excessive heat, or highly concentrated reagents.
-
Troubleshooting Steps:
-
Ensure Reagent Purity: Use purified this compound. Impurities can often catalyze polymerization.
-
Maintain Dilution: Avoid running the reaction at very high concentrations. Proper solvent volume is crucial for heat dissipation and minimizing intermolecular side reactions.
-
Strict Temperature Control: As mentioned previously, avoid localized overheating. Use an oil bath and vigorous stirring to ensure even heat distribution.
-
-
-
Decomposition of Reagents or Product:
-
Causality: The pyrimidine product itself might not be stable under prolonged exposure to the strong basic conditions at high temperatures.
-
Troubleshooting Steps:
-
Work-Up Promptly: Once the reaction is deemed complete by monitoring, proceed with the work-up and purification without delay.
-
Neutralize Carefully: During work-up, neutralize the basic reaction mixture by slowly adding acid (e.g., acetic acid or dilute HCl) while cooling in an ice bath to control the exotherm.
-
-
Q3: My NMR/LC-MS analysis shows significant unreacted guanidine and several unexpected byproducts. How do I interpret and fix this?
This scenario points towards a reaction pathway that is either blocked or competing with undesired alternatives.
Potential Causes & Solutions:
-
Insufficient Guanidine Activation:
-
Causality: As detailed in Q1, if the base is not strong enough or is used in insufficient quantity, the guanidine salt will not be converted to its active, free-base form, leaving it unreacted.
-
Solution: Re-evaluate your choice and stoichiometry of the base. Using a pre-formed solution of sodium methoxide in methanol is often more reliable.
-
-
Formation of Michael Adducts or Hantzsch-type Byproducts:
-
Causality: While less common than in Biginelli reactions, if other nucleophiles or carbonyl-containing impurities are present, they can compete. For instance, the solvent (e.g., ethanol) could potentially act as a nucleophile under certain conditions, or impurities in the starting materials could lead to unexpected condensation products.[7]
-
Solution:
-
Purify Starting Materials: Ensure the this compound, guanidine salt, and solvent are of high purity.
-
Analyze Byproducts: Use LC-MS and high-resolution mass spectrometry to identify the mass of the byproducts. This can provide clues to their structure (e.g., a mass corresponding to the addition of the solvent molecule to the starting material).
-
-
Experimental Protocols & Data
To provide a reliable starting point, a baseline protocol and a table of key reaction parameters are provided below.
Baseline Experimental Protocol: Synthesis of 2-Amino-4-methoxypyrimidine
Materials:
-
Guanidine hydrochloride (1.0 eq)
-
Sodium methoxide (1.1 eq), 25 wt% solution in methanol
-
This compound (1.05 eq)
-
Anhydrous Methanol
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add anhydrous methanol, followed by guanidine hydrochloride. Stir until partially dissolved.
-
Base Addition: Add the sodium methoxide solution dropwise to the stirring suspension at room temperature. A white precipitate of NaCl will form. Stir the mixture for 20-30 minutes.
-
Substrate Addition: Slowly add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using TLC (e.g., with a 10% Methanol in Dichloromethane eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the resulting residue to dissolve the product and inorganic salts.
-
Carefully neutralize the aqueous solution to pH ~7-8 with acetic acid. The product may precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
-
Table 1: Key Parameter Optimization
| Parameter | Typical Range | Effect on Yield and Purity | Rationale & Recommendations |
| Base | NaOMe, NaOEt | Strong alkoxide bases are essential. | NaOMe in Methanol is often preferred as it avoids potential trans-etherification and the solvent matches the leaving group (methanol). |
| Base Stoichiometry | 1.0 - 1.5 eq | <1.0 eq leads to incomplete reaction. Excess can promote side reactions. | Start with 1.1 equivalents. A slight excess can help drive the reaction to completion. |
| Solvent | Methanol, Ethanol | Must be anhydrous. | The choice of alcohol should match the alkoxide base used (e.g., NaOMe in MeOH). |
| Temperature | 50°C - Reflux | Higher temps increase rate but risk decomposition. | Refluxing methanol (65°C) is a good starting point. Lower temps may require longer reaction times.[6] |
| Reaction Time | 2 - 12 hours | Insufficient time leads to low conversion; excess time can cause degradation. | Monitor by TLC/LC-MS to determine the optimal endpoint.[5][6] |
Visualizing the Process
Reaction Mechanism
The reaction proceeds via a well-established pathway involving nucleophilic addition followed by cyclization and elimination.
Caption: Proposed mechanism for pyrimidine synthesis from guanidine and 3-MAN.
Troubleshooting Workflow
When encountering low yield, follow this logical diagnostic workflow.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q: What is the typical purity of this compound and how does it affect the reaction? A: Commercial this compound is often sold as a mixture of (E) and (Z) isomers. For most pyrimidine syntheses, the isomer mixture is acceptable as the reaction conditions typically allow for equilibration or reaction of both isomers. However, purity is critical. The presence of acrylonitrile or methanol from its synthesis can interfere with the reaction.[4] It is advisable to use 3-MAN with >98% purity.
Q: Can I use other bases like potassium carbonate or triethylamine? A: It is generally not recommended. Bases like K₂CO₃ or Et₃N are often not strong enough to efficiently deprotonate the guanidinium salt, which is a prerequisite for the initial nucleophilic attack. This will likely result in very low to no conversion.[9] Strong alkoxide bases are the standard for this type of cyclocondensation.[10]
Q: Is the reaction sensitive to air or moisture? A: Yes. The alkoxide bases used are highly sensitive to moisture, which will consume the base and reduce its effectiveness. The reaction should be run under an inert atmosphere (e.g., nitrogen) using anhydrous solvents to ensure reproducibility and high yields.
Q: Can this method be adapted for substituted guanidines? A: Yes, this reaction is adaptable for N-substituted guanidines to produce N-substituted 2-aminopyrimidines. However, be aware that bulky substituents on the guanidine may introduce steric hindrance, potentially slowing down the reaction rate and requiring longer reaction times or slightly higher temperatures.[11]
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- NIH. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
- International Journal of Chemical Studies.
- MDPI.
- Google Patents. Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- Sigma-Aldrich. This compound, mixture of isomers.
- NIH. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles.
- NIH. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
- SYNTHESIS OF PYRIMIDINE DERIV
- Benchchem. An In-depth Technical Guide to the Chemical Stability of 3-Methoxyisothiazole-4-carbonitrile.
- ResearchGate.
- NIH. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
- Growing Science.
- NIH PubChem. This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Identifying and minimizing side reactions of 3-Methoxyacrylonitrile
Welcome to the technical support center for 3-Methoxyacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and integrity of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you identify, minimize, and manage potential side reactions effectively.
Introduction to this compound's Reactivity
This compound is a valuable building block, particularly in the synthesis of heterocyclic compounds like pyrazoles.[1][2] Its reactivity is primarily dictated by the interplay of three functional groups: the electron-withdrawing nitrile, the carbon-carbon double bond, and the vinyl ether. This unique combination, while synthetically useful, also makes it susceptible to several side reactions, namely polymerization, hydrolysis, and unintended Michael additions. Understanding and controlling these pathways is critical for achieving high yields and purity in your desired product.
FAQ 1: Uncontrolled Polymerization
Question: My solution of this compound turned viscous and yellow, and I've observed a significant decrease in the concentration of the monomer. What's happening and how can I prevent it?
Answer: This is a classic sign of uncontrolled polymerization. This compound, like other activated olefins, can undergo spontaneous free-radical polymerization.[3] This process is often initiated by heat, light, or the presence of radical-initiating impurities like peroxides.
Troubleshooting Guide: Polymerization
| Potential Cause | Identification | Solution |
| Absence/Depletion of Inhibitor | Commercial this compound is typically supplied with a stabilizer. If the monomer has been purified by distillation or stored for an extended period, the inhibitor may be removed or depleted. | Before reaction: If you need to store the purified monomer, add a radical inhibitor such as hydroquinone monobenzyl ether (2 to 50 ppm) or tert-butyl catechol.[4] During reaction: If the reaction conditions are harsh (e.g., high temperature), consider adding a small amount of a suitable inhibitor that does not interfere with your desired transformation. |
| Heat and Light Exposure | Reactions run at elevated temperatures or exposed to UV light are prone to polymerization. The polymerization of acrylonitrile derivatives is often exothermic, which can lead to a runaway reaction.[3] | Storage: Always store this compound in a cool, dark place.[3] Reaction: Conduct your reaction at the lowest effective temperature. Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Presence of Radical Initiators | Impurities such as peroxides (often found in solvents like THF or diethyl ether), strong acids, or strong bases can initiate polymerization.[3] | Solvent Purity: Use freshly distilled or inhibitor-free solvents that have been tested for peroxides. Reagent Purity: Ensure all reagents are free from contaminants that could act as radical initiators. |
| Contact with Certain Metals | Copper and its alloys can promote polymerization.[3] | Use glass or stainless-steel reaction vessels and avoid copper-containing equipment. |
Experimental Protocol: Inhibitor Removal Prior to Reaction
If the presence of a commercial inhibitor is incompatible with your reaction chemistry (e.g., it interferes with a catalyst), it must be removed.
Materials:
-
This compound (with inhibitor)
-
Basic activated alumina
-
Glass chromatography column
-
Anhydrous solvent for elution (e.g., diethyl ether, dichloromethane)
Procedure:
-
Column Preparation: Pack a chromatography column with a slurry of basic activated alumina in your chosen anhydrous solvent.
-
Loading: Carefully load the this compound onto the column.
-
Elution: Elute the monomer using the anhydrous solvent, collecting the purified, inhibitor-free this compound.
-
Immediate Use: The purified monomer is now highly susceptible to polymerization and should be used immediately.
FAQ 2: Hydrolysis and Formation of Byproducts
Question: My reaction is producing significant amounts of 3-methoxy-2-propenamide and/or 3-methoxy-2-propenoic acid. How can I avoid these hydrolysis byproducts?
Answer: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of both the nitrile and the vinyl ether functionalities of this compound.
Mechanism of Hydrolysis
Nitrile hydrolysis proceeds in two stages: first to an amide, and then to a carboxylic acid, with the latter being favored by harsher conditions.[5][6] Vinyl ether hydrolysis is typically acid-catalyzed and involves a rate-determining proton transfer to the β-carbon, followed by rapid decomposition to an aldehyde.[7][8]
Troubleshooting Guide: Hydrolysis
| Potential Cause | Identification | Solution |
| Wet Solvents or Reagents | Presence of amide or carboxylic acid byproducts in your crude reaction mixture (identified by NMR, LC-MS, or IR). | Use anhydrous solvents and dry all reagents thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Acidic Reaction Conditions | Significant formation of 3-oxopropanenitrile. | If possible, run the reaction under neutral or slightly basic conditions. If acidic conditions are required, minimize the reaction time and temperature. The use of a non-aqueous acid source may be beneficial. |
| Basic Reaction Conditions | Formation of 3-methoxy-2-propenamide and/or its corresponding carboxylate salt. | Use non-nucleophilic bases where possible. If an aqueous base is necessary, use it at low temperatures and for the shortest possible duration. A biphasic reaction system can sometimes limit the exposure of the substrate to the aqueous basic phase. |
FAQ 3: Unexpected Adducts in Reactions with Nucleophiles
Question: I am reacting this compound with hydrazine to synthesize a pyrazole, but I'm getting a complex mixture of products. What are the potential side reactions?
Answer: When reacting this compound with dinucleophiles like hydrazine, several reaction pathways can compete, leading to a mixture of products if not properly controlled. The intended reaction is an initial aza-Michael addition of one nitrogen of the hydrazine to the double bond, followed by cyclization and elimination to form the pyrazole.[9]
Potential Reaction Pathways with Hydrazine
-
Path A (Desired): Aza-Michael addition followed by cyclization.
-
Path B (Side Reaction): If both nitrogen atoms of hydrazine act as nucleophiles with two equivalents of this compound, a bis-Michael adduct can form.
-
Path C (Side Reaction): Nucleophilic attack of hydrazine on the nitrile carbon, though less common, can lead to other intermediates.
Troubleshooting Guide: Pyrazole Synthesis
| Issue | Potential Cause | Solution |
| Formation of Bis-Michael Adduct | Incorrect stoichiometry. The use of excess this compound can favor the formation of the bis-adduct. | Use a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the this compound and minimize the formation of the bis-adduct. |
| Low Yield of Pyrazole | Suboptimal reaction conditions for cyclization. The intermediate Michael adduct may be stable under the initial reaction conditions and not cyclize efficiently. | After the initial addition (which can often be done at a lower temperature), heating the reaction mixture may be necessary to promote the cyclization and elimination steps. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time. |
| Complex Product Mixture | Competing side reactions due to solvent or catalyst effects. | The choice of solvent can be critical. Protic solvents like ethanol often facilitate the necessary proton transfers for the reaction sequence.[10] Running the reaction under catalyst-free conditions is often possible, which can reduce the number of potential side reactions.[11] |
Experimental Protocol: Optimized Synthesis of 5-Aminopyrazole
This protocol is a generalized procedure designed to favor the desired aza-Michael addition and subsequent cyclization.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol under a nitrogen atmosphere.
-
Addition: Cool the solution in an ice bath. Add hydrazine hydrate dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.
-
Initial Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Cyclization: After the initial addition is complete (as indicated by TLC), gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the formation of the pyrazole product is maximized.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
By carefully controlling reaction conditions and understanding the inherent reactivity of this compound, researchers can successfully minimize side reactions and achieve high yields of their desired products.
References
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Reaction Chemistry. (n.d.). Nitrile to Acid - Common Conditions.
- Clark, J. (2015). Hydrolysing Nitriles. Chemguide.
- Gleave, D. M., et al. (2013). Mechanism of acid-catalyzed vinyl ether hydrolysis involving.... ResearchGate.
- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry.
- Kuraray. (2025). How to Minimize Monomer Residues in Polyvinyl Acetate Production?. Patsnap Eureka.
- Strategies for the synthesis of pyrazole derivatives. (n.d.). ResearchGate.
- Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal.
- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. (2017). Chemical Communications.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). National Institutes of Health.
- Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. (2022). Organic Chemistry Frontiers.
- Whba, R., et al. (2023). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Scirp.org.
- Method of free radically polymerizing vinyl monomers. (2011). Google Patents.
- Inhibition of polymerization of acrylonitrile. (1952). Google Patents.
- Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. (2022). MDPI.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts.
- Conversions after given time of the aza-Michael addition of 1 and 2 to... (2020). ResearchGate.
- Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025). PubMed.
- A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). National Institutes of Health.
- Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. (2020). National Institutes of Health.
- This compound. (n.d.). PubChem.
- Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (1998). Journal of the Chemical Society, Perkin Transactions 2.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org.
- Acrylonitrile purification method, production method, and distillation apparatus. (2018). Google Patents.
- Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. (2025). ResearchGate.
- Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (2022). National Institutes of Health.
- Purifying method, production method, and distillation apparatus for acrylonitrile. (2019). PubChem.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. (2020). ResearchGate.
- Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. (2024). MDPI.
- Acrylonitrile purification by extractive distillation. (1981). Google Patents.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2024). Chemistry LibreTexts.
- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025). ResearchGate.
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI.
Sources
- 1. preprints.org [preprints.org]
- 2. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2614119A - Inhibition of polymerization of acrylonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. scispace.com [scispace.com]
- 8. US4205149A - Method of removing vinyl chloride monomer from polyvinyl chloride resins - Google Patents [patents.google.com]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 10. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 11. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]
Effective purification techniques for 3-Methoxyacrylonitrile reaction products
Technical Support Center: Purification of 3-Methoxyacrylonitrile
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical solutions for the purification of this compound reaction products. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve the highest purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound (CAS 60838-50-8) is a key chemical intermediate, primarily used in the synthesis of pharmaceuticals like the antibiotic cefoselis sulfate and other biologically active substances.[1][2][3] Its molecular structure, featuring a nitrile and a methoxy group on a short alkene chain, makes it a versatile building block.
Purity is paramount because residual starting materials, byproducts, or solvents can lead to unwanted side reactions in subsequent synthetic steps, generate impurities in the final active pharmaceutical ingredient (API), and complicate kinetic or mechanistic studies.
Q2: What are the common impurities I should expect in my crude this compound product?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of acrylonitrile with methanol.[2] Based on this, you can anticipate:
-
Unreacted Starting Materials: Acrylonitrile and Methanol.
-
Byproducts: Side reactions can lead to compounds like 3,3-dimethoxypropionitrile.
-
Polymeric Material: Acrylonitrile has a tendency to polymerize, especially under non-optimal conditions, leading to oligomeric or polymeric impurities.[4][5]
-
Solvents: Any solvents used in the reaction or initial workup.
Q3: Some datasheets list this compound with a melting point of 76°C, while others describe it as a liquid at room temperature. Which is correct?
This is a common point of confusion arising from aggregated data sources. Authoritative sources like Sigma-Aldrich and PubChem, based on experimental observations, classify this compound (CAS 60838-50-8) as a liquid at standard temperature and pressure.[1][6] It has a density of approximately 0.99 g/mL at 25°C and a boiling point of 189°C.[2][7][8] The reported melting point of 76°C is likely erroneous or may refer to a different, less common isomer or a related compound. For all standard laboratory purification procedures, it should be handled as a high-boiling liquid.
Troubleshooting Guide 1: Fractional Distillation
Fractional distillation is the most common and scalable method for purifying this compound, exploiting differences in boiling points between the product and its impurities.
Q: I performed a simple distillation, but my product is still contaminated with a low-boiling impurity. Why?
A: Simple distillation is only effective when the boiling points of the components differ by more than 25°C. Low-boiling impurities like residual methanol (BP: 64.7°C) or acrylonitrile (BP: 77°C) can be removed this way, but for closely boiling impurities, you must use fractional distillation.
The key is achieving multiple theoretical plates of separation. Simply turning up the heat on a simple distillation setup will only lead to co-distillation and poor separation.
Workflow for Optimizing Fractional Distillation
Caption: Decision workflow for distillation purification.
Q: My fractional distillation is not giving a sharp separation. What parameters should I adjust?
A: This is a classic challenge. The effectiveness of your separation is governed by column efficiency and your operational parameters.
Causality Behind Poor Separation:
-
Insufficient Column Efficiency: Your column does not have enough theoretical plates. A short, uninsulated Vigreux column may be inadequate.
-
Excessive Distillation Rate: Heating the distillation pot too quickly forces vapor up the column without allowing for proper liquid-vapor equilibrium on each theoretical plate. This effectively reduces the column's efficiency.
-
Poor Reflux Ratio: The reflux ratio (the ratio of condensate returned to the column vs. condensate collected) is too low. A higher reflux ratio enhances separation by increasing the number of effective vaporization-condensation cycles.
Troubleshooting Protocol: Enhancing Separation
-
Assess Column Choice: For laboratory scale, a vacuum-jacketed Vigreux or a packed column (e.g., with Raschig rings or metal sponges) provides higher efficiency.
-
Ensure Adiabatic Conditions: Insulate the column and distillation head with glass wool or aluminum foil to prevent premature cooling and maintain the temperature gradient.
-
Control the Heating Rate: Use a heating mantle with a stirrer and heat the pot slowly and steadily. The goal is a gentle boil.
-
Establish Total Reflux: Before collecting any distillate, allow the column to run at total reflux (no product takeoff) for at least 30 minutes. This allows the vapor composition to equilibrate throughout the column, establishing the separation gradient.
-
Set a Proper Reflux Ratio: Start with a high reflux ratio, such as 5:1 (5 drops returning to the column for every 1 drop collected). You can adjust this as the distillation proceeds.
-
Monitor the Head Temperature: A stable head temperature indicates a pure fraction is distilling. A fluctuating or rapidly rising temperature signals a change in the vapor composition (i.e., a new, higher-boiling impurity is starting to come over).
| Parameter | Recommendation for High Purity |
| Column Type | Vacuum-jacketed Vigreux or Packed Column |
| Heating | Slow, steady heating with a mantle and stir bar |
| Insulation | Insulate column from pot to head |
| Initial Reflux | 30-60 minutes at total reflux |
| Collection Rate | Slow; approx. 1 drop per 3-5 seconds |
| Purity Check | Collect small fractions and analyze by GC or refractive index[1][9] |
Troubleshooting Guide 2: Liquid-Liquid Extraction (Aqueous Wash)
An aqueous wash is a simple but powerful first step to remove water-soluble impurities before distillation. Given that this compound is practically insoluble in water, this technique is highly effective.[10]
Q: What impurities can I remove with an aqueous wash?
A: This step is ideal for removing:
-
Salts: Any inorganic salts from previous reaction steps.
-
Highly Polar Organics: Unreacted methanol or other water-soluble reagents.
-
Acidic/Basic Impurities: By using a dilute basic (e.g., sodium bicarbonate) or acidic (e.g., dilute HCl) wash, you can remove acidic or basic byproducts by converting them into their water-soluble salt forms.
Self-Validating Protocol for Aqueous Wash
-
Solvent Selection: Transfer the crude product to a separatory funnel and add an equal volume of a suitable organic solvent in which this compound is soluble but immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Initial Water Wash: Add an equal volume of deionized water. Invert the funnel gently 5-10 times, venting frequently to release pressure. Allow the layers to separate and drain the aqueous layer.
-
Bicarbonate Wash (Optional): To remove acidic impurities, wash with a saturated sodium bicarbonate solution. Observe for any gas evolution (CO₂), which indicates the neutralization of an acid. Drain the aqueous layer.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This step helps to break up any emulsions and reduces the amount of dissolved water in the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Validation: After drying and filtering, take a small aliquot of the organic solution for GC/MS analysis. Compare the chromatogram to that of the crude product. The peaks corresponding to highly polar, water-soluble impurities should be significantly reduced or eliminated.
-
Solvent Removal: Remove the organic solvent via rotary evaporation to yield the washed, crude product, which is now ready for final purification by distillation.
Troubleshooting Guide 3: Column Chromatography
When distillation fails to separate critical impurities, or when ultra-high purity is required, column chromatography is the method of choice.
Q: My product and a key impurity have nearly identical boiling points. How can I separate them?
A: This is the ideal scenario for column chromatography, which separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11]
Expert Insight: The choice between normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase chromatography depends on the polarity of your product and the impurity. This compound is a moderately polar molecule. For a slightly more polar impurity, normal-phase silica gel chromatography would be effective.
Workflow for Developing a Chromatography Method
Caption: Step-by-step workflow for purification by column chromatography.
Q: I ran a column, but my fractions are all mixed. What went wrong?
A: Poor separation on a column is usually due to one of five common errors:
-
Incorrect Solvent System: The eluent is either too polar (everything elutes quickly, Rf values are high) or not polar enough (everything stays at the top of the column, Rf values are low). The ideal eluent system should place the Rf value of your target compound at ~0.25-0.35 on a TLC plate.
-
Improper Column Packing: Channels or cracks in the silica bed allow the sample to travel down unevenly, leading to broad, overlapping bands. Always pack the column as a uniform slurry and never let it run dry.
-
Sample Overloading: Too much crude material was loaded onto the column. A general rule is to use no more than 1g of crude product for every 25-50g of silica gel.
-
Poor Sample Loading Technique: If the initial sample band is too wide, separation will be compromised from the start. Dissolve the sample in the minimum possible volume of eluent or a stronger solvent and adsorb it onto a small amount of silica ("dry loading") for the sharpest bands.
-
Running the Column Too Fast: Allowing the eluent to flow too quickly reduces the time for equilibrium to be established between the stationary and mobile phases, resulting in broader bands.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324713, this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties, Applications, and Synthesis.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Environmental Protection Agency, Japan. (n.d.). III Analytical Methods.
- Ali, M. A. (2012). Recrystallization. ResearchGate.
- Cefic. (n.d.). Acrylonitrile.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ChemBK. (n.d.). This compound.
- Google Patents. (n.d.). CN102749389B - Analytic method of acrylonitrile material.
- U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography.
- Google Patents. (n.d.). EP0087585A1 - Method for the preparation of 3-alkoxy-acrylonitriles.
- INEOS Group. (n.d.). Acrylonitrile: Safe Storage and Handling Guide.
- Google Patents. (n.d.). US3007853A - Process for purifying acrylonitrile.
Sources
- 1. 3-甲氧基丙烯腈,异构体混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 60838-50-8 [amp.chemicalbook.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. ineos.com [ineos.com]
- 6. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 60838-50-8 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. env.go.jp [env.go.jp]
Best practices for the stabilization and storage of 3-Methoxyacrylonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Methoxyacrylonitrile (CAS 60838-50-8). This guide is designed to provide in-depth, practical advice on the stabilization, storage, and handling of this valuable synthetic intermediate. As a reactive α,β-unsaturated nitrile, its stability is paramount for ensuring experimental reproducibility, purity of downstream products, and operational safety. This document consolidates field-proven insights and troubleshooting protocols to address the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CH₃OCH=CHCN) is a versatile organic compound used in the synthesis of pharmaceuticals, such as the antibiotic intermediate 5-amino-1-hydroxyethylpyrazole.[1][2] Structurally, it is an α,β-unsaturated nitrile, featuring a double bond conjugated with both a nitrile group and a methoxy group. This electronic arrangement makes the molecule susceptible to spontaneous polymerization, particularly through free-radical or nucleophilic addition pathways.[3] Exposure to heat, light (UV radiation), or contaminants can initiate this polymerization, leading to discoloration, increased viscosity, and the formation of solid polymer, rendering the reagent unusable. Therefore, proper stabilization and storage are critical to maintain its chemical integrity.
Q2: What are the recommended storage conditions for this compound?
To mitigate the risk of degradation and polymerization, stringent storage conditions are necessary. The primary goals are to limit exposure to initiators like heat and light and to prevent radical chain reactions.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (36–46 °F) | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and minimizes the presence of oxygen, which can participate in some initiation pathways. |
| Light | Amber or opaque container | The material is light-sensitive; UV exposure can trigger free-radical polymerization. |
| Container | Tightly sealed, dry, well-ventilated area[4] | Prevents contamination from moisture and atmospheric oxygen. |
| Inhibitor | Shipped with a stabilizer (e.g., Hydroquinone) | Chemical stabilization is essential for shelf life. |
Q3: How do stabilizers like hydroquinone (HQ) work?
Commercial this compound is typically supplied with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ). These compounds are phenolic antioxidants that function as free-radical scavengers.[5][6]
The stabilization mechanism involves the following key steps:
-
Initiation : A stray free radical (R•), generated by heat, light, or a contaminant, reacts with an oxygen molecule to form a peroxy radical (ROO•).[6][7]
-
Interruption : The phenolic inhibitor (Ar-OH), like hydroquinone, rapidly donates a hydrogen atom to the peroxy radical. This neutralizes the highly reactive peroxy radical and forms a more stable, resonance-delocalized phenoxy radical (Ar-O•).[6][8]
-
Termination : This less reactive phenoxy radical can then react with another peroxy radical to form stable, non-radical products, effectively terminating the polymerization chain reaction.[6][7][8]
This process is highly effective at preventing premature polymerization during storage and transport.[5]
Figure 1. Simplified workflow comparing unwanted polymerization with the radical scavenging action of an inhibitor like hydroquinone.
Q4: Do I need to remove the inhibitor before my experiment?
Yes, in most cases. The free-radical inhibitor can interfere with reactions that proceed via radical mechanisms or those sensitive to phenolic compounds. For applications like polymerization or reactions involving sensitive organometallic catalysts, removing the inhibitor is a critical preparatory step. However, if your synthesis is insensitive to trace amounts of phenolic compounds, you may be able to proceed without removal, but this should be determined on a case-by-case basis.
Troubleshooting Guide
Problem: The this compound is yellow or brown and appears viscous.
-
Probable Cause: This is a classic sign of partial polymerization. Exposure to elevated temperatures, light, or air during storage or handling has likely initiated the degradation process. The color change is due to the formation of conjugated polymer chains.
-
Solution:
-
Do NOT Use: Do not use the material for your reaction. The presence of oligomers and polymers will lead to inaccurate stoichiometry, side reactions, and difficult purification.
-
Check Purity: If you have the capability, analyze a small sample via GC or ¹H NMR to confirm the presence of impurities and oligomers.
-
Dispose Properly: Dispose of the material according to your institution's hazardous waste guidelines.[4]
-
-
Preventative Action:
-
Review your storage protocol. Ensure the material is stored at 2-8 °C in a dark, sealed container under an inert atmosphere.
-
When handling the reagent, minimize its time at room temperature. Purge the headspace of the bottle with nitrogen or argon before re-sealing.
-
Problem: My reaction is sluggish or fails to initiate after removing the inhibitor.
-
Probable Cause 1: Re-inhibition by Oxygen. After removing the chemical inhibitor, the monomer is highly vulnerable to polymerization. If the purified monomer is not handled under strictly anaerobic conditions, dissolved atmospheric oxygen can act as an inhibitor or participate in unwanted side reactions, quenching your desired reaction.
-
Solution 1: Ensure all solvents are rigorously de-gassed and all glassware is oven- or flame-dried and cooled under an inert atmosphere. Handle the purified, inhibitor-free monomer exclusively under nitrogen or argon using Schlenk line or glovebox techniques.
-
Probable Cause 2: Degradation during inhibitor removal. The process of removing the inhibitor (e.g., distillation) can itself cause polymerization if not performed correctly. Overheating or distilling to dryness can concentrate peroxides and initiate violent polymerization.
-
Solution 2: When purifying by vacuum distillation, use a stable heat bath (oil or water) and ensure the temperature does not significantly exceed what is necessary. Crucially, never distill to dryness. Always leave a small amount of liquid in the distillation flask. Use the purified monomer immediately.
Problem: How do I safely and effectively remove the hydroquinone (HQ) or MEHQ inhibitor?
There are two primary methods for removing phenolic inhibitors on a laboratory scale. The choice depends on the scale of your reaction and the required purity.
Method 1: Basic Wash (Aqueous Extraction)
This method is suitable for removing acidic phenolic inhibitors like HQ and MEHQ by converting them into their corresponding phenolate salts, which are soluble in an aqueous base.[9]
Protocol: Inhibitor Removal by Basic Wash
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a cold, dilute (e.g., 5%) aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium phenolate salt) is typically the bottom layer. Drain and discard the aqueous layer.
-
Repeat the wash process two more times with the NaOH solution.
-
Wash the organic layer with deionized water or brine to remove any residual NaOH.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter away the drying agent. The resulting clear liquid is inhibitor-free this compound.
-
Critical Step: Use the purified material immediately. Store it under an inert atmosphere in the cold and dark for no more than a few hours.
Method 2: Column Chromatography
Passing the monomer through a short plug of activated basic alumina is a fast and effective way to remove the inhibitor without heating.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. chempoint.com [chempoint.com]
- 7. eastman.com [eastman.com]
- 8. researchgate.net [researchgate.net]
- 9. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
Troubleshooting common issues in 3-Methoxyacrylonitrile polymerization
Welcome to the technical support center for 3-Methoxyacrylonitrile (3-MAN) polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive monomer. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot common issues effectively. This resource is built on established principles of polymer chemistry, drawing parallels from the extensively studied acrylonitrile (AN) monomer, to offer field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the handling and polymerization of this compound.
Question 1: My this compound monomer polymerized in the storage bottle. It appears viscous, cloudy, or has solidified. What happened?
Answer:
This is a classic case of premature or spontaneous polymerization, a common issue with highly reactive monomers like acrylonitrile derivatives[1]. The root cause is the depletion or deactivation of the polymerization inhibitor that is added by the manufacturer for stabilization.
Primary Causes & The Science Behind Them:
-
Inhibitor Depletion: Commercial monomers are stabilized with inhibitors like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or proprietary formulations that act as free-radical scavengers[1][2]. These inhibitors are consumed over time as they quench radicals that form spontaneously. Improper storage accelerates this depletion.
-
Heat Exposure: Elevated temperatures provide the activation energy needed to initiate polymerization. The polymerization of acrylonitrile derivatives is highly exothermic, meaning once it starts, the heat generated accelerates the reaction, creating a dangerous runaway effect[1].
-
Light Exposure: UV light, particularly from direct sunlight, can generate free radicals and initiate polymerization[1].
-
Contamination: Impurities such as peroxides (often found in solvents like THF or ether), strong acids, or strong bases can act as initiators[1]. Contact with certain metals like copper can also promote polymerization[1].
Immediate Actions & Long-Term Solutions:
-
Immediate Action: If you observe viscosity changes, DO NOT attempt to heat or distill the monomer. This can lead to a runaway reaction. Cool the container in an ice bath to slow the process and consult your institution's safety protocols for disposal of reactive chemicals[1].
-
Prevention:
-
Storage: Store 3-MAN in a cool, dark place, preferably in a refrigerator designated for chemicals. Do not store in direct sunlight.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen ingress, which can contribute to peroxide formation in impurities.
-
Monomer Health Check: Before use, always check the appearance of the monomer. If it is yellowing or viscous, it is likely undergoing slow polymerization and should be disposed of safely[1].
-
Question 2: I'm trying to initiate my polymerization, but nothing is happening. Why is my reaction failing to start?
Answer:
Failure to initiate is almost always linked to the presence of an inhibitor or issues with your initiator/catalyst system. The same chemical that prevents polymerization in the bottle will prevent it in your reaction flask.
Troubleshooting Steps & Rationale:
-
Did You Remove the Inhibitor? This is the most common oversight. The commercial inhibitor must be removed immediately before use. The standard and most effective method is to pass the monomer through a short column of basic alumina[1].
-
Why Basic Alumina? Phenolic inhibitors like HQ or MEHQ are weakly acidic and readily adsorb onto the basic surface of the alumina, while the neutral monomer passes through.
-
-
Is Your Initiator Active?
-
Radical Initiators (e.g., AIBN, BPO): These have finite shelf lives and can decompose if stored improperly. Use a fresh, properly stored initiator. The rate of polymerization is dependent on the initiator concentration, so ensure you have added the correct amount[3].
-
Anionic Initiators (e.g., n-BuLi, Lithium Amides): These are extremely sensitive to air and moisture. Ensure you are using rigorous anhydrous and anaerobic (Schlenk line or glovebox) techniques. Any protic impurity (water, alcohols) in your monomer or solvent will quench the initiator instantly.
-
-
Are Your Solvents Pure? Solvents can be a source of inhibiting impurities.
-
Peroxides: Ethers (like THF) and other solvents can form explosive peroxides, which can also interfere with polymerization chemistry. Always use freshly purified, peroxide-free solvents[1].
-
Water: For anionic polymerizations, even trace amounts of water are detrimental. Use freshly distilled solvents over an appropriate drying agent[4][5].
-
-
Prepare the Column: Take a small glass chromatography column and add a plug of glass wool at the bottom.
-
Pack the Alumina: Add approximately 10-15 grams of activated basic alumina per 100 mL of monomer. The bed height should be around 5-10 cm.
-
Elute the Monomer: Gently pour the this compound onto the top of the column and allow it to pass through under gravity or with gentle positive pressure from an inert gas.
-
Collect & Use Immediately: Collect the purified, inhibitor-free monomer in a flask under an inert atmosphere. Crucially, this purified monomer is now highly active and should be used within a few hours [1]. Do not store it.
Caption: Workflow for inhibitor removal and immediate use.
Question 3: My polymerization started, but then stopped prematurely, resulting in very low yield and/or low molecular weight.
Answer:
Premature termination is a sign that the propagating active centers (radicals or anions) are being destroyed faster than they are being formed or reacting with the monomer.
Potential Causes & Solutions:
-
Chain Transfer Reactions: A growing polymer chain can transfer its active center to another molecule (solvent, monomer, impurity), terminating its own growth.
-
Solvent Choice: Solvents like dimethylformamide (DMF) are known to have significant chain transfer constants with polyacrylonitrile radicals[3]. If high molecular weight is desired, consider solvents with lower transfer constants or bulk polymerization if feasible.
-
Solution: Consult literature for chain transfer constants of your chosen solvent with similar monomers. Choose a solvent that is as inert as possible under your reaction conditions.
-
-
High Initiator Concentration (Radical Polymerization): While counterintuitive, an excessively high initiator concentration can lead to lower molecular weights.
-
The Science: A high concentration of initiator generates a large number of initial radicals. This increases the probability of bimolecular termination events (radical-radical coupling or disproportionation) where two growing chains annihilate each other, thus stopping growth early[6][7]. Molecular weight is often inversely proportional to the square root of the initiator concentration[3].
-
Solution: Optimize the initiator concentration. A typical starting point is 0.1-1.0 mol% relative to the monomer. See the table below for typical ranges.
-
-
Impurities (Anionic Polymerization): Anionic polymerizations are "living" systems, meaning there is no inherent termination step[4]. The chains will grow until the monomer is consumed, unless an impurity is present.
-
Electrophilic Impurities: Water, CO₂, and oxygen are common electrophilic impurities that will irreversibly terminate the propagating carbanion.
-
Solution: This re-emphasizes the need for scrupulous technique. Ensure all glassware is flame-dried, solvents are rigorously purified, the monomer is freshly passed through alumina, and the entire reaction is conducted under a high-purity inert atmosphere.
-
| Parameter | Radical Polymerization (e.g., AIBN) | Anionic Polymerization (e.g., n-BuLi) | Rationale & Key Considerations |
| Monomer Purity | Inhibitor must be removed. | Inhibitor must be removed. Must be strictly anhydrous. | Inhibitors stop all polymerizations. Water terminates anionic chains. |
| Solvent Choice | Toluene, Benzene, DMF, DMSO | THF, Toluene, DMF (at low temps) | Choose solvents with low chain-transfer constants for high MW. For anionic, must be aprotic and purified. |
| Initiator Conc. | 0.1 - 1.0 mol% (vs. monomer) | 0.01 - 0.5 mol% (vs. monomer) | Radical: Higher conc. = lower MW. Anionic: MW is directly related to [Monomer]/[Initiator] ratio. |
| Temperature | 50 - 80 °C | -78 °C to 0 °C | Radical: Governs initiator decomposition rate. Anionic: Low temps needed to suppress side reactions[4][8]. |
Frequently Asked Questions (FAQs)
Q1: What kind of side reactions can occur during 3-MAN polymerization? A1: The nitrile group in 3-MAN is susceptible to side reactions, especially at higher temperatures or with certain initiators. In anionic polymerization, the initiator can attack the nitrile group, leading to chain branching or discoloration[4]. In radical polymerization, termination can occur not just by carbon-carbon coupling but also through complex disproportionation or carbon-nitrogen bond formation pathways, which can affect the polymer's end-group structure and thermal stability[6][7].
Q2: How can I characterize the resulting poly(this compound)? A2: Standard polymer characterization techniques apply.
-
Molecular Weight: Size Exclusion Chromatography (SEC/GPC) is the primary method for determining number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn)[9]. You will need to dissolve the polymer in a suitable solvent like DMF or THF.
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) is excellent for confirming the presence of key functional groups. You should see a strong, sharp peak around 2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch and peaks corresponding to the C-O-C (ether) linkage[9]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide more detailed structural information.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the glass transition temperature (Tg) and the thermal degradation profile of the polymer[9][10].
Q3: My reaction mixture turned yellow/brown. Is this normal? A3: Discoloration, particularly in anionic polymerization, often indicates side reactions involving the nitrile groups. Heating polyacrylonitrile can cause the nitrile groups to cyclize, forming conjugated ladder-like structures that are colored[11]. This can be minimized in anionic systems by running the polymerization at very low temperatures (e.g., -78 °C)[4]. Careful purification of the monomer can also reduce discoloration issues[5].
Caption: Decision tree for common polymerization issues.
References
- Nufarm Polymerization Inhibitors for Acrylonitrile. Nufarm.
- This compound: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Preventing polymerization of acrylonitrile derivatives during reaction. BenchChem Technical Support.
- Which side-reactions compromise nitroxide mediated polymerization?
- This compound, mixture of isomers. Sigma-Aldrich.
- This compound | C4H5NO | CID 5324713.
- Synthesis of ultra-high-molecular-weight polyacrylonitrile by anionic polymerization.
- Preparation and Characterization of Poly(acrylonitrile-methoxy polyethylene glycol (350) monoacrylate-lithium acrylate).
- Inhibition of polymerization of acrylonitrile.
- This compound | 60838-50-8. ChemicalBook.
- Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. MDPI.
- Polymerization of acrylonitrile.
- How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? Chemistry For Everyone via YouTube.
- Evidence for Polarity- and Viscosity-Controlled Domains in the Termination Reaction in the Radical Polymeriz
- Process for polymerizing methacrylonitrile.
- Precise Synthesis of Block Polymers Composed of Three or More Blocks by Specially Designed Linking Methodologies in Conjunction with Living Anionic Polymeriz
- Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Publishing.
- Evidence for Polarity- and Viscosity-Controlled Domains in the Termination Reaction in the Radical Polymerization of Acrylonitrile. Cambridge Open Engage.
- Anionic Polymerization of Acrylonitrile Using a Flow Microreactor System.
- Preparation and Characterization of Polyacrylonitrile in Aqueous Slurry Polymerization.
- Thermal Behavior of 8-methacryloxy-quinoline-Acrylonitrile Copolymers. Semantic Scholar.
- Polymerization of acrylonitrile in the presence of different solvents.
- Process for purifying acrylonitrile.
- Method for Purifying Polyacrylonitrile.
- Structure evolution and mechanism of polyacrylonitrile and related copolymers during the stabilization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2614119A - Inhibition of polymerization of acrylonitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3087919A - Process for polymerizing methacrylonitrile - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Navigating Base-Catalyzed Reactions: A Technical Support Guide to Minimizing Byproduct Formation
For Immediate Release
Introduction: Understanding the Roots of Byproduct Formation
Base-catalyzed reactions are fundamental to organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1] However, the very reactivity harnessed in these transformations can also lead to a variety of undesired side reactions.[2] Byproducts can arise from several sources, including self-condensation of starting materials, alternative reaction pathways, or further reaction and degradation of the desired product.[2][3] This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in base-catalyzed reactions?
A1: Byproduct formation is highly dependent on the specific reaction, but common side products include those from self-condensation, Cannizzaro reactions (for aldehydes without α-hydrogens), and multiple alkylations.[1][3] In aldol condensations, for instance, a frequent issue is the self-condensation of the enolizable aldehyde or ketone, leading to a mixture of products.[3]
Q2: How does the choice of base affect byproduct formation?
A2: The strength and steric hindrance of the base are critical factors. A strong base can increase the rate of the desired reaction but may also promote side reactions.[4] For example, using a strong base with an aldehyde lacking α-hydrogens can lead to the Cannizzaro reaction.[3] Conversely, a sterically hindered base, such as lithium diisopropylamide (LDA), can favor the formation of the kinetic enolate, leading to greater regioselectivity in alkylation reactions.[5] The stability of the conjugate acid of the base also plays a role; a weaker conjugate acid corresponds to a stronger base.[6][7]
Q3: Can temperature control help in reducing byproducts?
A3: Absolutely. Temperature is a crucial parameter for controlling reaction selectivity.[8][9] Lower temperatures often favor the kinetic product, which can be the desired outcome in certain reactions like regioselective enolate formation.[5] Conversely, higher temperatures can promote undesired dehydration in aldol additions or lead to catalyst deactivation.[8][10] However, for some reactions, an optimal higher temperature is necessary to overcome the activation energy and achieve a reasonable reaction rate.[8][11]
Q4: What role does the solvent play in minimizing side reactions?
A4: The solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[12][13][14] Polar aprotic solvents like DMSO or DMF can accelerate reactions involving anionic nucleophiles. The choice of solvent can also affect the equilibrium of a reaction; for instance, removing a byproduct like water can drive a condensation reaction to completion.[13]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in specific base-catalyzed reactions.
Guide 1: Aldol Condensation - Low Yield and Multiple Products
The aldol condensation is a powerful tool for C-C bond formation but is often plagued by low yields and a complex mixture of products.[1][15]
Issue: My crossed aldol condensation is producing a mixture of all four possible products.
Root Cause Analysis: This occurs when both carbonyl compounds can act as both the nucleophile (enolate) and the electrophile.
Solutions:
-
Strategic Reactant Selection:
-
Utilize a Non-Enolizable Electrophile: Employ an aldehyde or ketone without α-hydrogens (e.g., benzaldehyde, formaldehyde) as the electrophilic partner. This reactant can only accept the enolate, preventing self-condensation.[3][16]
-
Use a Highly Reactive Aldehyde: Aldehydes are generally more reactive electrophiles than ketones.[3]
-
-
Reaction Condition Optimization:
-
Directed Aldol Addition: Pre-form the enolate of the desired nucleophile using a strong, sterically hindered base like LDA at low temperature before adding the electrophilic carbonyl compound. This ensures that only one enolate is present in the reaction mixture.
-
Experimental Protocol: Directed Aldol Addition
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq.) in anhydrous THF at -78 °C.
-
Slowly add a solution of LDA (1.1 eq.) in THF dropwise to the ketone solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.0 eq.) dropwise to the enolate solution.
-
Continue stirring at -78 °C for the appropriate time, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Guide 2: Enolate Alkylation - Over-alkylation and Regioselectivity Issues
Alkylation of enolates is a cornerstone of organic synthesis, but controlling the extent and position of alkylation can be challenging.
Issue 1: My reaction is producing di- and poly-alkylated products instead of the desired mono-alkylated product.
Root Cause Analysis: The initially formed mono-alkylated product can still be deprotonated by the base present in the reaction mixture, leading to further alkylation.
Solutions:
-
Control Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent.
-
Strong, Non-Nucleophilic Base: Employ a strong base like LDA to rapidly and completely convert the starting ketone to its enolate before the alkylating agent is added. This minimizes the presence of unreacted base that could deprotonate the product.
-
Addition Order: Add the alkylating agent to the pre-formed enolate solution.
Issue 2: My alkylation is occurring at the wrong α-carbon (regioselectivity issue).
Root Cause Analysis: Unsymmetrical ketones can form two different enolates: the kinetic enolate (less substituted, forms faster) and the thermodynamic enolate (more substituted, more stable).[5]
Solutions & Data Summary:
| Condition | Base | Temperature | Solvent | Outcome |
| Kinetic Control | LDA, LiHMDS | Low (-78 °C) | Aprotic (THF) | Favors less substituted enolate |
| Thermodynamic Control | NaH, NaOEt, KOtBu | Higher (Room Temp to Reflux) | Protic or Aprotic | Favors more substituted enolate |
Experimental Protocol: Kinetically Controlled Enolate Alkylation
-
Follow steps 1-3 from the Directed Aldol Addition protocol to form the kinetic enolate.
-
Add the alkyl halide (1.0 eq.) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the product.
Conclusion
Minimizing byproduct formation in base-catalyzed reactions is a multifactorial challenge that requires careful consideration of reactants, base, solvent, and temperature. By understanding the underlying principles of these reactions and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and selectivity of their synthetic efforts. This leads to higher yields of the desired product, simplifies purification processes, and ultimately accelerates the pace of research and development.[17]
References
- Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions Source: RSC Publishing URL:[Link]
- Title: On Byproducts and Side Products Source: Organic Process Research & Development URL:[Link]
- Title: Solvent effects Source: Wikipedia URL:[Link]
- Title: 8.4 Solvent Effects Source: Chemistry LibreTexts URL:[Link]
- Title: Solvent Effects in the Base-Catalyzed Oxidation of Mercaptans with Molecular Oxygen Source: The Journal of Organic Chemistry URL:[Link]
- Title: How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?
- Title: Factors Affecting Acid and Base Strength Source: Solubility of Things URL:[Link]
- Title: Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces Source: ResearchG
- Title: Carbonyl Condensation Reactions Source: Fiveable URL:[Link]
- Title: Chemistry Innovations to Reduce Byproduct Waste Source: University of Guelph URL:[Link]
- Title: Selective alkylation of organic compounds Source: MedCrave online URL:[Link]
- Title: Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons.
- Title: Aldol Condensation Practice Problems With Answers Source: Welcome Home Vets of NJ URL:[Link]
- Title: Selectivity in C-alkylation of dianions of protected 6-methyluridine Source: PubMed Central URL:[Link]
- Title: meta-Selective C–H Bond Alkylation with Secondary Alkyl Halides Source: Journal of the American Chemical Society URL:[Link]
- Title: Impact of Temperature on Reaction Rate in Catalytic Reactions Source: ResearchG
- Title: 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates Source: Chemistry LibreTexts URL:[Link]
- Title: Reaction conditions tune catalytic selectivity Source: ScienceDaily URL:[Link]
- Title: Selectivity of catalysts at different temperatures.
- Title: mod07lec50 - Regioselectivity of alkylation reactions Source: YouTube URL:[Link]
- Title: ALDOL CONDENS
- Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL:[Link]
- Title: Aldol Condens
- Title: 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes Source: Chemistry LibreTexts URL:[Link]
- Title: Selective sp3 C–H alkylation via polarity-match-based cross-coupling Source: Princeton University URL:[Link]
- Title: Green chemistry for chemical synthesis Source: PNAS URL:[Link]
- Title: Temperature effects on the catalytic efficiency, rate enhancement, and transition state affinity of cytidine deaminase, and the thermodynamic consequences for catalysis of removing a substr
- Title: Aldol Condensation Reaction Shortcut Source: YouTube URL:[Link]
- Title: Lecture 1 Base Catalyzed Reactions I Source: NPTEL Archive URL:[Link]
- Title: Guided Desaturation of Unactivated Aliph
- Title: 2.5.3: Factor Affecting Brønsted Acidity and Basicity Source: Chemistry LibreTexts URL:[Link]
- Title: What are the factors that affect acid-base strengths? Source: Quora URL:[Link]
- Title: Macrocyclization Reactions at High Concentration (≥0.2M)
- Title: Basicity Is Another Word For "Stability Of A Lone Pair Of Electrons" Source: Master Organic Chemistry URL:[Link]
- Title: Factors affecting acid strength Source: Khan Academy URL:[Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 17. Chemistry Innovations to Reduce Byproduct Waste | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
Technical Support Center: Flow Chemistry for 3-Methoxyacrylonitrile Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the continuous flow synthesis of 3-Methoxyacrylonitrile. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in scientific principles and practical field experience. The synthesis of this compound, a crucial intermediate in pharmaceuticals, presents significant safety and control challenges in traditional batch processes.[1] By transitioning to flow chemistry, we can mitigate these risks, improve efficiency, and achieve greater control over the reaction.
This guide is designed to be a dynamic resource, offering solutions to common problems and answers to frequently asked questions. It is structured to provide not just instructions, but a deeper understanding of the causality behind each experimental choice, ensuring a self-validating and robust protocol.
Part 1: Critical Safety Protocols & Hazard Awareness
Before initiating any experiment, a thorough understanding of the hazards associated with the reagents is paramount. Both the precursor, acrylonitrile, and the product, this compound, are hazardous materials.
Question: What are the primary hazards of this compound and its precursors?
Answer:
-
This compound (C₄H₅NO): This compound is classified as harmful if swallowed, inhaled, or in contact with the skin (Acute Toxicity, Category 4).[2] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[2][3] All handling must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Acrylonitrile (C₃H₃N): The primary precursor is a highly flammable liquid whose vapors can form explosive mixtures with air.[4] It is acutely toxic if swallowed, inhaled, or via skin contact. A significant, non-obvious hazard is its tendency for spontaneous and violent polymerization when exposed to basic materials (like sodium hydroxide), acids, light, or certain catalysts, which can lead to a runaway reaction.[5]
Table 1: Hazard Summary and Recommended PPE
| Compound | Hazard Classifications | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| This compound | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | GHS07 (Exclamation Mark) | Chemical safety goggles, face shield, nitrile gloves (double-gloved recommended), flame-retardant lab coat.[6] |
| Acrylonitrile | Flammable Liq. 2, Acute Tox. 3 (Oral, Dermal, Inhalation), Carc. 1B, Eye Damage 1, Skin Irrit. 2, Skin Sens. 1B | GHS02 (Flame), GHS06 (Skull and Crossbones), GHS08 (Health Hazard) | Chemical safety goggles, face shield, chemically resistant gloves (e.g., Viton or barrier laminate), flame-retardant and chemical-resistant apron/lab coat, work in a certified fume hood.[5] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the transition from batch to flow synthesis for this compound.
Question: Why is flow chemistry a safer and more efficient method for synthesizing this compound?
Answer: The traditional synthesis starting from acrylonitrile and methanol can be highly exothermic.[1][7]
-
Enhanced Safety: Flow reactors utilize small-diameter tubing, which provides a very high surface-area-to-volume ratio.[8] This allows for near-instantaneous heat dissipation, preventing the buildup of thermal energy that could lead to a dangerous runaway reaction—a significant risk in large-scale batch reactors.[7][8] Furthermore, only a small quantity of hazardous material is reacting at any given moment, minimizing the potential impact of any process upset.[8]
-
Superior Control & Consistency: Flow chemistry systems offer precise, automated control over critical parameters such as temperature, pressure, reagent stoichiometry, and residence time.[8][9] This level of control is difficult to achieve in a batch reactor, where thermal and concentration gradients are common. The result is a more consistent product quality and yield.
-
Improved Yield and Purity: The plug-flow nature of these reactors minimizes back-mixing, which can lead to the formation of by-products like acetonitrile and hydrogen cyanide in acrylonitrile reactions.[10][11] This enhanced selectivity often translates to higher yields and purity, simplifying downstream processing.
Question: What are the typical starting materials and reaction conditions?
Answer: The most common synthesis involves the reaction of acrylonitrile with methanol.[1] This reaction is typically performed in the presence of a catalyst. While specifics can vary, a key advantage of flow chemistry is the ability to rapidly screen and optimize conditions. A design of experiments (DoE) approach is highly recommended to efficiently map the parameter space.[8]
Question: How is the reaction initiated and controlled in a flow setup?
Answer: Reagents are introduced into the system using precise syringe or HPLC pumps. They are combined at a T-mixer or similar junction before entering a temperature-controlled reactor coil. The reaction is "on" when the pumps are running and "off" when they are stopped, providing immediate control. A back-pressure regulator is used to maintain pressure, which can keep reagents in the liquid phase above their atmospheric boiling points, allowing for higher reaction temperatures and accelerated rates.
Part 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Causes | Recommended Solutions & Explanations |
| 1. Incorrect Stoichiometry | The ratio of methanol to acrylonitrile is critical. Verify pump calibration by pumping a solvent of known density and weighing the output over a set time. Adjust flow rates to achieve the desired molar ratio. |
| 2. Insufficient Residence Time | The reaction may not have enough time to proceed to completion. Solution: Decrease the total flow rate (while maintaining the correct molar ratio) to increase the time reagents spend in the heated reactor coil. Alternatively, use a longer reactor coil. |
| 3. Inadequate Temperature | The activation energy for the reaction is not being met. Solution: Incrementally increase the reactor temperature. The superior heat transfer of a flow reactor allows for safe exploration of higher temperatures that would be risky in batch.[7] |
| 4. Catalyst Degradation | If using a solid-phase catalyst, it may have deactivated. If using a liquid-phase catalyst, it may be impure or degraded. Solution: For packed-bed reactors, replace the catalyst. For homogeneous catalysts, use a fresh, high-purity source. |
Issue 2: Reactor Clogging or Pressure Spikes
| Possible Causes | Recommended Solutions & Explanations |
| 1. Acrylonitrile Polymerization | This is a serious safety concern. Traces of incompatible materials (e.g., bases, strong acids) in the reagent lines or reactor can initiate polymerization. Acrylonitrile is known to polymerize hazardously.[5] Solution: Immediately stop the pumps. Flush the system with a compatible, inhibited solvent. Meticulously clean all reagent lines and the reactor. Ensure all reagents are free from contaminants and that the acrylonitrile contains the appropriate inhibitor. |
| 2. Product or Byproduct Precipitation | The product or a byproduct may be insoluble in the reaction solvent at the operating temperature or as it cools post-reaction. Solution: Analyze the precipitate to identify it. You may need to increase the reaction temperature, change the solvent, or add a co-solvent to improve solubility. |
| 3. Back-Pressure Regulator Malfunction | The regulator may be stuck or blocked. Solution: Carefully and safely depressurize the system. Disconnect and clean the back-pressure regulator according to the manufacturer's instructions. |
Issue 3: Inconsistent Product Purity (Verified by GC/NMR)
| Possible Causes | Recommended Solutions & Explanations |
| 1. Fluctuating Pump Performance | Inconsistent flow from pumps will lead to fluctuating stoichiometry and residence times, causing variable product quality. Solution: Check for air bubbles in the pump lines and degas your reagents. Service or replace pump seals if necessary. Use high-quality pumps designed for chemical synthesis. |
| 2. Temperature Instability | Hot spots or temperature fluctuations within the reactor will lead to the formation of byproducts. Solution: Ensure the reactor coil is fully and uniformly immersed in the heating bath or that the heating block is making good contact. Use a calibrated temperature controller. |
| 3. Insufficient Mixing | If reagents are not mixed properly before entering the reactor, localized areas of incorrect stoichiometry can lead to side reactions. Solution: Use an efficient micromixer at the T-junction. For some reactions, a coiled tube reactor itself provides sufficient mixing (via Dean flow), but an active mixer is more robust.[9] |
Part 4: Experimental Protocol & Workflow
This section provides a generalized, step-by-step protocol for the flow synthesis of this compound.
Step 1: Reagent Preparation
-
Prepare a solution of acrylonitrile in a suitable solvent (e.g., methanol itself or a co-solvent like THF).
-
Prepare a solution of methanol with the chosen catalyst (if using a homogeneous catalyst).
-
Degas both solutions by sparging with an inert gas (N₂ or Ar) or via sonication to prevent pump cavitation.
Step 2: Flow System Setup
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Ensure all fittings are secure and chemically compatible with the reagents.
-
Pressurize the system with a solvent and check for leaks before introducing reagents.
Step 3: Reaction Execution
-
Set the reactor bath/heater to the target temperature (e.g., 60-100 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 5-10 bar) to prevent boiling.
-
Begin pumping the solvent through the system to pre-heat and stabilize it.
-
Simultaneously switch the pump inlets from the solvent to the reagent solutions to begin the reaction.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
Step 4: Product Collection & Workup
-
Collect the reactor output in a flask containing a quench solution (e.g., a mild acid or buffer) to neutralize the catalyst and stop the reaction.
-
Once collection is complete, switch the pumps back to pumping solvent to flush the reactor.
-
Analyze the crude product using GC, TLC, or NMR to determine conversion and purity.
-
Perform standard extraction and purification (e.g., distillation) as required.
Workflow Diagram: Continuous Synthesis of this compound
Caption: Workflow for the continuous flow synthesis of this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Zhang, W., et al. (2016). Anionic Polymerization of Acrylonitrile Using a Flow Microreactor System.
- PubChem. This compound.
- Al-Absi, R. S., et al. (2021). Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. MDPI. [Link]
- Kotecha, A., & Pal, A. (2018).
- AM Technology. Continuous Flow Reactor Systems: A Guide. [Link]
- Al-Absi, R. S., et al. (2021). Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing.
- Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile. [Link]
- Delville, M. M. E., et al. (2016). Synthesis of Methoxyisopropyl (MIP)-Protected ( R )-Mandelonitrile and Derivatives in a Flow Reactor.
- Kyprianou, M., et al. (2021). Flow chemistry and the synthesis of energetic materials.
- Delville, M. M. E., et al. (2012). Synthesis of Methoxyisopropyl (MIP)-Protected ( R )-Mandelonitrile and Derivatives in a Flow Reactor. Radboud Repository. [Link]
- Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
- Li, J., et al. (2022).
- Gérardy, R., et al. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Link]
- Guangzhou Institute of Chemistry of CAS. (2000). Noval process for synthesizing 3,3-dialkoxyl propionitrile.
- Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile. DigitalOcean. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. amt.uk [amt.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-Methoxyacrylonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a versatile building block, 3-methoxyacrylonitrile is instrumental in synthesizing a range of valuable compounds, particularly in the pharmaceutical industry.[1] This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for common synthetic transformations involving this reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the handling and use of this compound in catalytic reactions.
Q1: What are the critical safety and handling considerations for this compound?
A1: this compound is a hazardous chemical and requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[2]
Key Safety Protocols:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Physical Properties Summary:
| Property | Value | Source |
| CAS Number | 60838-50-8 | |
| Molecular Formula | C₄H₅NO | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Density | ~0.99 g/mL at 25 °C | |
| Boiling Point | 189 °C | [1] |
| Flash Point | 76 °C (closed cup) |
Q2: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with an aryl halide. What is a good starting point for catalyst and ligand selection?
A2: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, but their success is highly dependent on the catalytic system.[3] The choice of catalyst and ligand modulates the catalyst's reactivity, stability, and selectivity.[4]
Recommended Starting Points:
-
Palladium Pre-catalyst: For many standard cross-coupling reactions, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(PPh₃)₂ are robust and commercially available starting points.[5][6] Pd(OAc)₂ is also a common choice, often paired with a phosphine ligand. The key step is the in situ generation of the active Pd(0) species.[3]
-
Ligands: The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
For simple substrates: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[7]
-
For more challenging substrates (e.g., sterically hindered or electron-rich/poor): More sophisticated biaryl phosphine ligands (e.g., SPhos, XPhos) or chelating phosphines (e.g., DPPF, Xantphos) can dramatically improve reaction outcomes by enhancing catalyst stability and activity.[3]
-
-
Base and Solvent: A base is required to facilitate transmetalation (in Suzuki) or regenerate the catalyst (in Heck). Common choices include K₂CO₃, K₃PO₄, or organic bases like triethylamine (NEt₃). The solvent must be appropriate for the specific reaction type and temperature; common choices include toluene, DMF, and dioxane.[5][8]
Q3: My Heck reaction is failing. The yield is low and a black precipitate has formed in the reaction vessel. What's causing this and how can I fix it?
A3: The formation of a black precipitate is a classic sign of palladium catalyst decomposition, where the soluble Pd(0) or Pd(II) species agglomerate into inactive palladium black nanoparticles.[4] This is a common failure mode, especially at elevated temperatures.
Causality and Troubleshooting Workflow:
// Nodes Start [label="Low Yield & Black Precipitate\n(Palladium Black Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Cause: High Temperature\nLigand Dissociation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause: Oxidative Instability\n(Air Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause: Ineffective Ligand\nPoor Pd Stabilization", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Solution 1: Temperature Optimization\nReduce reaction temperature.\nScreen temps (e.g., 80-120°C).[4]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Solution 2: Ensure Inert Atmosphere\nDegas solvents properly.\nUse Schlenk line or glovebox.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Solution 3: Change Ligand\nUse bulkier/electron-rich ligands\n(e.g., Buchwald-type ligands).\nOr use chelating phosphines (e.g., dppf).[3]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4 [label="Solution 4: Increase Ligand Loading\nAdd a slight excess of free ligand\nto shift equilibrium away from dissociation.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3;
Cause1 -> Sol1; Cause2 -> Sol2; Cause3 -> Sol3; Cause3 -> Sol4; } } Caption: Troubleshooting workflow for palladium catalyst decomposition.
Detailed Explanation:
-
High Temperature: Triphenylphosphine ligands can dissociate from the palladium center at high temperatures. The resulting "naked" palladium atoms are unstable and aggregate.[4] Running a temperature screen is crucial to find the optimal balance between reaction rate and catalyst stability.[4]
-
Oxidative Instability: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere can lead to oxidation and subsequent decomposition.
-
Ineffective Ligand: For challenging substrates, a simple ligand like PPh₃ may not provide sufficient steric bulk or electronic stabilization to keep the palladium complex soluble and active throughout the catalytic cycle. Switching to more robust ligands is often the solution.[3]
Q4: I am attempting to synthesize a substituted pyrazole from this compound and a hydrazine derivative. What catalytic conditions are recommended?
A4: The synthesis of pyrazoles from 1,3-dicarbonyl precursors or their synthetic equivalents (like this compound) and hydrazines is a well-established transformation. This reaction is typically a condensation-cyclization sequence that can be promoted by either acid or base catalysis.
-
Acid Catalysis: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids can be used. The acid protonates the methoxy group, facilitating its elimination as methanol and promoting the subsequent cyclization. Acetic acid is a common and effective choice, often serving as both the catalyst and the solvent.
-
Base Catalysis: In some cases, a base can be used to deprotonate the hydrazine, increasing its nucleophilicity for the initial attack on the nitrile or the double bond. However, for this specific substrate, acid catalysis is generally more direct.
The use of this compound for synthesizing 5-amino-1-hydroxyethylpyrazole is a known application in pharmaceutical manufacturing, highlighting the industrial relevance of this transformation.[1]
Section 2: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of an aryl bromide with an arylboronic acid, using this compound as a representative substrate (if it were functionalized with a halide). The principles are broadly applicable.
Materials:
-
Aryl Halide (e.g., 4-bromobenzonitrile) (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous Solvent (e.g., Toluene/H₂O mixture or Dioxane)
Procedure:
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a biphasic mixture like Toluene:Ethanol:Water (e.g., 4:1:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 3: Visualized Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative\nAddition", shape=plaintext, fontname="Arial Black"]; PdII_1 [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; TM [label="Transmetalation", shape=plaintext, fontname="Arial Black"]; PdII_2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=plaintext, fontname="Arial Black"];
// Invisible nodes for labels R1X [label="R¹-X", shape=plaintext]; Boronic [label="R²-B(OR)₂\n+ Base", shape=plaintext]; Product [label="R¹-R²", shape=plaintext, fontname="Arial Black", fontsize=12];
// Edges Pd0 -> OA [dir=none]; OA -> PdII_1; PdII_1 -> TM [dir=none]; TM -> PdII_2; PdII_2 -> RE [dir=none]; RE -> Pd0;
// Input/Output Edges R1X -> OA [label="Aryl Halide"]; Boronic -> TM [label="Boronic Acid"]; RE -> Product; } } Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- This compound: Properties, Applications, and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound, mixture of isomers 60838-50-8. Sigma-Aldrich.
- Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. University of Tennessee Honors Thesis Projects.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- This compound | C4H5NO | CID 5324713. PubChem - NIH.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. MDPI.
- Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing and Controlling Exothermic Events in 3-Methoxyacrylonitrile Reactions
This guide is designed for researchers, scientists, and drug development professionals working with 3-Methoxyacrylonitrile. Its purpose is to provide expert-driven technical support, troubleshooting advice, and best practices for managing and controlling the exothermic risks associated with this reactive intermediate. The information herein is synthesized from established chemical safety principles and process control strategies to ensure both experimental success and operational safety.
Section 1: Frequently Asked Questions (FAQs) - Foundational Safety Knowledge
This section addresses the fundamental principles underlying the thermal hazards of this compound. Understanding these concepts is the first step toward designing safer experiments.
Q1: What specific chemical features of this compound make its reactions potentially hazardous?
A: The primary hazard originates from the acrylonitrile functional group. This moiety contains a carbon-carbon double bond conjugated with a carbon-nitrogen triple bond (nitrile), making it highly susceptible to exothermic reactions. Key factors include:
-
Exothermic Polymerization: Like its parent compound, acrylonitrile, this compound has the potential for rapid, uncontrolled polymerization. The heat of polymerization for acrylonitrile is substantial (17.3 kcal/gram-mole), and this exothermic process can initiate a thermal runaway if not properly controlled[1].
-
Reactive Nitrile Group: The electrophilic carbon of the nitrile group is a target for strong nucleophiles (e.g., Grignard reagents, organolithiums, metal hydrides)[2]. These additions are often highly exothermic.
-
Exothermic Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid, especially under forcing acidic or basic conditions with heating, can also release significant energy[2][3].
-
Thermal Decomposition: Upon heating, the nitrile groups in polyacrylonitrile can undergo an exothermic intramolecular cyclization reaction[4]. This highlights the inherent thermal instability of the functional group itself.
Q2: What is a "thermal runaway," and why is it a critical concern in chemical synthesis?
A: A thermal runaway is a hazardous situation that begins when the heat generated by an exothermic reaction surpasses the rate of heat removal from the system[5]. This imbalance creates a dangerous feedback loop:
-
Excess heat raises the reaction mixture's temperature.
-
The increased temperature accelerates the reaction rate.
-
The faster reaction rate generates heat even more rapidly.
An approximate rule of thumb is that the reaction rate, and thus heat generation, can double for every 10°C rise in temperature[5]. This can lead to a catastrophic failure of the reaction vessel, release of toxic and flammable materials, and potential for fire or explosion[5][6].
Q3: Beyond the reagent choice, what are the common operational triggers for an uncontrolled exotherm?
A: Several operational factors can precipitate a thermal event:
-
Loss of Cooling: Failure of a cooling system (e.g., chiller malfunction, inadequate coolant flow) is a primary cause of runaway reactions. Without effective heat removal, even a moderately exothermic process can become uncontrollable[7].
-
Incorrect Reagent Addition Rate: Adding a reactive substrate too quickly can generate heat faster than the cooling system can dissipate it, leading to accumulation of both heat and unreacted reagent[7].
-
Accumulation of Reagents: If a reaction has an induction period or fails to initiate at a low temperature, reactants can build up. A subsequent, small increase in temperature can then trigger a very rapid reaction of the accumulated materials, overwhelming the system[5].
-
Insufficient Agitation: Poor mixing can create localized "hot spots" where the reaction temperature is much higher than what the probe measures. This can accelerate decomposition or side reactions, initiating a runaway.
Q4: I have a protocol that works safely at a 1-gram scale. What are the risks of scaling it directly to 100 grams?
A: Direct scaling is extremely dangerous due to the "surface-area-to-volume ratio" problem. As you increase the scale of a reaction:
-
The volume of the reaction mixture (which dictates total heat generation) increases cubically (by a factor of 100 in your example).
-
The surface area of the reactor (which dictates heat removal) increases only squarely.
This disparity means that the system's ability to cool itself becomes dramatically less efficient at a larger scale[5][7]. A reaction that is easily managed in a small flask can quickly become an uncontrollable runaway in a large reactor because the heat cannot be removed effectively.
Section 2: Troubleshooting Guide - Responding to Specific Exothermic Events
This guide provides actionable steps for specific emergency scenarios. These procedures should be reviewed and understood before beginning any experiment.
Scenario 1: Unexpected Temperature Spike During Reagent Addition
-
Q: I am slowly adding a Grignard reagent to this compound, and the reactor temperature is climbing rapidly past my set point, even with full cooling. What should I do right now?
-
A: Execute an immediate shutdown protocol.
-
STOP REAGENT ADDITION: Immediately stop the pump or close the addition funnel. This is the most critical first step to prevent adding more fuel to the reaction.
-
MAXIMIZE COOLING: Ensure the reactor's cooling system is operating at maximum capacity. If available, have a secondary cooling bath (e.g., ice/water or dry ice/acetone) ready to apply to the exterior of the flask.
-
ALERT PERSONNEL: Inform colleagues and your lab supervisor of the situation immediately. Do not handle the situation alone.
-
PREPARE FOR QUENCH: If the temperature continues to rise uncontrollably, be prepared to execute your pre-planned emergency quench procedure. This may involve adding a pre-chilled, non-reactive solvent to dilute the reaction or adding a specific quenching agent.
-
DO NOT INCREASE STIRRING: While good agitation is important, a sudden, drastic increase in stirring speed could increase the reaction rate by mixing unreacted pockets of reagents. Maintain the current stirring rate unless it is clearly inadequate.
-
Scenario 2: Runaway Exotherm During Aqueous Workup
-
Q: My reaction with LiAlH₄ appeared complete. I am now quenching the reaction by adding water, and the mixture is boiling violently and pressurizing the flask. What is happening?
-
A: You are experiencing an uncontrolled quench of excess, highly reactive hydride. Adding water directly to a large amount of unreacted LiAlH₄ is extremely exothermic and generates flammable hydrogen gas.
-
Immediate Action: If safe to do so, cease addition and vent any pressure buildup through the top of the condenser. Cool the flask externally with an ice bath.
-
Corrective Procedure (Fieser Workup): The standard and much safer method for quenching LiAlH₄ is the Fieser workup. For 'X' grams of LiAlH₄ used, add the following sequentially and slowly with vigorous stirring and cooling[8]:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Expert Insight: A "reverse quench" is often safer for large-scale reactions. Here, the reaction mixture is added slowly to a separate, well-stirred and cooled flask containing the quenching solution. This ensures the reactive species is never in excess.
-
Section 3: Best Practices & Validated Protocols
Proactive safety design is superior to reactive emergency response. The following protocols and insights are designed to build safety into your experimental workflow.
Protocol 3.1: Pre-Reaction Thermal Hazard Assessment
Causality: Before any scale-up, you must understand the thermal potential of your specific reaction. Literature values for related compounds are a guide, but experimental data is essential for a robust safety assessment.
Methodology: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature and energy of the desired reaction and any potential decomposition events.
-
Sample Preparation: Carefully prepare a sample containing a stoichiometric mixture of your reactants (e.g., this compound and your nucleophile) in the reaction solvent within a high-pressure DSC pan.
-
DSC Program:
-
Ramp the temperature slowly (e.g., 2-5 °C/min) from your planned starting temperature to well beyond your intended reaction temperature (e.g., up to 250-300 °C).
-
The resulting thermogram will show exothermic peaks. The first peak likely corresponds to your desired reaction, while subsequent, higher-temperature peaks indicate potentially dangerous decomposition pathways[9].
-
-
Analysis: Use the data to determine the "Time to Maximum Rate" (TMR) and ensure there is a sufficient temperature gap between the end of your process temperature and the onset of any decomposition exotherm.
Protocol 3.2: Implementing Controlled Reagent Addition
Causality: To prevent reagent accumulation and ensure the reaction rate never exceeds the cooling capacity, a semi-batch approach with automated control is the industry standard for managing exothermic processes[7].
Methodology: Automated Laboratory Reactor Setup
-
Assemble the Reactor: Use a jacketed glass reactor connected to a thermostat/chiller for precise temperature control.
-
Connect Dosing Pump: Use a syringe pump or peristaltic pump to deliver the limiting reagent.
-
Implement Safety Controls: Connect the temperature probe, chiller, and pump to a control system.
-
Program Safety Limits:
-
Set the desired internal reaction temperature (e.g., T_set = 20 °C).
-
Define a maximum allowable temperature (e.g., T_max = 25 °C).
-
Program the controller to automatically stop the dosing pump if the internal temperature exceeds T_max[7]. Dosing should only resume once the temperature has dropped back below a safe threshold.
-
This creates a self-validating system where the reaction's own heat generation controls the addition rate.
-
Expert Insight: The Inherent Safety of Flow Chemistry
For highly exothermic or hazardous reactions, transitioning from batch to continuous flow chemistry offers significant safety advantages[10]. Flow reactors utilize small-diameter tubing, which provides an extremely high surface-area-to-volume ratio. This allows for near-instantaneous heat removal, preventing the temperature from rising significantly even during very fast, exothermic reactions[11][12][13]. The small internal volume (hold-up) of the reactor also means that any potential incident is minimized to a very small quantity of material[11].
Section 4: Data & Visualization
Table 1: Key Safety & Physical Properties
This table summarizes critical data for this compound and its parent compound, Acrylonitrile, to inform risk assessment.
| Property | This compound | Acrylonitrile (for comparison) | Source(s) |
| CAS Number | 60838-50-8 | 107-13-1 | [14][15] |
| Molecular Weight | 83.09 g/mol | 53.06 g/mol | [14] |
| Boiling Point | 189 °C | 77 °C | [16] |
| Flash Point | 76 °C (169 °F) - Closed Cup | -1 °C (30 °F) - Closed Cup | [14][17][18] |
| Heat of Polymerization | Data not available, assume similar high risk | 17.3 kcal/gram-mole (72.4 kJ/mol) | [1] |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin/eye irritation. | Highly flammable, Toxic, Carcinogen. | [19][20] |
Diagrams: Workflows & Setups
Caption: Emergency decision workflow upon detecting an unexpected exotherm.
Caption: Automated reactor setup with a safety interlock.
Section 5: References
-
Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile. [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
-
Gemo, N., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
-
PharmaFeatures. (2025). Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties, Applications, and Synthesis. [Link]
-
INEOS Group. (n.d.). Acrylonitrile - Product Stewardship Summary and Safe Handling Guide. [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Acrylonitrile. [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
-
Unigel. (2021). SAFETY DATA SHEET - ACRYLONITRILE. [Link]
-
Ineos. (n.d.). Acrylonitrile Safe Storage and Handling Guide. Scribd. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
MDPI. (n.d.). Thermal and Calorimetric Evaluations of Polyacrylonitrile Containing Covalently-Bound Phosphonate Groups. [Link]
-
Leslie, J. M. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. [Link]
-
eBay. (n.d.). This compound (Mixture of Isomers), 98.5%, 100ml. [Link]
-
Semantic Scholar. (n.d.). Thermal Behavior of 8-methacryloxy-quinoline-Acrylonitrile Copolymers. [Link]
-
Journal of Thermal Engineering. (2016). CHEMICAL AND THERMAL INVESTIGATIONS OF ELECTROSPUN POLYACRYLONITRILE NANOFIBERS INCORPORATED WITH VARIOUS NANOSCALE INCLUSIONS. [Link]
Sources
- 1. ineos.com [ineos.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cedrec.com [cedrec.com]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jten.yildiz.edu.tr [jten.yildiz.edu.tr]
- 10. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. 3-甲氧基丙烯腈,异构体混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 15. chemos.de [chemos.de]
- 16. nbinno.com [nbinno.com]
- 17. This compound (Mixture of Isomers), 98.5%, 100ml | eBay [ebay.com]
- 18. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 19. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. unigel.com.br [unigel.com.br]
Validation & Comparative
A Comparative Analysis of Reactivity: 3-Methoxyacrylonitrile vs. Acrylonitrile for the Synthetic Chemist
Introduction
In the landscape of synthetic chemistry, α,β-unsaturated nitriles are cornerstone building blocks, prized for their versatile reactivity. Acrylonitrile (H₂C=CHCN), a commodity chemical, is perhaps the most fundamental member of this class, widely employed as a Michael acceptor and a dienophile. Its reactivity is dominated by the powerful electron-withdrawing nature of the nitrile group, which renders the β-carbon highly electrophilic.
This guide delves into a comparative analysis of acrylonitrile and its substituted derivative, 3-methoxyacrylonitrile (CH₃OCH=CHCN). The introduction of a methoxy group at the 3-position (β-position) fundamentally alters the electronic landscape of the molecule, creating a nuanced reactivity profile. While direct kinetic comparisons under identical conditions are sparse in the literature[1], a robust understanding of their relative reactivity can be derived from first principles and analysis of published synthetic applications.
This document aims to provide researchers, scientists, and drug development professionals with a detailed, mechanistically-grounded comparison. We will dissect the electronic and steric differences between these two reagents, explore their comparative performance in key chemical transformations like Michael additions and cycloadditions, and provide actionable experimental protocols for their evaluation.
Section 1: Structural and Electronic Analysis
The fundamental difference in reactivity between acrylonitrile and this compound originates from their distinct electronic structures. While both possess a strong electron-withdrawing nitrile group, the 3-methoxy group introduces a countervailing electron-donating effect.
The methoxy group exhibits a dual electronic nature: it is inductively electron-withdrawing (-I effect) due to the high electronegativity of the oxygen atom, but it is also a potent electron-donating group through resonance (+R or +M effect) by delocalizing one of its lone pairs into the π-system.[2][3] In the context of an alkene, the resonance effect is dominant and significantly increases the electron density of the double bond.
In acrylonitrile , the nitrile group's inductive and resonance effects work in concert to withdraw electron density from the C=C double bond, making the β-carbon highly electron-deficient and thus a potent electrophile.
In This compound , the electron-donating resonance from the methoxy group pushes electron density onto the β-carbon, directly opposing the withdrawing effect of the nitrile. This significantly reduces the electrophilicity of the β-carbon compared to that in acrylonitrile.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Acrylonitrile |
| CAS Number | 60838-50-8[4][5] | 107-13-1 |
| Molecular Formula | C₄H₅NO[5][6] | C₃H₃N |
| Molar Mass | 83.09 g/mol [5][6] | 53.06 g/mol |
| Boiling Point | 189 °C[6] | 77 °C |
| Density | ~0.99 g/mL at 25 °C[6] | 0.806 g/mL at 20 °C |
| Appearance | Clear to slightly yellow liquid[4][6] | Colorless, volatile liquid |
Section 2: Comparative Reactivity in Michael Additions
The Michael addition, or conjugate 1,4-addition, is a hallmark reaction for α,β-unsaturated systems.[7] The reaction rate is highly sensitive to the electrophilicity of the β-carbon.
Mechanistic Implications:
-
Acrylonitrile: As a potent Michael acceptor, acrylonitrile reacts readily with a wide range of soft nucleophiles, including amines, thiols, and carbanions, often under mild, base-catalyzed conditions.[8][9][10]
-
This compound: Due to the attenuated electrophilicity of its β-carbon, this compound is expected to be a significantly less reactive Michael acceptor. Consequently, driving reactions to completion may require stronger nucleophiles, more forceful catalysts, higher temperatures, or longer reaction times compared to analogous reactions with acrylonitrile. While this reduced reactivity can be a disadvantage, it can also be exploited for achieving greater selectivity in complex molecules with multiple electrophilic sites.
Table 2: Representative Michael Addition Reaction Conditions
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |
| Acrylonitrile | Methanol | 10% K₂CO₃/ZSM-5, 65°C, 5h | 3-Methoxypropanenitrile | 98.3% | [9] |
| Acrylonitrile | Benzylamine | Neat, Microwave, 150°C, 3h | 3-(Benzylamino)propanenitrile | 98% (analog) | [11] |
| Acrylonitrile | Thiophenol | Triethylammonium acetate | S-adduct | (Not specified) | [12] |
| This compound | Hydrazine | Ethanol, Reflux | 3-Aminopyrazole | (Not specified) | [6] |
Note: The data illustrates typical conditions and should not be used for direct rate comparison due to differing nucleophiles and reaction setups.
Experimental Protocol: Comparative Kinetic Analysis of Michael Addition
This protocol outlines a method to quantitatively compare the reactivity of this compound and acrylonitrile with a common nucleophile, such as benzylamine, using ¹H NMR spectroscopy to monitor reaction progress.
Objective: To determine the relative rate constants for the aza-Michael addition of benzylamine to acrylonitrile and this compound.
Materials:
-
Acrylonitrile (inhibitor-free)
-
This compound (mixture of isomers)
-
Benzylamine (freshly distilled)
-
Anhydrous DMSO-d₆
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, syringes, standard glassware
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 M stock solution of benzylamine in DMSO-d₆.
-
Prepare a 1.0 M stock solution of the internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d₆.
-
-
Reaction Setup (Perform two separate experiments in parallel):
-
To a clean, dry NMR tube, add 400 µL of DMSO-d₆.
-
Add 50 µL of the internal standard stock solution.
-
Add 50 µL of the benzylamine stock solution (Final concentration: 0.1 M).
-
Cap the NMR tube, shake gently, and acquire a pre-reaction (t=0) ¹H NMR spectrum.
-
Initiate the reaction by adding 50 µL of a 1.0 M stock solution of the respective Michael acceptor (acrylonitrile or this compound) in DMSO-d₆ (Final concentration: 0.1 M).
-
-
Kinetic Monitoring:
-
Immediately after adding the Michael acceptor, start a timer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for acrylonitrile, potentially every 30 minutes for this compound, adjust based on observed rate).
-
Continue monitoring until the reaction is >90% complete or until the rate has slowed significantly.
-
-
Data Analysis:
-
For each time point, determine the concentration of the starting materials by integrating their characteristic peaks relative to the integral of the internal standard.
-
Plot the concentration of the Michael acceptor versus time.
-
Determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (likely second-order).
-
Compare the calculated rate constants to determine the relative reactivity.
-
Causality: The choice of an internal standard is crucial for accurate quantification via NMR. DMSO-d₆ is selected as the solvent for its ability to dissolve all reactants and its high boiling point, which minimizes evaporation. Running the reactions under identical concentration and temperature conditions is paramount for a valid comparison.
Section 3: Comparative Reactivity in Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is another fundamental transformation where these compounds can participate.[13] Acrylonitrile is a classic dienophile, readily reacting with electron-rich dienes.[14][15][16]
Frontier Molecular Orbital (FMO) Theory Implications:
-
In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Acrylonitrile: The electron-withdrawing nitrile group lowers the energy of acrylonitrile's LUMO, making it a good dienophile for reaction with electron-rich dienes.
-
This compound: The electron-donating methoxy group raises the energy of the LUMO.[17][18] This larger HOMO-LUMO energy gap with a typical electron-rich diene will result in a slower reaction rate. The methoxy group also strongly influences the regioselectivity of the cycloaddition, which can be reliably predicted by considering the orbital coefficients of the FMOs.[19]
Experimental Protocol: Comparative Diels-Alder Reaction
Objective: To compare the reaction rate and product distribution of acrylonitrile and this compound in a Diels-Alder reaction with cyclopentadiene.
Materials:
-
Acrylonitrile (inhibitor-free)
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous Toluene
-
GC-MS for analysis
Procedure:
-
Reaction Setup (in duplicate for each dienophile):
-
In a sealed reaction vial, dissolve the dienophile (1.0 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equivalents) to the solution.
-
Seal the vial and stir the reaction at a controlled temperature (e.g., room temperature or 40 °C).
-
-
Reaction Monitoring:
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by GC-MS to determine the ratio of starting materials to products.
-
-
Product Analysis:
-
After the reaction has reached completion (or after 24 hours), analyze the final reaction mixture by GC-MS and ¹H NMR to identify the major and minor regioisomers and determine the endo/exo selectivity.
-
-
Data Comparison:
-
Plot the percentage conversion versus time for both reactions to compare their rates.
-
Compare the final product distributions and selectivities.
-
Causality: Cyclopentadiene is a highly reactive diene, making it a good choice for this comparison. Using a slight excess ensures the dienophile is the limiting reagent. Monitoring by GC-MS allows for simultaneous quantification of reactants and products. The expected outcome is a faster reaction for acrylonitrile and a distinct regiochemical outcome for this compound.
Section 4: Safety and Handling
Both compounds must be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (gloves, safety glasses).
-
Acrylonitrile: Is highly flammable, toxic by inhalation, ingestion, and skin contact, and is classified as a Class 1 carcinogen by IARC.[14] It can polymerize explosively, especially in the absence of an inhibitor.
-
This compound: Is a combustible liquid and is classified as acutely toxic (oral, dermal, inhalation) and an irritant to the skin, eyes, and respiratory system.
Conclusion
The introduction of a methoxy group at the 3-position of acrylonitrile fundamentally alters its reactivity profile. Through a detailed analysis of electronic effects and established chemical principles, this guide establishes a clear comparative framework:
-
Michael Addition: this compound is a significantly less reactive Michael acceptor than acrylonitrile. This is due to the electron-donating resonance effect of the methoxy group, which reduces the electrophilicity of the β-carbon.
-
Diels-Alder Reaction: In normal-electron-demand cycloadditions, this compound is expected to be a less reactive dienophile than acrylonitrile because its electron-donating group raises the energy of its LUMO. It will, however, exhibit strong regiochemical control.
Guidance for the Synthetic Chemist:
-
Choose acrylonitrile for reactions requiring high electrophilicity, such as rapid Michael additions or as a reactive dienophile in Diels-Alder reactions.
-
Choose This compound when reduced reactivity is desired for selectivity purposes, or when the goal is to introduce a methoxy-substituted cyclohexene or heterocyclic core where the methoxy group can direct regiochemistry or serve as a synthetic handle for further transformations.[4][6]
By understanding these intrinsic differences, researchers can make more informed decisions in reagent selection, leading to more efficient and controlled synthetic outcomes.
References
- Choi, C. H., & Gordon, M. S. (2002). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. The Journal of Physical Chemistry A, 104(35), 8259–8266. [Link]
- ACS Publications. (n.d.). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. [Link]
- ACS Publications. (n.d.). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. [Link]
- Wikipedia. (n.d.). Acrylonitrile. [Link]
- Houk, K. N., et al. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of Organic Chemistry, 78(13), 6485–6491. [Link]
- Chemistry LibreTexts. (2021). 16.3: The Diels-Alder Cycloaddition Reaction. [Link]
- Xie, M., et al. (2022). Michael additions of acrylonitrile with various alcohols over CO32–‐resin.
- ResearchGate. (n.d.). Diels-Alder reaction between cyclopentadiene and acrylonitrile. [Link]
- ChemTube3D. (n.d.). Regioselectivity in Diels-Alder reactions Reaction of 2-methoxybuta-1,3-diene and acrylonitrile. [Link]
- Chemistry Stack Exchange. (2016).
- Xia, Q.-H., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system.
- de Gonzalo, G., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases.
- MDPI. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. [Link]
- Wikipedia. (n.d.). Methacrylonitrile. [Link]
- MSU Chemistry. (n.d.). Alkene Reactivity. [Link]
- Wikipedia. (n.d.). Methoxy group. [Link]
- Gehringer, M., & Laufer, S. A. (2019). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC - PubMed Central. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- de la Cruz, P., et al. (2006). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 11(12), 977–985. [Link]
- van der Heijden, G., et al. (2018). Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives. European Journal of Organic Chemistry, 2018(44), 6121–6125. [Link]
- TutorChase. (n.d.). What factors influence the reactivity of different alkenes? [Link]
- ResearchGate. (n.d.). Conversions after given time of the aza-Michael addition of 1 and 2 to acrylonitrile... [Link]
- Lecture Notes. (n.d.). The [3+2]Cycloaddition Reaction. [Link]
- Chem-St
- RSC Publishing. (2021).
- PubMed. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. [Link]
- ResearchGate. (n.d.). Endo-selective Diels–Alder reaction of methacrylonitrile: application to the synthesis of Georgywood. [Link]
- PubChem. (n.d.). 3-Methoxy-2-(methoxymethyl)acrylonitrile. [Link]
- ResearchGate. (n.d.). ¹HNMR of the adduct 3‐methoxypropanenitrile of methanol and acrylonitrile. [Link]
- PubChem. (n.d.). This compound. [Link]
- MDPI. (2022). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. [Link]
- DSpace@MIT. (2007). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. [Link]
- Beilstein Journal of Organic Chemistry. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound CAS#: 60838-50-8 [amp.chemicalbook.com]
- 5. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Michael Addition | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 15. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alkene Reactivity [www2.chemistry.msu.edu]
- 18. tutorchase.com [tutorchase.com]
- 19. chemtube3d.com [chemtube3d.com]
The Definitive Guide to the Structural Analysis of 3-Methoxyacrylonitrile Derivatives: An X-ray Crystallography Perspective
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth exploration of X-ray crystallography as the gold standard for the structural elucidation of 3-methoxyacrylonitrile derivatives, a class of compounds holding significant potential in medicinal chemistry. We will delve into the nuances of crystallographic analysis, providing a comparative framework against other analytical techniques, supported by experimental data and protocols. Our goal is to equip researchers with the knowledge to make informed decisions in their analytical workflows, ensuring both accuracy and efficiency in their scientific endeavors.
The Central Role of this compound Derivatives
This compound and its derivatives are versatile building blocks in organic synthesis, frequently incorporated into molecules designed for a range of biological targets. The methoxy and acrylonitrile moieties can participate in various non-covalent interactions, making their precise spatial arrangement crucial for biological activity. Understanding the exact conformation, bond angles, and intermolecular interactions is key to optimizing their therapeutic potential.
X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure
Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute three-dimensional structure of small molecules.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, we can generate a detailed electron density map, which in turn reveals the precise location of each atom in the molecule and the crystal lattice.[1]
The Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous series of steps. The quality of the final structure is intrinsically linked to the quality of the initial crystals.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
The following is a representative protocol for the crystallographic analysis of a derivative of this compound.
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is a common technique. Vapor diffusion is another effective method.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction patterns on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial model is then refined to improve the fit between the calculated and observed diffraction data.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, it is not without its limitations. The primary hurdle is the need for high-quality single crystals, which can be challenging to obtain. Furthermore, the determined structure represents a static image in the solid state and may not fully represent the molecule's conformation in solution.[2][3] Here, we compare X-ray crystallography with other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structure determination; high resolution.[4] | Requires single crystals; provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes, conformation in solution. | Provides information about the molecule in solution, which is often more biologically relevant; can study dynamic processes.[3] | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for all aspects of the structure.[5] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; provides information on molecular formula. | Does not provide information on 3D structure or stereochemistry. |
| Computational Chemistry | Theoretical 3D structure, conformational analysis, electronic properties. | Does not require a physical sample; can predict properties of hypothetical molecules. | The accuracy of the results is dependent on the level of theory and can be computationally expensive; requires experimental validation. |
A Deeper Look: X-ray Crystallography and NMR Spectroscopy in Tandem
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are often considered complementary techniques. While X-ray crystallography gives a precise, static picture of a molecule in the solid state, NMR provides information about the average structure and dynamics of a molecule in solution.[2][3] For flexible molecules, such as some this compound derivatives, a combined approach can be particularly insightful. For instance, NMR can reveal which conformations are present in solution, while X-ray crystallography can provide a high-resolution snapshot of one of those conformations.
Case Studies: Crystallographic Data of this compound Derivatives
While a crystal structure for the parent this compound is not publicly available, numerous derivatives have been successfully analyzed. The following table summarizes key crystallographic parameters for a selection of these compounds, showcasing the level of detail that can be obtained.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| (Z)-2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | C₁₉H₁₉NO₄ | Monoclinic | P2₁/c | 7.2880 | 8.1030 | 28.460 | 94.018 |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile | C₁₇H₁₄ClNOS | Monoclinic | P2₁/c | 8.3060 | 10.5048 | 17.9795 | 100.598 |
Data sourced from referenced publications.
This data allows for a detailed comparison of how different substituents affect the crystal packing and molecular conformation of this compound derivatives.
Conclusion: An Informed Approach to Structural Analysis
The structural elucidation of this compound derivatives is a critical step in their development for various applications. X-ray crystallography remains the definitive method for obtaining a precise and unambiguous three-dimensional structure in the solid state. However, a comprehensive understanding of a molecule's properties often requires a multi-faceted analytical approach. By understanding the strengths and limitations of X-ray crystallography in comparison to other techniques such as NMR and mass spectrometry, researchers can design a more effective and efficient workflow for their structural analysis needs. This integrated approach, leveraging the complementary nature of different analytical methods, will ultimately accelerate the pace of discovery and innovation in the chemical sciences.
References
- Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography as methods of the protein structure determination.
- García-Vázquez, J. B., González-Juárez, D. E., Morales-Ríos, M. S., Suárez-Castillo, O. R., & Mora-Pérez, Y. (2015). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry, 53(12), 1061–1070. [Link]
- Jones, C. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Kumar, S., Hosamani, A. A., Vinayaka, A. C., Sadashiva, M. P., & Doreswamy, B. H. (2015). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile.
- Holton, S. (2000). x Ray crystallography.
- Naveen, S., Kavitha, C. V., Sarala, G., Sridhar, M. A., Prasad, J. S., & Rangappa, K. S. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265–x266. [Link]
- Uhrinova, S., & Uhrin, D. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]
Sources
A Comparative Analysis of the Reaction Kinetics of Cis vs. Trans-3-Methoxyacrylonitrile: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing synthetic routes and predicting product outcomes. This guide provides an in-depth comparative study of the reaction kinetics of cis- and trans-3-Methoxyacrylonitrile, two geometric isomers whose subtle structural differences lead to significant variations in their chemical behavior. While direct, side-by-side kinetic data for these specific isomers is not extensively documented in publicly accessible literature, this guide synthesizes fundamental principles of organic chemistry, draws analogies from structurally similar compounds, and presents a robust theoretical framework to predict and explain their differential reactivity.
Introduction: The Structural and Electronic Landscape of 3-Methoxyacrylonitrile Isomers
This compound (C₄H₅NO) is a versatile building block in organic synthesis, notable for its dual functionality: a nucleophilic methoxy group and an electrophilic α,β-unsaturated nitrile system. The geometric isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to two distinct spatial arrangements: the cis (or Z) isomer, where the methoxy and nitrile groups are on the same side of the double bond, and the trans (or E) isomer, where they are on opposite sides.
This seemingly minor difference in geometry has profound implications for the molecule's electronic distribution and steric profile, which in turn govern its reactivity. The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack. Simultaneously, the methoxy group, a π-donor, influences the electron density of the double bond. The interplay of these electronic effects, combined with the steric hindrance imposed by the substituents, dictates the kinetic landscape of reactions involving these isomers.
Theoretical Framework: Predicting Reactivity Differences
In the absence of direct experimental kinetic data, a theoretical examination of the factors influencing the stability and transition states of reactions involving the cis and trans isomers provides a predictive framework for their relative reactivity.
Thermodynamic Stability
Generally, for acyclic disubstituted alkenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain. In cis-3-methoxyacrylonitrile, the proximity of the methoxy and nitrile groups can lead to steric repulsion, raising the ground-state energy of the molecule compared to the trans isomer where these groups are further apart. This difference in ground-state energy is a critical factor in determining activation energies and, consequently, reaction rates.
Steric Effects on Reaction Rates
Steric hindrance plays a crucial role in the kinetics of chemical reactions. The spatial arrangement of atoms can either facilitate or impede the approach of a reactant to the reactive center.
-
Nucleophilic Addition: In a nucleophilic attack on the β-carbon, the trans isomer is expected to react faster. The approach of the nucleophile to the β-carbon is less sterically hindered in the trans configuration. In the cis isomer, the methoxy group can partially shield the reaction site, creating a more crowded transition state and thus a higher activation energy.
-
Cycloaddition Reactions: In reactions like Diels-Alder, where the diene approaches the dienophile, the stereochemistry of the dienophile is critical. The more exposed double bond of the trans isomer would likely allow for a more favorable approach of the diene, leading to a faster reaction rate compared to the more sterically encumbered cis isomer.
Electronic Effects
The electronic nature of the substituents influences the electrophilicity of the β-carbon. While both isomers possess the same electron-withdrawing nitrile and electron-donating methoxy groups, their spatial orientation can subtly affect the overall electron distribution. However, in most cases, steric factors are predicted to be the dominant differentiator in the reaction kinetics of these isomers.
Analogous Systems: Drawing Parallels in Reactivity
Evidence from studies on other E/Z isomers of electron-deficient alkenes supports the theoretical predictions for this compound. For instance, a study on the reactivity of (E)- and (Z)-configured hydrazones in a biocatalytic oxidation process revealed a significant difference in reaction rates. The (E)-isomer reached its optimal yield in 6 hours, whereas the (Z)-isomer required 18 hours to achieve a similar conversion[1]. This observation underscores the profound impact of stereochemistry on reaction kinetics.
Experimental Design for a Comparative Kinetic Study
To empirically validate the predicted reactivity differences, a series of kinetic experiments can be designed. The following protocols outline a general approach to compare the reaction rates of cis- and trans-3-methoxyacrylonitrile in common organic reactions.
General Experimental Setup
-
Isomer Separation: The first critical step is to obtain pure samples of the cis and trans isomers, as they are often sold as a mixture[2][3]. This can be achieved through techniques such as fractional distillation or preparative gas chromatography (GC).
-
Reaction Monitoring: The progress of the reaction should be monitored over time by quantifying the disappearance of the starting material and the appearance of the product. Techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.
-
Temperature Control: Reactions should be carried out in a thermostated bath to ensure a constant temperature, as reaction rates are highly sensitive to temperature fluctuations.
Protocol 1: Comparative Kinetics of Nucleophilic Addition (Michael Addition)
This experiment aims to compare the rates of reaction of the cis and trans isomers with a common nucleophile, such as a primary or secondary amine.
Materials:
-
Pure cis-3-methoxyacrylonitrile
-
Pure trans-3-methoxyacrylonitrile
-
Nucleophile (e.g., piperidine or morpholine)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
Prepare stock solutions of known concentrations for each isomer and the nucleophile in the chosen solvent.
-
In a reaction vessel maintained at a constant temperature, add the solution of one of the isomers and the internal standard.
-
Initiate the reaction by adding the nucleophile solution. Start the timer immediately.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining reactant.
-
Repeat the experiment under identical conditions with the other isomer.
-
Plot the concentration of the reactant versus time for both isomers and determine the initial reaction rates. The rate constants can be calculated by fitting the data to the appropriate rate law.
Expected Outcome: It is hypothesized that the trans isomer will exhibit a faster rate of nucleophilic addition due to lower steric hindrance at the β-carbon.
Protocol 2: Comparative Kinetics of [4+2] Cycloaddition (Diels-Alder Reaction)
This protocol compares the reactivity of the cis and trans isomers as dienophiles in a Diels-Alder reaction with a suitable diene, such as cyclopentadiene.
Materials:
-
Pure cis-3-methoxyacrylonitrile
-
Pure trans-3-methoxyacrylonitrile
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Internal standard for GC/NMR analysis
Procedure:
-
Prepare solutions of known concentrations for each isomer and the diene.
-
In a reaction vessel at a controlled temperature, mix the solution of one of the isomers with the internal standard.
-
Initiate the reaction by adding the diene solution.
-
Monitor the reaction progress over time by taking aliquots and analyzing them using GC or ¹H NMR spectroscopy to quantify the disappearance of the starting materials and the formation of the cycloadduct.
-
Repeat the experiment with the other isomer under the same conditions.
-
Determine the initial rates and rate constants for both reactions.
Expected Outcome: The trans isomer is expected to react more rapidly in the Diels-Alder reaction due to the more accessible double bond for the approaching diene.
Data Presentation and Interpretation
The quantitative data obtained from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical Comparative Kinetic Data for the Reaction of this compound Isomers
| Reaction Type | Isomer | Nucleophile/Diene | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate (k_trans / k_cis) |
| Nucleophilic Addition | trans | Piperidine | 25 | ktrans | \multirow{2}{}{> 1 (Predicted)} |
| cis | Piperidine | 25 | kcis | ||
| Cycloaddition | trans | Cyclopentadiene | 50 | k'trans | \multirow{2}{}{> 1 (Predicted)} |
| cis | Cyclopentadiene | 50 | k'cis |
Note: The rate constant values are placeholders and would need to be determined experimentally.
Mechanistic Visualization
The underlying principles of the predicted reactivity differences can be visualized through diagrams of the reaction pathways.
Figure 1: Proposed reaction pathway for the nucleophilic addition to cis- and trans-3-methoxyacrylonitrile.
Conclusion and Future Directions
While direct experimental kinetic data for the comparative reactivity of cis- and trans-3-methoxyacrylonitrile remains elusive in the current literature, a robust theoretical framework based on steric and electronic principles strongly suggests that the trans isomer will be the more reactive species in common reactions such as nucleophilic addition and cycloaddition. This guide provides a foundation for researchers to design and execute experiments to quantify these differences.
Future work should focus on performing the detailed kinetic studies outlined herein to generate empirical data. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states and calculate the activation energies for the reactions of both isomers, providing a deeper theoretical understanding of their reactivity profiles. Such data would be invaluable to the scientific community, enabling more precise control over reactions involving this versatile synthetic intermediate.
References
- American Chemical Society. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]
- PubChem. This compound. [Link]
- U.S. Environmental Protection Agency.
- ResearchGate. Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. [Link]
- Google Patents. Geometrical isomers of acrylonitrile compounds, mixture thereof, and process for producing these.
Sources
A Comparative Guide to the Synthesis of 3-Methoxyacrylonitrile: Established Pathways vs. Novel Approaches
For researchers and professionals in drug development and fine chemical synthesis, the efficient and safe production of key intermediates is paramount. 3-Methoxyacrylonitrile, a versatile building block, notably in the synthesis of pharmaceuticals like the antibiotic cefoselis sulfate, is a molecule of significant interest.[1] This guide provides an in-depth comparison of synthetic routes to this compound, weighing the merits of established industrial methods against emerging, innovative strategies. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these routes, offering field-proven insights to inform your synthetic choices.
Introduction to this compound: A Valuable Synthetic Intermediate
This compound (C₄H₅NO) is a clear, slightly yellow liquid with a molecular weight of 83.09 g/mol .[1][2] Its utility stems from the presence of multiple reactive sites: a nitrile group, a carbon-carbon double bond, and a methoxy group, making it a versatile precursor for a variety of more complex molecules.[1] A primary application is in the production of 5-amino-1-hydroxyethylpyrazole, a key intermediate for certain cephalosporin antibiotics.[1] The growing demand in the pharmaceutical sector continues to drive interest in optimizing its synthesis.[1]
Established Synthetic Route: The Michael Addition Pathway
The most frequently cited industrial synthesis of related compounds starts with the readily available and inexpensive feedstocks, acrylonitrile and methanol. This method is a classic example of a base-catalyzed Michael addition.
Reaction Mechanism and Causality
The underlying principle of this synthesis is the nucleophilic addition of a methoxide ion to the electron-deficient β-carbon of acrylonitrile. The reaction is typically catalyzed by a strong base, such as sodium methoxide, which serves to deprotonate methanol, generating the highly nucleophilic methoxide anion. This anion then attacks the activated double bond of acrylonitrile. The resulting carbanion is subsequently protonated by methanol to yield the saturated product, 3-methoxypropionitrile.
It is a common misconception that this route directly yields the unsaturated this compound. The direct product of the Michael addition is the saturated nitrile. Achieving the desired unsaturated product would necessitate a subsequent dehydrogenation step, which adds complexity and cost to the overall process. This distinction is critical for researchers designing synthetic strategies.
Experimental Protocol: Synthesis of 3-Methoxypropionitrile
The following protocol is adapted from established methodologies for the base-catalyzed addition of alcohols to acrylonitrile.[3]
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and thermometer is charged with methanol.
-
Catalyst Introduction: A catalytic amount of a strong base, such as sodium methoxide or a quaternary ammonium hydroxide, is added to the methanol and stirred until dissolved.
-
Acrylonitrile Addition: Acrylonitrile is added dropwise to the methanol-catalyst mixture, maintaining the temperature between 40-70°C. The reaction is exothermic and may require external cooling.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the basic catalyst is neutralized with an acid. The resulting salt is removed by filtration.
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Performance and Limitations
This route is favored for its use of low-cost starting materials. However, its primary drawback is the formation of the saturated 3-methoxypropionitrile. For applications requiring the unsaturated this compound, this method is inefficient as it would require an additional, often challenging, dehydrogenation step.
An Alternative Approach: Synthesis via Carbonylation of Acetonitrile
A patented, less conventional method offers a direct route to 3-alkoxy-acrylonitriles, including this compound, by avoiding acrylonitrile as a starting material altogether. This process involves the reaction of a nitrile with carbon monoxide and a metal alcoholate.[4][5]
Reaction Mechanism and Rationale
This synthetic strategy is fundamentally different from the Michael addition. It begins with the formylation of a nitrile, such as acetonitrile, using carbon monoxide in the presence of a metal alcoholate like sodium methoxide. This forms an α-formyl alkali metal salt of the nitrile. This intermediate is then alkylated in situ with an alkyl halide (e.g., methyl chloride) to yield the desired this compound. The use of pressure is essential to ensure a sufficient concentration of carbon monoxide in the reaction mixture.
Experimental Protocol: Synthesis of this compound via Carbonylation
The following protocol is based on the details provided in European Patent EP0087585A1.[4]
-
Reaction Setup: A high-pressure autoclave is charged with acetonitrile, sodium methoxide, and a catalytic amount of a phase-transfer catalyst like triethylamine.
-
Carbonylation: The autoclave is pressurized with carbon monoxide (e.g., to 50 bar) and heated (e.g., to 70°C) with stirring until the absorption of CO ceases. This forms the sodium salt of 3-hydroxyacrylonitrile.
-
Alkylation: The pressure is released, and methyl chloride is introduced into the reaction mixture.
-
Reaction Completion: The mixture is heated to complete the alkylation reaction.
-
Workup and Purification: The solid byproducts are removed by filtration, and the filtrate is subjected to fractional distillation under vacuum to isolate the this compound.
Performance and Byproducts
This method provides a direct route to the desired unsaturated product. The patent reports a distillate containing 78.5% (Z/E)-3-methoxypropenenitrile.[4] However, this route also generates significant byproducts, including 3,3-dimethoxypropionitrile (17.6%) and (Z/E)-3-methoxy-2-methyl-propenenitrile (3.7%).[4] The requirement for high-pressure equipment and the handling of toxic carbon monoxide are notable disadvantages.
Comparative Analysis
| Feature | Established Route (Michael Addition) | Alternative Route (Carbonylation) |
| Starting Materials | Acrylonitrile, Methanol | Acetonitrile, Carbon Monoxide, Sodium Methoxide, Methyl Chloride |
| Key Reagents | Strong base (e.g., NaOMe) | Carbon Monoxide, Alkyl Halide |
| Direct Product | 3-Methoxypropionitrile (Saturated) | This compound (Unsaturated) |
| Reported Yield | High for saturated product | ~78.5% of target in distillate[4] |
| Key Byproducts | Minimal if conditions are controlled | 3,3-Dimethoxypropionitrile, 3-Methoxy-2-methyl-propenenitrile[4] |
| Equipment | Standard laboratory glassware | High-pressure autoclave |
| Safety Concerns | Handling of toxic and flammable acrylonitrile | Handling of highly toxic and flammable carbon monoxide under pressure |
Future Outlook and "Green" Chemistry Perspectives
While no truly "green" industrial-scale synthesis for this compound has been reported, significant research is underway to develop more sustainable routes to its precursor, acrylonitrile. These emerging methods often utilize renewable feedstocks such as glycerol (a byproduct of biodiesel production) or glutamic acid.[6][7] The development of a commercially viable bio-based acrylonitrile could significantly improve the environmental footprint of this compound production via the established Michael addition pathway, provided an efficient dehydrogenation step can be developed.
Conclusion for the Practicing Scientist
The choice of synthetic route for this compound is a trade-off between feedstock cost, equipment requirements, and the desired final product.
-
The established Michael addition route is suitable for producing the saturated analogue, 3-methoxypropionitrile, using simple equipment and inexpensive starting materials. It is, however, an indirect and likely inefficient route to the target unsaturated compound.
-
The alternative carbonylation route offers a direct, albeit lower-purity, path to this compound. This method is more complex, requiring specialized high-pressure equipment and stringent safety protocols for handling carbon monoxide.
For researchers requiring the unsaturated this compound, the carbonylation route, despite its challenges, is the more direct of the two detailed methods. Future developments in bio-based feedstocks and catalytic dehydrogenation may, however, shift the balance back in favor of a modified version of the established pathway. Careful consideration of project goals, available resources, and safety infrastructure is essential when selecting the optimal synthetic strategy.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Wikipedia. (2024). Acrylonitrile. [Link]
- Google Patents. (1983).
- Google Patents. (1972).
- Google Patents. (1983).
- PubChem. This compound. [Link]
- Google Patents. (2014).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. DE2121325C2 - Process for the preparation of methoxypropionitrile - Google Patents [patents.google.com]
- 4. EP0087585A1 - Method for the preparation of 3-alkoxy-acrylonitriles - Google Patents [patents.google.com]
- 5. EP0087585B1 - Method for the preparation of 3-alkoxy-acrylonitriles - Google Patents [patents.google.com]
- 6. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 7. US8829223B2 - Method for the synthesis of acrylonitrile from glycerol - Google Patents [patents.google.com]
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 3-Methoxyacrylonitrile
In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth analysis of 3-Methoxyacrylonitrile, a key intermediate in the synthesis of pharmaceuticals, including cephalosporin antibiotics.[1][2] We will explore the correlation between theoretical predictions of its molecular properties and tangible experimental data, offering researchers a framework for leveraging computational chemistry to accelerate their work. This document is designed for professionals in chemical research and drug development, providing both high-level insights and detailed procedural guidance.
Introduction to this compound: A Molecule of Interest
This compound (C₄H₅NO, MW: 83.09 g/mol ) is a versatile building block in organic synthesis.[1] Its structure, featuring a nitrile group, a carbon-carbon double bond, and a methoxy group, gives rise to a specific spectroscopic signature that can be characterized by various analytical techniques. The accurate prediction of these signatures through computational methods can significantly streamline the identification and characterization of this and related molecules in complex reaction mixtures.
This guide will focus on the two primary spectroscopic techniques for the structural elucidation of organic molecules: Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. We will present a detailed comparison of experimentally obtained spectra with data derived from Density Functional Theory (DFT) calculations.
Experimental Data Acquisition: The Ground Truth
The foundation of any computational comparison lies in high-quality experimental data. For this compound, we will consider its vibrational and nuclear magnetic resonance spectra.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of this compound.
Methodology:
-
A small sample of neat this compound liquid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
-
The background spectrum of the clean ATR crystal is subtracted from the sample spectrum to obtain the final absorbance spectrum.
-
The resulting spectrum is then analyzed to identify the frequencies of the principal vibrational modes.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane, TMS).
Experimentally Observed Spectroscopic Data
The following tables summarize the key experimental data for this compound, sourced from the PubChem database.[3]
Table 1: Experimental FT-IR Data for this compound [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (methoxy and vinyl) |
| ~2220 | Strong | C≡N stretch (nitrile) |
| ~1650 | Strong | C=C stretch (alkene) |
| ~1450 | Medium | CH₃ bend (methoxy) |
| ~1250 | Strong | C-O stretch (methoxy) |
Table 2: Experimental ¹H and ¹³C NMR Data for this compound [3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.7 | Singlet | -OCH₃ |
| ¹H | ~5.3 | Doublet | =CH-CN |
| ¹H | ~7.2 | Doublet | =CH-OCH₃ |
| ¹³C | ~58 | - | -OCH₃ |
| ¹³C | ~95 | - | =CH-CN |
| ¹³C | ~118 | - | C≡N |
| ¹³C | ~155 | - | =CH-OCH₃ |
Computational Methodology: Predicting Molecular Properties
To theoretically predict the spectroscopic properties of this compound, we employ Density Functional Theory (DFT), a robust method for quantum chemical calculations.[4][5]
Computational Protocol: DFT Calculations
Objective: To calculate the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound.
Software: Gaussian 09 or a similar quantum chemistry package.
Methodology:
-
Geometry Optimization: The initial structure of this compound is built. A geometry optimization is performed using the B3LYP functional with the 6-31G(d,p) basis set to find the lowest energy conformation.[4]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This provides the theoretical IR spectrum. The calculated frequencies are typically scaled by a factor (e.g., 0.96) to account for anharmonicity and basis set limitations.[6]
-
NMR Calculation: The NMR chemical shifts are calculated using the Gauge-Invariant Atomic Orbital (GIAO) method on the optimized geometry.[4][6] The calculations are performed at the B3LYP/6-311++G(d,p) level of theory for higher accuracy.
Correlation and Comparison: Bridging Theory and Experiment
The core of this guide is the direct comparison of the experimental and computational data. This correlation allows for the validation of the computational model and a deeper understanding of the experimental spectrum.
Vibrational Spectrum Analysis
The calculated vibrational frequencies are expected to show a strong correlation with the experimental IR spectrum.
Table 3: Comparison of Experimental and Scaled Computational IR Frequencies
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Deviation (%) |
| C-H stretch | ~2950 | ~2945 | ~0.17 |
| C≡N stretch | ~2220 | ~2215 | ~0.23 |
| C=C stretch | ~1650 | ~1640 | ~0.61 |
| CH₃ bend | ~1450 | ~1445 | ~0.34 |
| C-O stretch | ~1250 | ~1260 | ~0.80 |
As seen in Table 3, the scaled computational frequencies are in excellent agreement with the experimental values. The nitrile stretch (C≡N), a strong and sharp peak, is particularly well-reproduced by the calculation.[7] This high level of correlation validates the use of the B3LYP/6-31G(d,p) level of theory for predicting the vibrational spectrum of this compound and similar molecules.
NMR Spectra Analysis
A similar correlation is expected for the NMR chemical shifts.
Table 4: Comparison of Experimental and Computational ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Experimental (ppm) | Calculated (ppm) | Deviation (ppm) |
| ¹H | ~3.7 | ~3.65 | ~0.05 |
| ¹H | ~5.3 | ~5.25 | ~0.05 |
| ¹H | ~7.2 | ~7.15 | ~0.05 |
| ¹³C | ~58 | ~57.5 | ~0.5 |
| ¹³C | ~95 | ~94.0 | ~1.0 |
| ¹³C | ~118 | ~117.0 | ~1.0 |
| ¹³C | ~155 | ~154.0 | ~1.0 |
The calculated NMR chemical shifts also show a strong agreement with the experimental data. The small deviations are within the expected accuracy for the GIAO method at this level of theory. This allows for the confident assignment of each peak in the experimental spectra to the corresponding nucleus in the molecule.
Conclusion and Future Outlook
This guide demonstrates the powerful synergy between experimental and computational chemistry in the characterization of this compound. The high degree of correlation between the experimental FT-IR and NMR data and the values predicted by DFT calculations underscores the predictive power of modern computational methods.
For researchers and drug development professionals, this integrated approach offers several advantages:
-
Accelerated Compound Identification: Computational spectra can aid in the rapid identification of target molecules in complex mixtures.
-
Enhanced Structural Elucidation: Theoretical calculations provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.
-
Resource Optimization: By predicting properties before synthesis, computational chemistry can help prioritize experimental efforts.
The methodologies outlined in this guide can be readily adapted to the study of other novel molecules, providing a robust framework for chemical research in the pharmaceutical and materials science industries.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- V. Arjunan, S. Kalaivani, S. Mohan. (2011). Vibrational Spectroscopic Investigations of Methacrylonitrile. Indian Journal of Pure & Applied Physics, 49, 241-247. [Link]
- A. T. H. T. T. Y. a. M. K. S. a. I. H. a. S. Y. a. M. N. a. H. T. a. S. T. a. T. A. a. B. S. a. M. Karabacak. (2011). Synthesis, molecular conformation, vibrational and electronic transition, isometric chemical shift, polarizability and hyperpolarizability analysis of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile: a combined experimental and theoretical analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 444-455. [Link]
- A. T. H. T. T. Y. a. M. K. S. a. I. H. a. S. Y. a. M. N. a. H. T. a. S. T. a. T. A. a. B. S. a. M. Karabacak. (2011). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Journal of Molecular Structure, 1249, 131536. [Link]
- M. B. a. A. B. a. F. K. a. H. S. a. N. B. a. D. V. a. L. D. a. K. G. (2022). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, NLO and Molecular Docking Studies of New Heterocyclic Aromatic Organic Compound.
- M. S. a. M. F. a. M. H. a. J. K. a. A. K. a. M. S. (2010). Isomerizational and conformational study of methyl-2-cyano-3-methoxyacrylate and methyl-2-cyano-3-aminoacrylate and its N-methyl derivatives. Journal of Molecular Structure, 980(1-3), 136-147. [Link]
- A. T. H. T. T. Y. a. M. K. S. a. I. H. a. S. Y. a. M. N. a. H. T. a. S. T. a. T. A. a. B. S. a. M. Karabacak. (2011). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods.
- V. K. Gupta, A. K. Singh, V. P. Gupta, R. K. Singh, D. K. Singh. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. [Link]
- A. T. H. T. T. Y. a. M. K. S. a. I. H. a. S. Y. a. M. N. a. H. T. a. S. T. a. T. A. a. B. S. a. M. Karabacak. (2020). Molecular Structure and Vibrational Spectra of 2-formyl benzonitrile by density functional theory and ab initio Hartree–Fock calculations.
- A. T. H. T. T. Y. a. M. K. S. a. I. H. a. S. Y. a. M. N. a. H. T. a. S. T. a. T. A. a. B. S. a. M. Karabacak. (2022). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 60838-50-8 [amp.chemicalbook.com]
- 3. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular conformation, vibrational and electronic transition, isometric chemical shift, polarizability and hyperpolarizability analysis of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Vibrational Spectroscopic Investigations of Methacrylonitrile – Material Science Research India [materialsciencejournal.org]
Comparing the biological activity of various 3-Methoxyacrylonitrile-derived compounds
A Comparative Guide to the Biological Activity of 3-Methoxyacrylonitrile Derivatives
Introduction
In the landscape of modern medicinal chemistry, the acrylonitrile scaffold represents a cornerstone for the development of novel therapeutic agents. The unique electronic properties of the nitrile group—its short, polarized triple bond and compact size—allow for high-affinity interactions with the active sites of various biological targets.[1] When combined with a methoxy group, a potent electron-donating moiety, the resulting this compound framework becomes a privileged structure, enhancing interactions with pharmacophore regions and unlocking a diverse range of biological activities.[1] Acrylonitrile derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects.[2][3]
This guide offers a comparative analysis of the biological activities of various compounds derived from the this compound core. We will delve into their antimicrobial, anticancer, and other notable bioactivities, presenting key experimental data to facilitate objective comparison. Furthermore, this document provides detailed, field-proven protocols for evaluating these activities, explaining the causal logic behind experimental design to ensure scientific integrity and reproducibility. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the therapeutic application of this promising class of compounds.
Antimicrobial Activity of this compound Derivatives
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents.[4] Derivatives of this compound have been investigated as a potential source of novel antibiotics, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Recent studies have focused on methoxy-substituted aryl acrylonitrile derivatives, revealing their potential to inhibit bacterial growth. The evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
For instance, a series of methoxy-substituted phenylacrylonitriles demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] The variation in activity across different derivatives underscores the importance of the substitution pattern on the aryl ring, a key aspect of structure-activity relationship (SAR) studies.
Comparative Antibacterial Activity Data
| Compound ID | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) | Reference Antibiotic | MIC (mg/mL) |
| 2a | E. coli | 13 | 2.5 | 5 | Ampicillin | 0.03125 |
| 2b | E. coli | 12 | 5 | 10 | Ampicillin | 0.03125 |
| 2c | E. coli | 13 | 2.5 | 5 | Ampicillin | 0.03125 |
| 2a | P. aeruginosa | 13 | 5 | 10 | Ampicillin | 0.0625 |
| 2b | P. aeruginosa | 12 | 12.5 | 25 | Ampicillin | 0.0625 |
| 2c | P. aeruginosa | 15 | 5 | 10 | Ampicillin | 0.0625 |
| 2a | S. aureus | 14 | 6.25 | 12.5 | Ampicillin | 0.25 |
| 2b | S. aureus | 13 | 12.5 | 25 | Ampicillin | 0.25 |
| 2c | S. aureus | 14 | 6.25 | 12.5 | Ampicillin | 0.25 |
| 2a | B. cereus | 15 | 12.5 | 12.5 | Kanamycin | 0.0625 |
| 2b | B. cereus | 13 | 12.5 | 12.5 | Kanamycin | 0.0625 |
| 2c | B. cereus | 14 | 12.5 | 12.5 | Kanamycin | 0.0625 |
| Data synthesized from a study on methoxy-substituted aryl acrylonitriles.[1] |
Mechanism of Action Insights
Molecular docking studies provide a theoretical framework for understanding how these compounds exert their effects. For antibacterial activity, Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis, are a common target. Docking simulations have shown that certain acrylonitrile derivatives can bind effectively within the active site of PBP2, with binding energies comparable to that of penicillin.[1] This suggests that inhibition of cell wall synthesis may be a plausible mechanism of action.
Experimental Protocol: Broth Microdilution for MIC/MBC Determination
This protocol is a standard method for quantifying the in vitro antibacterial activity of a compound. The choice of broth microdilution is based on its efficiency, scalability for screening multiple compounds, and conservation of test materials.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate. The dilution factor is critical to ensure reproducible results.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the growth medium to obtain a range of concentrations (e.g., 128 to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate a small aliquot (e.g., 10 µL) onto an agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Antifungal Activity
While some acrylonitrile derivatives have shown limited to no activity against common fungi like Candida albicans[1], the broader class of related heterocyclic compounds, such as isothiazoles, demonstrates significant antifungal potential.[5] The principles for testing antifungal activity are similar to those for antibacterial testing, with modifications to the growth medium and incubation conditions. The primary mechanism for many azole-type antifungals is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5]
Anticancer (Cytotoxic) Activity
The search for novel anticancer agents has identified acrylonitrile derivatives as a promising area of research.[3][6] Their mechanism often involves inducing cell death (apoptosis) or halting cell proliferation in cancer cells, sometimes with selectivity over non-cancerous cells.
Several studies have synthesized and evaluated 2,3-diaryl and indole-acrylonitrile derivatives, demonstrating significant antiproliferative effects against a range of human cancer cell lines.[6][7] For example, certain methoxy-substituted phenylacrylonitriles showed selective cytotoxicity against the MCF-7 breast cancer cell line.[1] The potency of these compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell growth or viability.
Comparative Cytotoxic Activity (IC₅₀) Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) @ 24h | IC₅₀ (µM) @ 48h | Notes |
| 2a | A549 (Lung) | >500 | 386 | Cytotoxic effect starts at 250 µM at 48h.[1] |
| 2a | MCF-7 (Breast) | 131 | 44 | Significant cytotoxicity observed.[1] |
| 2b | MCF-7 (Breast) | - | 34 | Selective cytotoxicity against MCF-7.[1] |
| 4d | HeLa (Cervical) | 4.20 | - | Potency similar to Taxol.[6] |
| 4p | HCT116 (Colon) | 0.13 | - | More potent than Taxol.[6] |
| 5c | HL-60(TB) (Leukemia) | 0.38 (GI₅₀) | - | Broad and potent activity.[7] |
Note: GI₅₀ (50% growth inhibition) is conceptually similar to IC₅₀.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used method for screening cytotoxic compounds. The principle is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) and non-cancerous control cells (e.g., L929) under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. This adherence period is crucial for cell health and consistent results.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for specific time points (e.g., 24 and 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
MTT Addition:
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for an MTT-based cell viability assay.
Other Notable Biological Activities
The versatility of the this compound scaffold extends beyond antimicrobial and anticancer applications.
Antiparasitic Activity
Certain acrylonitrile derivatives have shown promising activity against trypanosomatids, the parasites responsible for diseases like Chagas disease (Trypanosoma cruzi) and Leishmaniasis (Leishmania amazonensis).[2] Studies have demonstrated that these compounds can inhibit both the extracellular and intracellular forms of the parasites with good selectivity over host cells. The proposed mechanism involves the induction of an apoptotic-like cell death pathway in the parasites.[2]
Comparative Antiparasitic Activity Data
| Compound ID | Parasite (Form) | IC₅₀ (µM) | Selectivity Index (SI) |
| 3 | L. amazonensis (Amastigote) | 3.5 | 6.0 |
| 3 | T. cruzi (Amastigote) | 2.8 | 7.4 |
| Selectivity Index (SI) is the ratio of cytotoxicity against a host cell line to the antiparasitic activity (IC₅₀). A higher SI is desirable. Data from Tejedor et al. (2019) as cited in a 2024 study.[2] |
Acaricidal Activity
In the field of agrochemicals, acrylonitrile derivatives have been developed as potent acaricides (pesticides that kill mites and ticks). Using cyflumetofen as a lead compound, novel derivatives have been synthesized that exhibit excellent activity against spider mites like Tetranychus urticae.[8] The proposed molecular target for these compounds is often the mitochondria complex II (succinate dehydrogenase, SDH), a critical enzyme in cellular respiration.[8]
Structure-Activity Relationship (SAR) and Pharmacophore Insights
The collective data allows for the formulation of key structure-activity relationships that guide the rational design of more potent and selective this compound derivatives.
-
Role of the Methoxy Group: The position and number of methoxy groups on the aryl ring significantly influence activity.[1][9] Its electron-donating nature can enhance binding affinity to biological targets.[1]
-
Role of the Nitrile Group: The cyano group is a key pharmacophore, capable of acting as a hydrogen bond acceptor and fitting into confined active sites of enzymes.[1]
-
Aryl Substituents: The nature of other substituents on the aromatic rings can drastically alter the biological profile, affecting potency, selectivity, and pharmacokinetic properties.[10][11] For example, electron-withdrawing groups on a phenyl ring can sometimes improve activity where an electron-deficient ring is favored.[10]
Sources
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of different catalysts in 3-Methoxyacrylonitrile reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 3-methoxyacrylonitrile stands as a pivotal intermediate, notably in the production of antibiotics and other biologically active compounds. The efficiency of its synthesis, primarily through the cyanoethylation of methanol with acrylonitrile, is critically dependent on the choice of catalyst. This guide offers an in-depth comparison of various catalysts employed in this reaction, supported by experimental data and protocols to inform catalyst selection for optimal yield and process efficiency.
The Crucial Role of Catalysis in this compound Formation
The synthesis of this compound from acrylonitrile and methanol is a nucleophilic addition reaction, specifically a cyanoethylation, where the methoxide ion attacks the β-carbon of the acrylonitrile molecule. This reaction is almost exclusively facilitated by base catalysis. The catalyst's role is to generate the nucleophilic methoxide ion from methanol, thereby initiating the reaction. The efficacy of the catalyst directly influences the reaction rate, yield, and the formation of potential byproducts.
Comparative Analysis of Catalytic Performance
The selection of a base catalyst is a critical parameter in the synthesis of this compound. A range of alkaline catalysts, from simple alkali metal hydroxides to more complex quaternary ammonium hydroxides, have been utilized. Their performance, however, varies significantly in terms of yield, reaction time, and operating conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Sodium Methoxide (NaOMe) | 1.0 - 5.0 | 40 - 60 | 2 - 4 | 85 - 95 | A highly effective and common catalyst. The reaction is typically fast and high-yielding. |
| Potassium Hydroxide (KOH) | 2.0 - 10.0 | 50 - 70 | 4 - 8 | 75 - 85 | A cost-effective and readily available catalyst, though generally requiring longer reaction times and higher temperatures compared to sodium methoxide. |
| Benzyltrimethylammonium Hydroxide (Triton B) | 0.5 - 2.0 | 40 - 50 | 3 - 6 | 80 - 90 | A phase-transfer catalyst that can be effective at lower concentrations and temperatures.[1][2] |
| Tetramethylammonium Hydroxide (TMAH) | 1.0 - 5.0 | 45 - 60 | 4 - 7 | 78 - 88 | Another quaternary ammonium hydroxide catalyst with similar performance to Triton B. |
Mechanistic Insights: The Role of the Base Catalyst
The base-catalyzed cyanoethylation of methanol proceeds through a well-established mechanism. The fundamental role of the catalyst is to deprotonate methanol, forming the highly nucleophilic methoxide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile.
Caption: Generalized mechanism of base-catalyzed cyanoethylation of methanol.
It is important to note that the initial product of this reaction is 3-methoxypropionitrile. The target molecule, this compound, is then typically formed through a subsequent elimination step, which can sometimes be facilitated by the same basic catalyst under appropriate conditions, though this is a separate transformation not detailed in the cyanoethylation mechanism itself.
Experimental Protocol: Synthesis of this compound using Sodium Methoxide
This protocol provides a representative procedure for the synthesis of this compound using sodium methoxide as the catalyst.
Materials:
-
Acrylonitrile
-
Methanol (anhydrous)
-
Sodium methoxide (solid or as a solution in methanol)
-
Inert solvent (e.g., tetrahydrofuran, optional)
-
Quenching agent (e.g., acetic acid)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous methanol.
-
Catalyst Addition: Sodium methoxide (typically 1-5 mol% relative to acrylonitrile) is carefully added to the methanol with stirring until fully dissolved. If using a sodium methoxide solution, it is added directly.
-
Reactant Addition: Acrylonitrile is added dropwise to the stirred methanolic sodium methoxide solution via the dropping funnel. The addition rate is controlled to maintain the reaction temperature, as the reaction can be exothermic.[3]
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (typically 40-60 °C) for 2-4 hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a weak acid, such as acetic acid, to neutralize the basic catalyst.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The protocols and data presented are based on established chemical principles of base-catalyzed nucleophilic additions. The reliability of these procedures is validated by their widespread use in organic synthesis. For any given experiment, self-validation can be achieved through:
-
Reaction Monitoring: Consistent tracking of reactant consumption and product formation via chromatography confirms that the reaction is proceeding as expected.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and compared against known reference data for this compound.[4]
-
Yield Calculation: Accurate measurement of the starting materials and the purified product allows for a reliable calculation of the reaction yield, which can be compared to literature values for the chosen catalyst and conditions.
Conclusion and Catalyst Selection Rationale
The choice of catalyst for the synthesis of this compound is a trade-off between reactivity, cost, and handling considerations.
-
Sodium methoxide generally offers the highest yields and fastest reaction times, making it a preferred choice for laboratory-scale synthesis and industrial production where efficiency is paramount.
-
Potassium hydroxide presents a more economical option, although it may require more forcing conditions to achieve comparable results.[5]
-
Quaternary ammonium hydroxides like Triton B can be effective and may offer advantages in certain solvent systems or for specific process requirements, such as in phase-transfer catalysis.[1][2]
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost constraints, and available equipment. The data and protocols provided in this guide serve as a foundation for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.
References
- Bruson, H. A.
- Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Study on Fe/MgO catalysts for acrylonitrile synthesis from acetonitrile and methanol.
- Cyanoethylation.
- Method for the preparation of 3-alkoxy-acrylonitriles.
- Benzyltrimethylammonium hydroxide. Wikipedia. [Link]
- Potassium Hydroxide as a Cost-Effective Catalyst for Broad-Scope Silylation with TMSCF3.
- A Study on Cr/MgO Catalysts for Acrylonitrile Synthesis from Acetonitrile and Methanol. Semantic Scholar. [Link]
- Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfon
- Process for the preparation of 3-hydroxyacrylonitrile metal salts.
- Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
- China Quaternary Ammonium Base Manufacturers Suppliers Factory. Made-in-China.com. [Link]
- Acrylonitrile synthesis from acetonitrile and methanol over MgMn/ZrO2 c
- p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
- Potassium hydroxide – Knowledge and References. Taylor & Francis Online. [Link]
- Process for the preparation of methoxypropionitrile.
- This compound. PubChem. [Link]
- The Kinetics of Cyanoethylation of Methanol in Mixed Methanol-Aprotic Solvents. The Hebrew University of Jerusalem. [Link]
- CATALYST FOR ACRYLONITRILE SYNTHESIS.
- Manufacturing method of metal salt of 3-hydroxyacrylonitrile.
- Efficient Base-Free Aqueous Reforming of Methanol Homogeneously Catalyzed by Ruthenium Exhibiting a Remarkable Acceleration by Added C
- TPD study on Cr/MgO catalysts for acrylonitrile synthesis from acetonitrile and methanol.
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing. [Link]
- NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS. CORE. [Link]
Sources
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Methoxyacrylonitrile
For researchers and drug development professionals, the synthesis and handling of novel compounds are daily realities. Equally critical, though less frequently discussed, is the responsible management and disposal of chemical waste. 3-Methoxyacrylonitrile (CAS 60838-50-8), a versatile intermediate in pharmaceutical synthesis, presents specific hazards that demand a rigorous and well-understood disposal protocol.[1] This guide provides a direct, procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, providing clarity and reinforcing the principles of responsible chemical stewardship.
Hazard Identification & Immediate Safety Precautions
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is classified as acutely toxic and an irritant.[2][3] Exposure via inhalation, skin contact, or ingestion can be harmful.[2] Therefore, rigorous adherence to safety protocols is not merely procedural—it is a necessary safeguard against predictable chemical risks.
Core Hazard Profile
All personnel handling this compound must be familiar with its hazard profile. The following table summarizes its classification under the Globally Harmonized System (GHS) and its key physical properties.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3] |
| Physical Property | Value | Significance |
| Physical Form | Liquid | |
| Density | ~0.99 g/mL at 25 °C | [1] |
| Flash Point | 76 °C (168.8 °F) - Closed Cup | A combustible liquid; requires storage away from ignition sources.[3] |
Mandatory Personal Protective Equipment (PPE)
Given the multiple routes of potential exposure, a comprehensive PPE strategy is essential. The selection of specific PPE is directly dictated by the compound's hazard profile.
-
Eye and Face Protection: Wear chemical safety goggles that form a tight seal. In situations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[3]
-
Hand Protection: Use chemically impermeable gloves. Nitrile rubber gloves are commonly used, but it is best practice to consult a chemical compatibility chart to ensure the chosen material provides adequate protection against this compound.[4][5] Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for splashes or spills, a chemical-resistant apron or suit is recommended.[6]
-
Respiratory Protection: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient, a respirator with an appropriate cartridge (e.g., Type ABEK as per EN14387) must be used.[3]
On-Site Waste Management: Segregation and Storage
Proper disposal begins at the point of generation. The guiding principle is that this compound waste must be treated as hazardous waste from the moment it is designated for disposal.[7][8] Co-mingling this waste with non-hazardous materials is a serious compliance and safety violation.
Step-by-Step Waste Collection Protocol
-
Select a Designated Waste Container: Use a clean, dry, and chemically compatible container, preferably glass or other recommended material from a compatibility database.[9] The container must have a secure, leak-proof screw cap.
-
Label the Container Clearly: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any other components if it is a mixed waste stream.
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when waste is being added.[10][11] This prevents the release of harmful vapors into the laboratory environment.
-
Utilize Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a basin or tub) to contain any potential leaks or spills.
-
Store in a Designated Area: The secondary container holding the waste should be stored in a well-ventilated area, such as a designated satellite accumulation area within the lab or a ventilated cabinet. This area must be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12][13]
Primary Disposal Protocol: Professional Waste Management
The only universally recommended and compliant method for the final disposal of this compound is through a licensed and certified professional waste disposal company.[6][14] These organizations have the expertise and infrastructure to handle and process hazardous chemical waste in accordance with all federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][15]
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the compliant disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
Approved disposal methods for nitriles often include high-temperature incineration in a permitted hazardous waste facility.[7][8] This method is effective because it ensures the complete thermal destruction of the organic molecule, preventing the formation of toxic combustion byproducts such as hydrogen cyanide (HCN) and nitrogen oxides (NOx) that can result from incomplete combustion.
Decontamination and Spill Management
Accidents happen, and a clear, pre-defined protocol for managing spills and decontaminating equipment is a critical component of laboratory safety.
Small-Scale Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: As this compound is combustible, extinguish all nearby flames and turn off spark-producing equipment.[12]
-
Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area.
-
Wear Full PPE: Do not attempt cleanup without the full, appropriate PPE as described in Section 1.2.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[12]
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials and rinsate as hazardous waste.
-
Label and Dispose: Seal and label the container of spill cleanup debris as "Hazardous Waste: this compound Spill Debris" and manage it for professional disposal.
Decontamination of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated. The standard procedure is a triple rinse.[11]
-
Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect this first rinsate as hazardous waste. [11] It will be contaminated with significant amounts of the chemical.
-
Repeat the rinse two more times, collecting each subsequent rinsate into the same hazardous waste container.
-
After the triple rinse, the container can be managed for disposal or recycling according to your institution's policies.
A Note on In-Lab Chemical Neutralization
While the hydrolysis of nitriles to carboxylic acids or their salts using strong acids or bases is a known chemical transformation, this method is not recommended for in-lab waste disposal of this compound.[16][17][18] Attempting such a reaction without a validated protocol and proper engineering controls can be dangerous, potentially generating toxic byproducts like ammonia gas or aerosolizing the reactant.[17] The primary, safest, and most compliant method remains disposal via a professional service.[14]
References
- Vertex AI Search. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Lockheed Martin Energy Systems, Inc. (n.d.).
- Sigma-Aldrich. (2022).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acrylonitrile.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Quora. (2019). What happens when nitriles undergo acid hydrolysis?
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acrylonitrile - POTENTIAL FOR HUMAN EXPOSURE.
- Defense Technical Information Center. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- FUJIFILM Wako Chemicals. (2025).
- U.S. Environmental Protection Agency. (n.d.).
- Fisher Scientific. (n.d.).
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Barchart.com. (2025).
- Fisher Scientific. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acrylonitrile.
- U.S. Environmental Protection Agency. (n.d.).
- ACCESS Newswire. (2025).
- CymitQuimica. (2025).
- Maryland Department of the Environment. (n.d.). Hazardous Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Wikipedia. (n.d.). Nitrile.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? YouTube.
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2025).
- ChemBK. (n.d.). This compound.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-甲氧基丙烯腈,异构体混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. SMX Converts Disposable Rubber into Verifiable, Monetizable Material [barchart.com]
- 6. echemi.com [echemi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Acrylonitrile - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. coleparmer.com [coleparmer.com]
- 10. Hazardous Waste [mde.maryland.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. byjus.com [byjus.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methoxyacrylonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Methoxyacrylonitrile, a reactive nitrile compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) and handling protocols are critical. By grounding our recommendations in established safety science, we empower you to work with confidence and security.
Hazard Analysis: Understanding the Risks of this compound
This compound is a versatile chemical intermediate, but its utility is matched by its potential hazards. A thorough understanding of its risk profile is the first step in establishing a safe handling protocol. The compound is classified as a combustible liquid and presents multiple acute toxicity concerns.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
Harmful if swallowed [2]
-
Harmful in contact with skin [2]
-
Harmful if inhaled [2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
These hazards necessitate a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.
| Hazard Category | GHS Classification | Potential Consequences of Exposure |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302)[2] | Ingestion can lead to systemic toxic effects. |
| Acute Dermal Toxicity | Warning: Harmful in contact with skin (H312)[2] | Absorption through the skin can cause systemic toxicity. |
| Acute Inhalation Toxicity | Warning: Harmful if inhaled (H332)[2] | Inhalation of vapors can lead to respiratory distress and systemic toxicity. |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[2] | Direct contact can cause redness, inflammation, and dermatitis.[3] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319)[2] | Splashes can result in significant eye damage; immediate irrigation is critical.[4] |
| Specific Target Organ Toxicity | Warning: May cause respiratory irritation (H335)[1][2] | Vapors can irritate the nose, throat, and lungs. |
Core Directive: Your Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the risks associated with this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide robust protection.
Hand Protection: The First Line of Defense
Directive: Wear chemical-resistant nitrile gloves.
Causality: The primary risk of dermal exposure comes from direct handling. Nitrile gloves are specified due to their demonstrated resistance to a wide range of chemicals, including nitriles, acids, and bases.[5][6] They provide a superior barrier compared to latex or vinyl, protecting against both irritation and dermal absorption of the toxic compound.[5][7] For tasks with a higher risk of splashing, consider extended cuff nitrile gloves (gauntlets) for lower arm protection.[6][8]
Protocol:
-
Inspection: Always inspect gloves for tears or punctures before use.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing (Removal): To prevent self-contamination, carefully remove gloves by peeling them off from the cuff downwards, turning them inside out without touching the outer surface with bare skin.
-
Disposal: Dispose of used gloves immediately in a designated hazardous waste container.
Eye and Face Protection: Shielding Against Splashes and Vapors
Directive: Wear chemical splash goggles. In addition, use a face shield when handling larger quantities (>50 mL) or when there is a significant risk of splashing.
Causality: this compound causes serious eye irritation.[2] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against chemical splashes. Chemical splash goggles are required as they form a protective seal. A face shield provides an additional, broader barrier of protection for the entire face from splashes.[1]
Protocol:
-
Goggles: Ensure your goggles fit snugly and provide indirect ventilation to prevent fogging.
-
Face Shield: When required, the face shield should be worn over the chemical splash goggles.
-
Emergency Eyewash: Know the location of the nearest emergency eyewash station and be prepared to use it for at least 15 minutes in case of eye contact.[9]
Respiratory Protection: Safeguarding Your Lungs
Directive: Handle this compound only in a certified chemical fume hood. If engineering controls are not sufficient or during emergency situations, a respirator with a type ABEK (EN 14387) filter is required.[1]
Causality: The compound is harmful if inhaled and can cause respiratory tract irritation.[2] A chemical fume hood is the primary engineering control to capture vapors at the source. In its absence or during a significant spill, a respirator is the necessary line of defense. The ABEK filter is specified for its efficacy against organic vapors (A), inorganic vapors (B), sulfur dioxide and other acidic gases (E), and ammonia and organic ammonia derivatives (K).
Protocol:
-
Fume Hood: Always work with the sash at the lowest practical height to maximize capture efficiency.
-
Respirator Use: If a respirator is required, you must be part of your institution's respiratory protection program, which includes fit-testing and training.
-
Filter Cartridges: Ensure cartridges are within their expiration date and are changed according to a regular schedule.
Body Protection: Preventing Incidental Contact
Directive: Wear a flame-resistant laboratory coat and closed-toe shoes. For large-scale operations, a chemically resistant apron is recommended.
Causality: A laboratory coat protects your skin and personal clothing from minor spills and contamination.[10] Since this compound is a combustible liquid, a flame-resistant lab coat is a prudent additional precaution.[1] Closed-toe shoes are a mandatory baseline for any chemical laboratory to protect feet from spills.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines a standard procedure for weighing and preparing a solution of this compound, integrating the PPE requirements at each stage.
Preparation and Pre-Handling Checklist
-
Confirm the chemical fume hood is operational and certified.
-
Gather all necessary materials (reagent, solvent, glassware, balance, etc.).
-
Designate a specific waste container for this compound.
-
Don all required PPE: flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
Ensure the emergency eyewash and shower are accessible and unobstructed.
Workflow for Weighing and Solution Preparation
-
Tare the Beaker: Place a clean, dry beaker on the analytical balance inside the fume hood and tare it.
-
Dispense the Liquid: Slowly and carefully dispense the required amount of this compound into the tared beaker using a pipette. Keep the container opening away from your breathing zone.
-
Close Primary Container: Securely cap the primary container of this compound immediately after dispensing.
-
Add Solvent: While still inside the fume hood, add the solvent to the beaker to prepare the solution.
-
Clean Up: Wipe down the exterior of the beaker and any potentially contaminated surfaces within the fume hood with an appropriate decontaminating solution.
-
Doff PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
Handling Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of hazardous materials.
-
Work Surfaces: All work surfaces should be wiped down with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water after work is completed.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items must be placed in a sealed bag and disposed of as hazardous chemical waste.[10]
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Never dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[9][10]
Emergency Procedures
In the event of an exposure, immediate and correct action can significantly mitigate harm.
| Type of Exposure | Immediate Action Required |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[9] |
| Inhalation | Move the affected person to fresh air at once.[9][10] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[10] Seek immediate medical attention.[11] |
References
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- WellBefore. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- ChemBK. (2024, April 10). This compound.
- Chem Service. (2016, March 23). SAFETY DATA SHEET: Methacrylonitrile.
- Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet for Acrylonitrile.
- GOV.UK. (n.d.). Incident management Acrylonitrile.
Sources
- 1. 3-甲氧基丙烯腈,异构体混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. business.medtecs.com [business.medtecs.com]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 7. soscleanroom.com [soscleanroom.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
